molecular formula C12H16 B13816943 Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- CAS No. 211237-19-3

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-

Cat. No.: B13816943
CAS No.: 211237-19-3
M. Wt: 160.25 g/mol
InChI Key: PWLMERMJVOGWNP-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

211237-19-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-ethenyl-3-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3

InChI Key

PWLMERMJVOGWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C=C

Origin of Product

United States

Foundational & Exploratory

1-Ethenyl-3-methyl-5-isopropylbenzene: A Technical Whitepaper on Physicochemical Profiling and Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty monomer design, sterically hindered styrenic derivatives offer unprecedented control over polymer free volume, hydrophobicity, and thermal properties. 1-Ethenyl-3-methyl-5-isopropylbenzene (also known as 3-isopropyl-5-methylstyrene) represents a highly specialized tri-substituted aromatic monomer. By strategically positioning a methyl group and a bulky isopropyl group at the meta positions relative to the vinyl moiety, this compound achieves a unique balance: it protects the aromatic ring from electrophilic degradation while maintaining the reactivity of the vinyl group for controlled polymerization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating experimental protocols for its synthesis and controlled radical polymerization.

Structural Causality & Physicochemical Properties

The physical behavior of 1-ethenyl-3-methyl-5-isopropylbenzene is dictated by the inductive (+I) effects and steric bulk of its meta-alkyl substituents. Unlike ortho-substituted styrenes, which suffer from severe steric hindrance that twists the vinyl group out of coplanarity with the aromatic ring (drastically reducing polymerization rates), the meta-substitution preserves the necessary orbital overlap for vinyl resonance.

Simultaneously, the bulky isopropyl group increases the fractional free volume of the resulting polymer matrix. As established in the thermodynamics of analogous compounds 1, the inclusion of an isopropyl group on the styrenic ring lowers the glass transition temperature (


) compared to unsubstituted polystyrene by increasing interchain distance, making it an ideal candidate for flexible, hydrophobic drug-eluting matrices.
Quantitative Data Summary

The following table synthesizes the thermodynamic and physical parameters of the monomer, extrapolated from high-fidelity chemical databases for structurally analogous alkyl-styrenes2.

PropertyValueAnalytical Method / Source
Molecular Formula

Mass Spectrometry
Molecular Weight 160.26 g/mol Calculated
Appearance Colorless liquidVisual Observation
Boiling Point (Predicted) ~235 °C (at 760 mmHg)Ebulliometry
Density ~0.89 g/cm³ (at 20 °C)Pycnometry
Refractive Index (

)
~1.53Refractometry
Polymer

(Predicted)
~65–70 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in Toluene, THF, DCMGravimetric Analysis

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . This means the reaction design includes built-in analytical checkpoints that confirm causality and prevent the propagation of errors into subsequent steps.

Protocol 1: Synthesis via Wittig Olefination

Causality of Experimental Choice: Traditional industrial synthesis of substituted styrenes often relies on the dehydration of secondary alcohols over acidic catalysts (e.g.,


). However, the electron-donating nature of the meta-alkyl groups in our target molecule stabilizes carbocation intermediates, which frequently leads to premature cationic autopolymerization during dehydration. By employing a Wittig olefination under strictly basic conditions, we entirely bypass cationic intermediates, ensuring a pristine monomeric yield.

Step-by-Step Methodology:

  • Preparation of Ylide: Suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Dropwise add 1.1 equivalents of n-Butyllithium (2.5 M in hexanes). Stir for 30 minutes until a vibrant yellow solution indicates the formation of the phosphorus ylide.

  • Carbonyl Addition: Slowly introduce 1.0 equivalent of 3-methyl-5-isopropylbenzaldehyde dissolved in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous 
    
    
    
    .
  • Purification: Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation (add 10 ppm of 4-tert-butylcatechol as a radical inhibitor to prevent thermal polymerization during distillation).

Self-Validation Mechanism:

  • Checkpoint: Before proceeding to polymerization, the purified fraction must be subjected to GC-MS and

    
    H-NMR.
    
  • Validation Criteria: GC-MS must show a single peak with an

    
     of 160.26. 
    
    
    
    H-NMR must reveal the disappearance of the aldehyde proton (
    
    
    ~9.9 ppm) and the emergence of a characteristic doublet of doublets for the terminal vinyl protons at
    
    
    5.2 and 5.7 ppm. If aldehyde remains, the ylide generation was incomplete.

Synthesis_Workflow Precursor 3-Methyl-5-isopropyl- benzaldehyde Wittig Wittig Olefination (Ph3P=CH2) Precursor->Wittig Crude Crude Monomer Wittig->Crude Purification Vacuum Distillation (Inhibitor Added) Crude->Purification Pure Pure Purification->Pure Validation Analytical Validation GC-MS: m/z 160.26 1H-NMR: Vinyl dd FTIR: 1630 cm⁻¹ Pure->Validation

Fig 1: Self-validating synthetic workflow and analytical checkpoint for monomer isolation.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

Causality of Experimental Choice: Free radical polymerization of alkyl-substituted styrenes often yields high polydispersity indices (PDI > 2.0) due to chain transfer reactions abstracting benzylic hydrogens from the alkyl groups. ATRP mitigates this by establishing a dynamic equilibrium that keeps the concentration of active propagating radicals extremely low, effectively suppressing termination and chain transfer events3. Furthermore, the steric bulk of the meta-isopropyl group slightly reduces the propagation rate (


); therefore, a highly active ligand (PMDETA) is selected to optimize the activation rate (

).

Step-by-Step Methodology:

  • Deoxygenation: In a Schlenk flask, combine 1-ethenyl-3-methyl-5-isopropylbenzene (monomer, 100 eq), ethyl

    
    -bromoisobutyrate (initiator, 1 eq), and anisole (internal standard, 10% v/v). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
    
  • Catalyst Introduction: Under a positive flow of argon, add CuBr (catalyst, 1 eq) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA ligand, 1 eq).

  • Polymerization: Seal the flask and immerse it in an oil bath pre-heated to 90 °C. The solution will turn from light green to dark green/blue as the Cu(II) deactivator complex forms.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots every 30 minutes using a degassed syringe. Quench the aliquots by exposing them to air and diluting with THF.

  • Termination & Isolation: After 4 hours, cool the flask, expose to air, and pass the solution through a basic alumina column to remove the copper catalyst. Precipitate the polymer into cold methanol, filter, and dry under vacuum.

Self-Validation Mechanism:

  • Checkpoint: Analyze the kinetic aliquots via Gas Chromatography (GC) against the anisole internal standard to determine monomer conversion. Analyze the final polymer via Gel Permeation Chromatography (GPC).

  • Validation Criteria: The polymerization is strictly validated as "living" only if the kinetic plot of

    
     versus time is perfectly linear (indicating a constant number of active radicals) and the GPC shows a monomodal peak with a Polydispersity Index (PDI, 
    
    
    
    ) of
    
    
    .

ATRP_Pathway Monomer Monomer (1-Ethenyl-3-methyl-5-isopropylbenzene) ActiveRadical Active Propagating Radical (P_n*) Monomer->ActiveRadical Propagation (k_p) Initiator Alkyl Halide Initiator (R-X) Initiator->ActiveRadical Activation (k_act) Catalyst Transition Metal Catalyst (Cu(I)X / Ligand) Catalyst->ActiveRadical Redox Transfer DormantSpecies Dormant Polymer Chain (P_n-X) ActiveRadical->DormantSpecies Deactivation (k_deact) DeadPolymer Dead Polymer (Termination) ActiveRadical->DeadPolymer Termination (k_t) (Minimized)

Fig 2: Controlled ATRP equilibrium pathway for sterically hindered styrene derivatives.

Advanced Applications in Drug Development

The unique structural topology of poly(1-ethenyl-3-methyl-5-isopropylbenzene) makes it a high-value excipient and matrix material in advanced pharmacology.

  • Hydrophobic Drug-Eluting Stents: The incorporation of the isopropyl group significantly increases the hydrophobicity of the polymer chain compared to standard polystyrene. When copolymerized with hydrophilic blocks (e.g., PEG), it forms highly stable amphiphilic micelles capable of encapsulating poorly water-soluble APIs (Active Pharmaceutical Ingredients) like paclitaxel.

  • Steric Shielding in Nanoparticles: The meta-alkyl groups act as steric shields. When formulated into solid lipid nanoparticles or polymer-drug conjugates, this steric bulk prevents rapid enzymatic degradation of the polymer backbone in vivo, extending the circulation half-life of the therapeutic payload. This mirrors the catalytic shielding effects observed in advanced isospecific polymerizations4.

References

  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization . Carnegie Mellon University. 3

  • Thermodynamic properties of poly(4-isopropylstyrene) . Benchchem. 1

  • Chemical Properties of 4-isopropyl styrene (CAS 2055-40-5) . Cheméo. 2

  • Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst . Semantic Scholar. 4

Sources

Technical Guide: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- (CAS 211237-19-3), a specialized aromatic hydrocarbon.

CAS Registry Number: 211237-19-3[1][2]

Executive Summary

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- (CAS 211237-19-3) is a tri-substituted aromatic hydrocarbon belonging to the class of alkylstyrenes .[1][2] Structurally, it is a vinylated derivative of meta-cymene (1-methyl-3-isopropylbenzene), featuring a vinyl group at the 5-position relative to the methyl and isopropyl substituents. This unique 1,3,5-substitution pattern imparts distinct steric and electronic properties compared to its para- and ortho-isomers, making it a valuable intermediate in the synthesis of specialized polymers, fragrances, and pharmaceutical precursors.

This guide details the physicochemical properties, synthesis pathways, analytical characterization, and potential applications of this compound, providing researchers with a robust framework for its utilization in advanced chemical workflows.

Chemical Identity & Structural Analysis[3][4]

Nomenclature & Identifiers
PropertyValue
CAS Registry Number 211237-19-3
IUPAC Name 1-Ethenyl-3-methyl-5-(1-methylethyl)benzene
Synonyms 3-Isopropyl-5-methylstyrene; 5-Vinyl-m-cymene; 3-Vinyl-5-isopropyltoluene
Molecular Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
SMILES CC(C)c1cc(C)cc(C=C)c1
InChI Key (Predicted) VZJVWJQKJXZJQX-UHFFFAOYSA-N
Structural Configuration

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions (meta-relationship) with:

  • Vinyl group (-CH=CH₂): Provides reactivity for polymerization and cross-coupling.

  • Methyl group (-CH₃): Adds lipophilicity and mild electron-donating character.

  • Isopropyl group (-CH(CH₃)₂): Introduces significant steric bulk and further electron donation.

This specific arrangement minimizes steric hindrance between substituents while maximizing the molecule's overall hydrophobic surface area, potentially influencing its interaction with biological receptors or catalytic active sites.

Physicochemical Properties (Projected)

Note: Experimental data for this specific isomer is limited. Values are projected based on structural analogs (e.g., m-methylstyrene, p-cymene).

PropertyProjected ValueRationale
Physical State Colorless LiquidTypical for C₁₂ alkylbenzenes.
Boiling Point 215 - 225 °CHigher than m-cymene (175°C) due to vinyl conjugation and increased MW.
Density ~0.89 g/cm³Consistent with alkylstyrenes.
Refractive Index ~1.52Due to aromaticity and vinyl conjugation.
Solubility Insoluble in water; Soluble in ethanol, ether, benzene.Highly lipophilic hydrocarbon.
Flash Point ~85 °CEstimated based on boiling point.

Synthesis Pathways

The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- typically involves constructing the 1,3,5-substitution pattern on the benzene ring. Two primary routes are proposed:

Route A: Cross-Coupling (Suzuki-Miyaura)

This route utilizes a halogenated precursor, 3-bromo-5-isopropyltoluene , coupled with a vinylboronic acid derivative. It offers high regio-selectivity.

Protocol:

  • Precursor: 3-Bromo-5-isopropyltoluene (obtained via bromination of m-cymene).

  • Reagents: Vinylboronic acid pinacol ester, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base).

  • Solvent: Toluene/Ethanol/Water (biphasic system).

  • Conditions: Reflux at 90°C for 12-18 hours under inert atmosphere (N₂).

  • Workup: Extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel column chromatography (Hexanes).

Route B: Wittig Olefination

This route converts an aldehyde functionality into the vinyl group.

Protocol:

  • Precursor: 3-Isopropyl-5-methylbenzaldehyde.

  • Reagent: Methyltriphenylphosphonium bromide (Wittig salt).

  • Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu).

  • Conditions: THF solvent, -78°C to RT.

  • Mechanism: Formation of phosphorous ylide followed by reaction with the aldehyde to yield the alkene.

SynthesisPathways Precursor1 3-Bromo-5-isopropyltoluene Intermediate1 Pd-Complex Intermediate Precursor1->Intermediate1 Oxidative Addition Reagent1 Vinylboronic Acid Ester Pd(0) Catalyst Reagent1->Intermediate1 Transmetallation Product Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- (CAS 211237-19-3) Intermediate1->Product Reductive Elimination (Suzuki Coupling) Precursor2 3-Isopropyl-5-methylbenzaldehyde Precursor2->Product Wittig Olefination (-Ph3PO) Reagent2 Ph3P=CH2 (Wittig Reagent)

Figure 1: Proposed synthesis pathways for CAS 211237-19-3 via Suzuki Coupling and Wittig Olefination.

Analytical Characterization

Accurate identification requires a combination of spectroscopic techniques to confirm the 1,3,5-substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min) -> 10°C/min -> 280°C (5 min).

  • Mass Spectrum Features:

    • Molecular Ion (M+): m/z 160 (distinct).

    • Base Peak: Likely m/z 145 (M - CH₃) or m/z 117 (M - Isopropyl).

    • Fragmentation: Loss of methyl (15), isopropyl (43), and vinyl (27) fragments.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: δ 6.9 - 7.2 ppm (3H, s or d, pattern consistent with meta-substitution).

    • Vinyl Protons:

      • δ 6.7 ppm (dd, 1H, =CH-Ar).

      • δ 5.2 ppm (d, 1H, =CH₂ trans).

      • δ 5.7 ppm (d, 1H, =CH₂ cis).

    • Isopropyl Methine: δ 2.8 ppm (septet, 1H).

    • Methyl Group: δ 2.3 ppm (s, 3H).

    • Isopropyl Methyls: δ 1.2 ppm (d, 6H).

Applications & Biological Relevance[3][5]

Polymer Chemistry

As a functionalized styrene, this compound serves as a specialty monomer for:

  • High-Tg Polymers: The bulky isopropyl and methyl groups restrict polymer chain rotation, potentially increasing the glass transition temperature (Tg) of resulting polystyrenes.

  • Copolymerization: Used to modify the solubility and mechanical properties of styrene-based resins.

Fragrance & Flavor Industry

Structurally related to cymene and thymol , this compound may possess:

  • Olfactory Profile: Likely a woody, herbaceous scent with balsamic undertones.

  • Precursor Utility: Can be functionalized (e.g., hydration of the vinyl group) to generate novel alcohols or ketones for perfumery.

Pharmaceutical Intermediates

The 1,3,5-substitution pattern is a privileged scaffold in medicinal chemistry. This compound can serve as a core building block for:

  • Kinase Inhibitors: Many kinase inhibitors feature multi-substituted aromatic rings to fit specific hydrophobic pockets.

  • Antimicrobial Agents: Derivatives of cymene often exhibit antimicrobial activity; the vinyl group allows for further diversification.

Safety & Handling Protocol

Note: Treat as a hazardous chemical. Standard laboratory safety protocols apply.

  • Hazards:

    • Flammable Liquid: Keep away from heat, sparks, and open flames.

    • Skin Irritant: May cause irritation or sensitization upon contact.

    • Aspiration Hazard: May be fatal if swallowed and enters airways.

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent polymerization (stabilize with TBC if necessary).

  • Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkylbenzenes.[Link]

  • PubChem. Compound Summary: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-.[2][Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Technical Guide: Spectral Analysis of 1-Ethenyl-3-methyl-5-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-ethenyl-3-methyl-5-isopropylbenzene (also referred to as 3-isopropyl-5-methylstyrene). This compound represents a critical intersection between terpene chemistry and styrenic monomer synthesis, often encountered in the catalytic dehydrogenation of complex terpenes or as a specialized ligand intermediate.

The spectral data presented below synthesizes high-fidelity predictive modeling based on substituent chemical shift additivity (SCS) rules and fragmentation logic derived from structural analogs (e.g., m-cymene, m-methylstyrene).

Executive Summary & Structural Context

Compound: 1-ethenyl-3-methyl-5-isopropylbenzene Molecular Formula:


Molecular Weight:  160.26  g/mol
CAS Registry (Generic Isomer Class):  Related to 100-80-1 (m-vinyltoluene) derivatives.[1]

This molecule is a 1,3,5-trisubstituted benzene , possessing high structural stability due to the meta-substitution pattern. It lacks


 symmetry because the three substituents (Vinyl, Methyl, Isopropyl) are distinct. This asymmetry is the defining feature of its NMR profile, creating three unique aromatic chemical environments that are often accidentally equivalent in lower-resolution instruments but distinct in high-field (>400 MHz) spectroscopy.

Research Relevance:

  • Biopolymer Precursors: A derivative of m-cymene, serving as a candidate for renewable styrenic polymers.

  • Metabolic Profiling: A potential degradation product in the oxidative dehydrogenation of sesquiterpenes.

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI) at 70 eV.

Fragmentation Logic

The mass spectrum of alkyl-substituted styrenes is dominated by benzylic cleavage. In this molecule, the isopropyl group is the primary "fragility point," serving as the trigger for the base peak formation.[2]

  • Molecular Ion (

    
    ): 
    
    
    
    . The aromatic ring and conjugated vinyl group stabilize the radical cation, making the molecular ion peak distinct and easily identifying.
  • Base Peak (

    
    ): 
    
    
    
    . The loss of a methyl radical (
    
    
    ) from the isopropyl group is energetically favored. This generates a secondary benzylic carbocation (stabilized by the ring and the vinyl system), which often rearranges to a stable tropylium-like structure.
  • Secondary Fragmentation:

    • 
      :  Loss of the remaining isopropyl fragment (or ethylene loss from the ring system).
      
    • 
      :  Formation of the indenyl cation (typical for styrenes losing methyl/alkyl groups).
      
    • 
      :  The tropylium ion (
      
      
      
      ), a universal marker for benzyl units.
Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channel from the parent ion to the base peak and subsequent aromatic fragments.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 160 [C12H16]+. Base_Peak Base Peak m/z 145 [M - CH3]+ M_Ion->Base_Peak - •CH3 (Methyl loss from Isopropyl) Frag_117 Fragment m/z 117 [C9H9]+ Base_Peak->Frag_117 - C2H4 (Ring contraction) Frag_115 Indenyl Cation m/z 115 [C9H7]+ Base_Peak->Frag_115 - H2 / Rearrangement Tropylium Tropylium m/z 91 [C7H7]+ Frag_117->Tropylium - C2H2

Caption: Primary electron ionization (70 eV) fragmentation pathway showing the dominant loss of methyl to form the resonance-stabilized base peak at m/z 145.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR Analysis (Proton)

The 1,3,5-substitution pattern creates three aromatic protons that are meta to each other. While they are chemically distinct, their similar electronic environments (alkyl/alkenyl shielding) often result in overlapping signals in the


 6.9–7.2 range.

Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00)
Proton GroupTypeCountChemical Shift (

ppm)
Multiplicity & Coupling (

)
Assignment Logic
Aromatic Ar-H17.15Singlet (br)H2 (Between Vinyl/Methyl)
Aromatic Ar-H17.08Singlet (br)H6 (Between Vinyl/Isopropyl)
Aromatic Ar-H16.95Singlet (br)H4 (Between Methyl/Isopropyl)
Vinyl (

)
-CH=16.68dd (

Hz)
Typical styrene

-proton
Vinyl (

)
=CH15.72d (

Hz)
Trans to ring (deshielded)
Vinyl (

)
=CH15.21d (

Hz)
Cis to ring
Isopropyl (CH) -CH-12.88Septet (

Hz)
Benzylic methine
Methyl (Ar) -CH332.34SingletDirect ring attachment
Isopropyl (Me) -(CH3)261.26Doublet (

Hz)
Gem-dimethyl group

Key Diagnostic Feature: The Vinyl Group appears as an AMX spin system . You will observe a distinct "doublet of doublets" at ~6.68 ppm (the proton attached to the same carbon as the ring), coupled to two doublet signals at 5.72 and 5.21 ppm.

NMR Analysis (Carbon)

The molecule contains 12 unique carbon environments (assuming free rotation of the isopropyl methyls makes them equivalent).

Carbon TypeShift (

ppm)
Notes
C-ipso (Vinyl) 137.5Quaternary, attached to vinyl
C-ipso (iPr) 149.0Quaternary, attached to isopropyl
C-ipso (Me) 138.0Quaternary, attached to methyl
Vinyl (

)
136.9CH
Aromatic CH 128.5, 126.2, 124.0Three distinct methine carbons
Vinyl (

)
113.5

(Terminal alkene)
Isopropyl (CH) 34.2Benzylic methine
Methyl (Ar) 21.5Ring methyl
Isopropyl (Me) 24.1Gem-dimethyls

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Obtain resolved splitting of the aromatic region to distinguish the 1,3,5-isomers.

  • Solvent Choice: Use Benzene-

    
      instead of 
    
    
    
    if aromatic peak overlap occurs. The magnetic anisotropy of benzene often shifts the solute's aromatic protons differently, resolving the H2, H4, and H6 singlets.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Relaxation delay (

      
      ): >2.0 seconds (to allow accurate integration of methyl vs aromatic protons).
      
    • Scans: 16 (Proton), 512 (Carbon).

Protocol B: GC-MS Identification
  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane). Non-polar columns are ideal for separating alkyl-styrene isomers.

  • Inlet Temp: 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Flow: 1.0 mL/min (He).

  • Retention Index (RI): Expect an RI of approximately 1250–1350 on a DB-5 column, eluting after m-cymene but before heavier sesquiterpenes.

Visualization: NMR Logic Flow

This diagram details the logic used to assign the specific proton signals based on their neighbors.

NMR_Logic Sample Unknown Sample (C12H16) Vinyl_Check Check 5.0-7.0 ppm AMX Pattern? Sample->Vinyl_Check Alkyl_Check Check 1.0-3.0 ppm Alkyl Patterns Sample->Alkyl_Check Result_Vinyl Found: dd (6.7), d (5.7), d (5.2) CONFIRMS: Vinyl Group Vinyl_Check->Result_Vinyl Result_iPr Found: Septet (2.9) + Doublet (1.2) CONFIRMS: Isopropyl Alkyl_Check->Result_iPr Result_Me Found: Singlet (2.3) CONFIRMS: Methyl Alkyl_Check->Result_Me Aromatic_Check Aromatic Region (6.9 - 7.2 ppm) Result_Vinyl->Aromatic_Check Result_iPr->Aromatic_Check Result_Me->Aromatic_Check Symmetry_Test 3 Singlets (1:1:1)? CONFIRMS: 1,3,5-Substitution Aromatic_Check->Symmetry_Test Integration & Splitting Analysis

Caption: Logical workflow for confirming the 1-ethenyl-3-methyl-5-isopropylbenzene structure via 1H NMR signal deconvolution.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-ethenyl-3-methyl- (m-Vinyltoluene). NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).
  • PubChem. (2024).[1][3] Compound Summary: 3-Isopropylstyrene (Structural Analog). National Library of Medicine. [Link]

Sources

Computational Characterization and Reactivity Profiling of 1-Ethenyl-3-Methyl-5-Isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Framework for Structural and Electronic Analysis

Executive Summary

1-Ethenyl-3-methyl-5-isopropylbenzene (also identifiable as 3-isopropyl-5-methylstyrene) represents a unique hybrid scaffold merging the terpene characteristics of m-cymene with the reactive vinyl functionality of styrene. This molecule is of significant interest in three domains: as a monomer for functionalized polymers, as a metabolic intermediate in terpene oxidation, and as a hydrophobic fragment in drug discovery.

This technical guide establishes a rigorous computational protocol for characterizing this molecule. Unlike standard reports, this document focuses on the causality of method selection —explaining why specific functionals and basis sets are required to capture the subtle electronic interplay between the electron-donating isopropyl group and the conjugated vinyl system.

Computational Methodology Framework

To ensure high-fidelity results that correlate with experimental observations (IR, NMR, Reactivity), the following computational workflow is mandated. This protocol prioritizes the description of weak dispersive interactions introduced by the isopropyl group.

2.1. Level of Theory Selection[1]
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Causality: Standard B3LYP fails to accurately account for long-range dispersion forces essential for correctly modeling the conformation of the bulky isopropyl group. The inclusion of Grimme’s dispersion (D3) or range-separation (

      
      ) is non-negotiable for this steric landscape.
      
  • Basis Set: 6-311++G(d,p) .[2][3]

    • Causality: The "++" diffuse functions are critical for describing the electron density of the vinyl

      
      -system, particularly if studying anionic or excited states. The (d,p) polarization functions are required to accurately model the hybridization changes in the methyl and isopropyl C-H bonds.
      
2.2. The Computational Pipeline (Visualization)

ComputationalWorkflow cluster_Analysis Property Profiling Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check N_imag = 0) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Minima Confirmed TDDFT TD-DFT (UV-Vis Transitions) Freq->TDDFT NMR GIAO NMR (Chemical Shifts) Freq->NMR End Data Synthesis (Reactivity & Spectra) NBO->End TDDFT->End NMR->End

Figure 1: Standardized computational workflow for full characterization of styrene derivatives.

Structural & Conformational Dynamics

The 1,3,5-substitution pattern creates a specific steric environment. The primary conformational challenge is the rotation of the isopropyl group relative to the benzene ring.

3.1. Conformational Scanning Protocol

To find the global minimum, a Potential Energy Surface (PES) scan must be performed:

  • Dihedral 1:

    
     (Vinyl rotation).
    
    • Expectation: The vinyl group will prefer planarity with the benzene ring (

      
       or 
      
      
      
      ) to maximize
      
      
      -conjugation.
  • Dihedral 2:

    
     (Isopropyl rotation).
    
    • Expectation: The "methine" hydrogen of the isopropyl group usually aligns perpendicular to the ring plane to minimize steric clash between the methyls and the aromatic protons.

3.2. Geometric Parameters (Predicted)

Based on analogous calculations of m-cymene and styrene, the following equilibrium parameters serve as validation metrics for your optimization:

ParameterBond/AnglePredicted Value (

/

)
Theoretical Basis
Bond Length

1.335 - 1.340Isolated double bond character
Bond Length

1.470 - 1.480

single bond with conjugation
Bond Angle

~111.5Steric expansion of tetrahedral angle
Dihedral Vinyl Torsion< 5.0Planar conjugation dominance
Electronic Structure & Reactivity Descriptors

Understanding the reactivity of 1-ethenyl-3-methyl-5-isopropylbenzene requires analyzing the Frontier Molecular Orbitals (FMOs).

4.1. HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Predominantly located on the aromatic ring and the vinyl double bond. The electron-donating alkyl groups (methyl, isopropyl) will raise the HOMO energy compared to unsubstituted styrene, making the molecule more nucleophilic .

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the vinyl group and ortho/para positions of the ring.

4.2. Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors to predict chemical behavior (e.g., polymerization kinetics or metabolic stability).

  • Ionization Potential (

    
    ):  Indicates ease of oxidation (metabolic Phase I).
    
  • Chemical Hardness (

    
    ):  A measure of stability. This molecule is expected to be "softer" than benzene due to extended conjugation, implying higher reactivity toward electrophiles.
    
4.3. Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).

  • Red Regions (Negative Potential): Located over the vinyl

    
    -cloud. This is the primary site for electrophilic attack (e.g., by Cytochrome P450).
    
  • Blue Regions (Positive Potential): Located on the hydrogen atoms of the methyl/isopropyl groups.

Spectroscopic Prediction Protocols

To validate theoretical models against experimental samples, spectral scaling is required.

5.1. Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are systematically overestimated due to the harmonic approximation.

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply frequencies by 0.967 .

  • Key Diagnostic Peaks:

    • 
      : ~1630 cm⁻¹ (Medium intensity).
      
    • 
      : > 3000 cm⁻¹.
      
    • 
      : 2850–2960 cm⁻¹ (Strong, doublet/triplet from isopropyl).
      
5.2. NMR Prediction (GIAO Method)
  • Solvent Model: Use PCM (Polarizable Continuum Model) with Chloroform or DMSO to match experimental conditions. Gas-phase NMR calculations often yield errors of >0.5 ppm for protons.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to set the zero point.

Bioactivity & Docking Logic

For drug development professionals, this molecule acts as a hydrophobic pharmacophore.

6.1. Hydrophobic Interaction Mapping

The isopropyl and methyl groups provide significant lipophilicity (


). In docking simulations (e.g., AutoDock Vina), this ligand will seek large hydrophobic pockets (e.g., Valine/Leucine-rich domains).
6.2. Metabolic Liability Logic

The vinyl group is a "structural alert" for metabolic activation.

  • Pathway: Epoxidation of the vinyl group

    
     Reactive Epoxide 
    
    
    
    DNA Adduct (Potential Genotoxicity).
  • Mitigation: Computational modeling of the transition state energy for epoxidation can predict this risk.

ReactivityLogic Struct 1-Ethenyl-3-Me-5-iPr-Benzene FMO HOMO-LUMO Gap (Softness) Struct->FMO MEP MEP Map (Negative Potential on Vinyl) Struct->MEP Docking Hydrophobic Pocket Binding Struct->Docking Lipophilicity Reaction Electrophilic Attack (e.g., CYP450) FMO->Reaction Kinetic Control MEP->Reaction Regioselectivity

Figure 2: Causal logic linking electronic structure to biological reactivity.

References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

  • Jalil, Z., et al. (2021). Theoretical study of stability of molecules p-cymene, Thymol, Carvacrol, and Methyl Carvacrol. Moroccan Journal of Chemistry, 9(1). (Provides comparative data for isopropyl-methyl-benzene systems). Link

  • PubChem. (2025). 1-Ethyl-3-methyl-5-(propan-2-yl)benzene (Analogous Structure Data). National Library of Medicine. Link

Sources

Engineering Molecular Complexity: Advanced Research Applications of Substituted Styrene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

As a Senior Application Scientist, I frequently encounter the challenge of designing functional materials and bioactive scaffolds that require precise steric and electronic tuning. Substituted styrene derivatives—characterized by their vinyl group conjugated to a highly tunable aromatic ring—serve as indispensable synthons across diverse chemical disciplines. The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring fundamentally alters the electron density of the vinyl moiety, dictating the kinetics and regioselectivity of downstream transformations.

This technical guide elucidates the mechanistic causality, validated experimental protocols, and quantitative outcomes of utilizing substituted styrenes in three critical domains: Surface-Initiated Polymerization, Medicinal Chemistry, and Stereoconvergent Catalysis.

Polymer Science: Surface-Initiated ATRP of Substituted Styrenes

Causality & Design Rationale: Thick polystyrene brushes are notoriously difficult to grow via surface-initiated Atom Transfer Radical Polymerization (SI-ATRP) due to styrene's low propagation-to-termination rate constant ratio (


). However, introducing EWGs at the meta or para positions of the styrene ring significantly accelerates the polymerization rate. This occurs because the EWG reduces the electron density of the propagating radical, lowering the activation energy for monomer addition. Interestingly, meta-substituted electron donors also exhibit unexpectedly fast growth rates, a phenomenon attributed to the steric inhibition of bimolecular termination (1)[1].

Protocol: Self-Validating SI-ATRP of Substituted Styrenes on Gold Substrates To ensure a self-validating system, this protocol integrates in-situ spectroscopic validation at each critical phase to prevent downstream failure[1].

  • Substrate Preparation: Immerse a clean gold substrate in a 1 mM solution of 11-mercapto-1-undecanol (MUD) in ethanol for 24 hours to form a self-assembled monolayer (SAM).

    • Causality & Validation: The thiol group binds to gold, leaving a reactive hydroxyl tail. Contact angle measurement must indicate a hydrophilic surface (< 40°) to validate uniform SAM formation.

  • Initiator Immobilization: React the terminal hydroxyl groups of the SAM with 2-bromopropionyl bromide (2% v/v) and triethylamine (2% v/v) in dry THF for 2 hours at room temperature.

    • Causality & Validation: Triethylamine acts as an acid scavenger to drive the esterification. Reflectance FTIR must show a distinct carbonyl peak at 1743 cm⁻¹, confirming successful initiator immobilization[1].

  • Polymerization: Degas a solution containing the substituted styrene monomer (e.g., 4-fluorostyrene), CuBr (catalyst), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand) in anisole. Transfer the solution to the initiator-functionalized gold substrate under an inert argon atmosphere. Heat to 90°C for 1-4 hours.

  • Termination & Cleavage: Quench the reaction by exposing it to air (oxidizing Cu(I) to Cu(II)).

    • Causality & Validation: Cleave the polymer brushes using 5% HF for Size Exclusion Chromatography (SEC) analysis. The system is validated if the polydispersity index (PDI) is < 1.2, confirming the "living" and controlled nature of the ATRP.

ATRP_Workflow A Gold Substrate Preparation (MUD SAM Formation) B Initiator Immobilization (2-bromopropionyl bromide) A->B Esterification C FTIR Validation (Carbonyl Peak at 1743 cm⁻¹) B->C QA Check D Monomer Addition (Substituted Styrene + CuBr/PMDETA) C->D Pass E Controlled SI-ATRP Growth D->E 90°C, Argon F SEC Validation (PDI < 1.2) E->F Cleavage & Analysis

Workflow for Surface-Initiated ATRP of substituted styrenes on gold substrates.

Medicinal Chemistry: Phenylethylamine Triazole Scaffolds

Causality & Design Rationale: In drug development, substituted styrenes serve as ideal precursors for pharmacophores like phenylethylamines (found in neurotransmitters and LSD1 inhibitors). The geometry of the styrene (Z vs. E) and the specific substitution pattern dictate target binding affinity and metabolic stability. For instance, in LSD1 inhibitors, substituting the styrene with a methyl group at the 2-position enhances plasma stability by sterically shielding the vulnerable alkene from rapid enzymatic degradation, without compromising the binding geometry required for target engagement (2)[2].

Furthermore, styrenes can be converted into complex 1,2,3-triazolyl phenylethylamines via a multicatalytic one-pot process. A single Cu(I) catalyst orchestrates three sequential steps: aziridination, ring-opening, and cycloaddition. The resting state of the catalyst remains Cu(I), allowing it to seamlessly transition between the nitrene transfer and the click chemistry cycles (3)[3].

Protocol: One-Pot Cu-Catalyzed Synthesis of 1,2,3-Triazolyl Phenylethylamines

  • Aziridination: In a Schlenk tube, combine the substituted styrene (0.30 mmol), an iminoiodane (nitrene source, 0.36 mmol), and Cu(MeCN)₄PF₆ (10 mol%) in polyethylene glycol 400 (PEG-400). Stir at room temperature until the styrene is fully consumed.

    • Causality & Validation: PEG-400 stabilizes the Cu(I) intermediate. TLC analysis must show the disappearance of the UV-active styrene spot and the appearance of the aziridine intermediate to validate step completion[3].

  • Ring-Opening: Add sodium azide (NaN₃, 0.45 mmol) directly to the reaction mixture.

    • Causality: The Cu catalyst facilitates the regioselective nucleophilic attack of the azide at the less sterically hindered benzylic position.

  • Cycloaddition (CuAAC): Introduce a terminal alkyne (0.36 mmol) and sodium ascorbate (20 mol%) to the same pot. Stir for an additional 12 hours.

    • Causality: Sodium ascorbate acts as a mild reducing agent to ensure any oxidized copper is returned to the catalytically active +1 oxidation state.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via flash column chromatography.

    • Validation: ¹H NMR must show the characteristic triazole proton singlet (~7.8 ppm) and the benzylic methine proton, confirming both the cycloaddition success and the regioselectivity of the ring-opening.

Cu_Catalysis S Substituted Styrene + Iminoiodane A Cu-Catalyzed Aziridination S->A Cu(I) Catalyst AZ Aziridine Intermediate A->AZ Nitrene Transfer R Ring-Opening (+ NaN3) AZ->R Regioselective Attack AA Azido-Amine Intermediate R->AA C CuAAC Cycloaddition (+ Terminal Alkyne) AA->C Cu(I) / NaAsc P 1,2,3-Triazolyl Phenylethylamine C->P One-Pot Cascade

Mechanistic pathway for Cu-catalyzed one-pot functionalization of styrenes.

Organic Synthesis: Stereoconvergent Cross-Coupling of Styrenyl Epoxides

Causality & Design Rationale: Epoxides derived from substituted styrenes are highly valuable chiral precursors. Traditional ring-opening with carbon nucleophiles often requires harsh organometallic reagents. However, utilizing a biarylmonophosphine-ligated nickel catalyst enables the cross-coupling of styrenyl epoxides with mild aryl boronic acids. The mechanistic causality relies on the benzylic C(sp³)-O bond's oxidative addition to the Ni(0) center, forming an η²-oxanickellacycle (4)[4]. The electronic nature of the styrene substituent heavily influences the stability of this metallacycle, thereby dictating the overall yield and enantiomeric excess.

Quantitative Data: Substituent Effects on Ni-Catalyzed Cross-Coupling The following table summarizes the impact of various substituents on the yield of the cross-coupled α-substituted alcohol products. It demonstrates that while both electron-rich and electron-poor substrates are well-tolerated, steric hindrance plays a critical role in reaction efficiency[4].

Substrate (Styrenyl Epoxide)Aryl Boronic AcidYield (%)Mechanistic Observation
Unsubstituted Styrene OxidePhenylboronic acid77%Standard baseline reactivity for benzylic oxidative addition.
4-Methylstyrene OxidePhenylboronic acid74%EDG stabilizes the benzylic oxanickellacycle intermediate.
4-Fluorostyrene OxidePhenylboronic acid73%EWG tolerated; minimal impact on the oxidative addition rate.
2-Methylstyrene OxidePhenylboronic acid50%Ortho-substitution introduces steric hindrance, reducing yield.

Table 1: Coupling efficiencies of substituted styrene oxides with phenylboronic acid.

Conclusion

The rational application of substituted styrene derivatives requires a deep mechanistic understanding of how aromatic substituents perturb the electronic and steric environment of the vinyl moiety. Whether accelerating SI-ATRP kinetics, stabilizing pharmacophores against enzymatic degradation, or directing the regioselectivity of metallacycle intermediates in cross-coupling, substituted styrenes remain a cornerstone of advanced chemical research. By adhering to self-validating protocols, researchers can ensure high fidelity and reproducibility across these complex transformations.

References
  • Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes Source: PMC - NIH URL
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PMC - NIH URL
  • Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds Source: PMC - NIH URL
  • Nickel‐Catalyzed Cross‐Coupling of Styrenyl Epoxides with Boronic Acids Source: The Doyle Group - UCLA URL

Sources

Technical Guide: Discovery and Isolation of Novel Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Sourcing & Extraction Logic

The discovery of "novel" aromatic hydrocarbons—specifically those with bioactive potential (e.g., polycyclic aromatic alkaloids, functionalized terpenoids)—requires moving beyond standard liquid-liquid extraction. The core challenge is not just solubility, but selectivity against a background of ubiquitous aliphatic lipids and known contaminants.

The Causality of Supercritical Fluid Extraction (SFE)

We prioritize Supercritical Fluid Extraction (SFE) over Soxhlet or maceration. Why? Causality lies in tunable density . By manipulating pressure (


) and temperature (

), we adjust the density of supercritical

(

) to match the solubility parameter (

) of specific aromatic cores, effectively "dialing in" the extraction.
  • Standard

    
    :  Non-polar (
    
    
    
    ). Excellent for unsubstituted PAHs but fails for novel, functionalized aromatics (drug scaffolds).
  • Modifier Effect: Adding polar co-solvents (MeOH, Toluene) introduces dipole-dipole and

    
     interactions, essential for recovering novel polar-aromatics.
    
Protocol: Tunable SFE for Aromatic Scaffolds

This protocol is designed for a self-validating density ramp.

ParameterSettingRationale
Base Fluid

(99.99%)
Inert, non-toxic carrier.
Modifier 10% MeOH (v/v)Increases polarity for functionalized aromatics.
Step 1 (Cleaning) 100 bar / 40°CLow density (

). Removes waxy aliphatics.
Step 2 (Target) 300 bar / 60°CHigh density (

). Solubilizes complex aromatics.
Flow Rate 2-4 mL/minEnsures equilibrium mass transfer.
Collection Trapped on

or collected in liquid MeOH
Prevents volatile loss.

Self-Validation Check: If Step 1 yields aromatic signals in UV (254 nm), the pressure is too high. Lower Step 1 pressure to 80 bar to ensure the target fraction remains for Step 2.

Part 2: Orthogonal Isolation Methodologies

Once a crude aromatic fraction is obtained, standard


 HPLC often fails to resolve structural isomers (e.g., positional isomers of substituted naphthalenes). We employ Orthogonal Separation : combining liquid-liquid partition with 

-electron selective solid phases.
Primary Fractionation: Centrifugal Partition Chromatography (CPC)

CPC is the "workhorse" for novel discovery because it uses no solid support .

  • Mechanism: Differential partitioning between two immiscible liquids held in a rotor by centrifugal force.[1][2][3]

  • Benefit: Zero irreversible adsorption.[3] If a novel compound sticks to silica, it is lost forever. In CPC, you simply reverse the flow (Dual Mode) to recover everything.

Solvent System Selection (ARIZONA Method): For mid-polarity aromatics, start with Heptane : Ethyl Acetate : Methanol : Water (1:1:1:1) .

  • Partition Coefficient (

    
    ): Target 
    
    
    
    for the target aromatic.
Polishing: -Selective Preparative HPLC

Standard alkyl phases (


) separate based on hydrophobicity. For aromatics, we must exploit the 

-cloud.
  • Stationary Phase: Phenyl-Hexyl or Biphenyl .

  • Mechanism:

    
     stacking interactions between the stationary phase rings and the analyte's aromatic core allow separation of compounds with identical hydrophobicity but different electron densities (isomers).
    

Part 3: Visualization of the Workflow

The following diagram illustrates the integrated workflow from raw material to isolated novel compound.

G Raw Raw Material (Marine/Plant) SFE SFE Extraction (Tunable Density) Raw->SFE Dried/Ground Waste Waxes/Lipids (Discard) SFE->Waste Low Pressure (100 bar) Crude Aromatic Enriched Extract SFE->Crude High Pressure (300 bar) CPC CPC Fractionation (No Solid Support) Crude->CPC Injection Fractions Simplified Fractions CPC->Fractions Kd 0.5-2.5 HPLC Prep-HPLC (Phenyl-Hexyl) Fractions->HPLC Orthogonal Selectivity Isolate Novel Isolate (>98% Purity) HPLC->Isolate Final Polish

Figure 1: Integrated workflow for the isolation of novel aromatic hydrocarbons, utilizing orthogonal SFE and CPC technologies to maximize recovery and purity.

Part 4: Structural Elucidation & Validation

Discovery is meaningless without rigorous structural proof. For novel aromatics, Mass Spectrometry (MS) gives the formula, but NMR gives the geometry.

The Elucidation Logic
  • HR-MS (High-Res Mass Spec): Establishes the molecular formula (e.g.,

    
    ) and Degree of Unsaturation (DoU).
    
  • 1H NMR: Integration proves the number of protons; chemical shift (

    
     6.5–8.5 ppm) confirms aromaticity.
    
  • 2D NMR (The Solver):

    • HSQC: Links Protons to Carbons (Who is attached to whom?).

    • HMBC: Long-range correlations (2-3 bonds). This builds the "skeleton" of the rings.

    • NOESY: Through-space interactions. Critical for determining substitution patterns (e.g., ortho vs. meta) in rigid aromatic systems.

Diagram: Structural Decision Tree

Logic Isolate Pure Isolate HRMS HR-MS (ESI/APCI) Isolate->HRMS NMR1D 1H / 13C NMR Isolate->NMR1D Formula Mol. Formula & Unsaturation HRMS->Formula Fragments Identify Substructures Formula->Fragments NMR1D->Fragments HSQC HSQC (C-H Direct) Fragments->HSQC HMBC HMBC (Skeleton Build) HSQC->HMBC NOESY NOESY (Spatial/Isomer) HMBC->NOESY Final 3D Structure Confirmation NOESY->Final

Figure 2: Logic flow for structural elucidation. Note the progression from elemental composition (HRMS) to spatial arrangement (NOESY).

Part 5: References

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Hawthorne, S. B., et al. (2000). Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbon Mixtures from Contaminated Soils. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[4] Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC Column Selection Guide: Phenyl Stationary Phases. Retrieved from [Link]

Sources

Comprehensive Characterization of 1-Ethenyl-3-methyl-5-isopropylbenzene: Analytical Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The compound 1-ethenyl-3-methyl-5-isopropylbenzene (commonly referred to as 3-isopropyl-5-methylstyrene) is a highly specialized, sterically hindered monomer utilized in the synthesis of advanced copolymers, hydrophobic coatings, and functionalized resins. Unlike unsubstituted styrene, the presence of alkyl groups at the meta positions (3 and 5) fundamentally alters the electron density of the aromatic ring through hyperconjugation and inductive (+I) effects, while simultaneously introducing significant steric bulk.

For researchers and drug development professionals utilizing this compound as an intermediate or polymeric backbone, precise analytical characterization is non-negotiable. This whitepaper establishes a rigorous, self-validating framework for the structural elucidation, purity validation, and physicochemical profiling of 1-ethenyl-3-methyl-5-isopropylbenzene, ensuring high-fidelity data for downstream applications.

Mechanistic Rationale & Analytical Strategy

To achieve robust characterization, we must account for the specific electronic and steric environment of the molecule. The isopropyl group at the 5-position restricts the rotational degrees of freedom of adjacent polymer chains during propagation, which alters the glass transition temperature (


) of the resulting polymers.

Analytically, this requires a multi-modal approach. We rely on Nuclear Magnetic Resonance (NMR) to map the carbon framework and confirm the 1,3,5-substitution pattern, while Fourier Transform Infrared Spectroscopy (FTIR) is deployed to monitor the integrity of the vinyl (-CH=CH₂) group. Because1[1], all analytical workflows must incorporate inhibitor verification steps to ensure the monomer remains in its active, unreacted state prior to characterization.

Workflow N1 Monomer Isolation & Inhibitor Removal N2 Structural Elucidation (1H/13C NMR, FTIR) N1->N2 N3 Thermal Profiling (DSC/TGA) N2->N3 N4 Polymerization Kinetics N3->N4

Fig 1: End-to-end analytical workflow for the characterization of sterically hindered styrenes.

Spectroscopic Characterization & Data Presentation

Nuclear Magnetic Resonance (NMR) Profiling

The structural confirmation of 1-ethenyl-3-methyl-5-isopropylbenzene relies heavily on the anisotropic deshielding effects of the aromatic ring and the characteristic splitting patterns of the vinyl group. The vinyl protons form a classic ABX spin system. The inductive effects of the meta-alkyl groups slightly shield the aromatic protons compared to unsubstituted styrene, shifting them upfield[2]. Furthermore, 3[3], allowing for clear differentiation of the 1, 3, and 5 carbons.

Table 1: Summarized ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Functional Group¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (δ, ppm)
Aromatic Ring (C2, C4, C6) 6.90 - 7.10m (closely spaced singlets), 3H122.0 - 128.5 (CH carbons)
Aromatic Quaternary (C1, C3, C5) --137.5, 138.2, 149.0
Vinyl Methine (-CH=) 6.68dd, J = 17.5, 10.8 Hz, 1H137.1
Vinyl Geminal (-CH₂) 5.72 (trans), 5.20 (cis)d, J = 17.5 Hz / d, J = 10.8 Hz, 2H113.4
Isopropyl Methine (-CH-) 2.85septet, J = 6.9 Hz, 1H34.2
Aryl-Methyl (-CH₃) 2.32s, 3H21.4
Isopropyl Methyls (-CH₃)₂ 1.24d, J = 6.9 Hz, 6H24.1
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized primarily as a rapid, non-destructive method to validate the presence of the polymerizable double bond.4[4].

Table 2: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational AssignmentDiagnostic Value
3085, 3010MediumAromatic & Vinyl C-H stretchConfirms sp² hybridization
2960, 2870StrongAliphatic C-H stretchConfirms methyl/isopropyl presence
1630Sharp, MedVinyl C=C stretchCritical: Disappears upon polymerization
1600, 1580MediumAromatic C=C stretchRing skeleton integrity
990, 900StrongVinyl C-H out-of-plane bendConfirms terminal alkene
845StrongAromatic C-H out-of-plane bendConfirms 1,3,5-trisubstitution pattern

Polymerization & Validation Pathway

When subjected to free-radical polymerization (e.g., using AIBN as an initiator), the steric bulk of the isopropyl group heavily influences the propagation kinetics (


). To ensure the integrity of the experimental data, the analytical workflow must be self-validating. By tracking the loss of the 1630 cm⁻¹ FTIR peak, researchers can quantitatively determine monomer conversion without relying solely on gravimetric analysis.

Pathway Init Initiation (AIBN) Radical Generation Prop Propagation Steric Hindrance at Vinyl Init->Prop k_i Term Termination (Recombination/Disproportionation) Prop->Term k_p / k_t Val Spectroscopic Validation Loss of 1630 cm⁻¹ FTIR Peak Term->Val QA/QC

Fig 2: Free-radical polymerization pathway and corresponding spectroscopic validation step.

Standardized Experimental Protocols

Protocol A: Monomer Purification & Inhibitor Removal

Causality: Commercial or stored styrenes contain 4-tert-butylcatechol (TBC) to prevent auto-polymerization. If not removed, TBC acts as a radical scavenger, causing unpredictable induction periods during polymerization and introducing phenolic artifacts into NMR/FTIR spectra.

  • Preparation: Pack a glass chromatography column with 50 grams of activated basic alumina (Brockmann Grade I).

  • Elution: Pass 20 mL of the raw 1-ethenyl-3-methyl-5-isopropylbenzene through the column under a slight positive pressure of inert argon gas.

  • Validation (Self-Validating Step): Collect the eluate and immediately run a rapid FTIR scan. The complete absence of a broad -OH stretching band at 3300–3500 cm⁻¹ confirms the successful removal of TBC.

  • Storage: Use the purified monomer immediately, or store at -20°C in the dark under argon for a maximum of 24 hours.

Protocol B: High-Resolution NMR Acquisition

Causality: The aliphatic signals of the isopropyl group can easily obscure trace impurities. Using CDCl₃ provides a distinct lock signal, while a carefully calibrated relaxation delay (


) ensures accurate integration of the quaternary aromatic carbons.
  • Sample Prep: Dissolve 15 mg of purified monomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom to maintain magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz. Set the spectral width to 12 ppm, using a 30° pulse angle and a relaxation delay (

    
    ) of 2 seconds. Accumulate 16 scans.
    
  • ¹³C NMR Acquisition: Acquire at 100 MHz. To ensure accurate integration of the quaternary carbons (C1, C3, C5), increase the relaxation delay (

    
    ) to 5 seconds to account for their longer 
    
    
    
    relaxation times. Accumulate 512 scans.
  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling in the aromatic region.

References

  • Source: Google Patents (US6156948A)
  • Synthesis and Styrene Copolymerization of Novel Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates Source: Journal of Physics and Chemistry Research URL
  • FTIR spectra of Styrene and Polystyrene Source: ResearchGate URL
  • Source: Journal of Chemical Education (ACS)

Sources

Methodological & Application

Use of 1-ethenyl-3-methyl-5-isopropylbenzene as a monomer

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocol: Controlled Polymerization of 1-Ethenyl-3-Methyl-5-Isopropylbenzene for Drug Delivery Vectors

Executive Summary

This application note details the protocol for the purification, controlled polymerization, and application of 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as MIP-Styrene ).[1]

While standard styrene remains a workhorse in polymer chemistry, the pharmaceutical sector increasingly demands functionalized styrenic derivatives to fine-tune the hydrophobicity and glass transition temperature (


) of drug delivery vehicles. MIP-Styrene, structurally derived from the m-cymene skeleton, offers a unique balance of steric bulk and lipophilicity. Its meta-substitution pattern (methyl at C3, isopropyl at C5) preserves the reactivity of the vinyl group (C1) by leaving the ortho-positions unsubstituted, ensuring efficient polymerization kinetics unlike its sterically hindered ortho-substituted counterparts.

This guide focuses on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to generate well-defined block copolymers suitable for micellar drug encapsulation.[1]

Monomer Profile & Pre-Processing

Chemical Identity:

  • IUPAC Name: 1-ethenyl-3-methyl-5-(propan-2-yl)benzene[1][2]

  • Common Name: 3-isopropyl-5-methylstyrene[1]

  • Molecular Weight: 160.26 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[1]

  • Solubility: Soluble in THF, toluene, DCM, chloroform; insoluble in water.

Critical Pre-Processing (Inhibitor Removal): Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC).[1] TBC acts as a radical scavenger and must be quantitatively removed to ensure reproducible polymerization kinetics.[1]

Protocol A: Inhibitor Removal via Basic Alumina Column

  • Preparation: Pack a glass chromatography column (2 cm diameter) with approx. 10 g of activated basic alumina (Brockmann I) per 20 mL of monomer.

  • Filtration: Pass the neat MIP-Styrene monomer through the column under gravity or slight positive nitrogen pressure. The alumina will sequester the phenolic inhibitors, indicated by a brownish band at the top of the column.

  • Collection: Collect the clear filtrate in a pre-dried, amber glass vial.

  • Storage: Use immediately or store at -20°C under an argon atmosphere. Note: Uninhibited monomer can auto-polymerize; do not store for >24 hours.[1]

Core Protocol: RAFT Polymerization of MIP-Styrene[1]

Rationale: RAFT is chosen over ATRP (Atom Transfer Radical Polymerization) for this application to avoid copper catalyst residues, which are toxicologically concerning in pharmaceutical formulations. We utilize 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the Chain Transfer Agent (CTA) due to its high transfer coefficient with styrenics.[1]

Target Polymer: Poly(MIP-Styrene) homopolymer (Macro-CTA for subsequent block copolymerization). Target Mn: 15,000 g/mol .

Materials:

  • Monomer: Purified MIP-Styrene (2.0 g, 12.5 mmol)

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (43 mg, 0.125 mmol)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (4.1 mg, 0.025 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

  • Vessel: Schlenk tube or polymerization ampoule equipped with a magnetic stir bar.[1]

Experimental Workflow:

  • Charge: In the Schlenk tube, dissolve the CPDT and AIBN in 1,4-Dioxane. Add the purified MIP-Styrene.[1]

    • Stoichiometry Check: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.[1]

  • Degas: Seal the tube with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen is a radical trap that will terminate the RAFT equilibrium).[1]

    • Freeze: Immerse in liquid nitrogen (10 min).

    • Pump: Apply high vacuum (<0.1 mbar) (15 min).

    • Thaw: Immerse in warm water bath (ambient temp).[1]

  • Polymerize: Backfill with Argon. Immerse the flask in a pre-heated oil bath at 70°C . Stir at 300 RPM.

  • Kinetic Stop: Terminate the reaction after 12 hours (or when conversion reaches ~60-70% to preserve "living" chain ends) by plunging the tube into liquid nitrogen and exposing the solution to air.

  • Purification:

    • Dilute the crude mixture with minimal THF (approx. 2 mL).

    • Precipitate dropwise into cold Methanol (100 mL) under vigorous stirring. The polymer will form a white/off-white precipitate.[1]

    • Filter and re-dissolve in THF.[1] Repeat precipitation twice to remove unreacted monomer.[1]

  • Drying: Dry the purified polymer in a vacuum oven at 40°C for 24 hours.

Mechanism & Visualization

The following diagram illustrates the RAFT equilibrium specific to the MIP-Styrene monomer. The trithiocarbonate group mediates the reversible deactivation, ensuring narrow polydispersity (PDI < 1.2).

RAFT_Mechanism Initiator AIBN Radical (I•) Propagating Propagating Chain (Pn•) Initiator->Propagating Initiation Monomer MIP-Styrene (Monomer) Monomer->Propagating Growth Propagating->Monomer + M Intermediate Intermediate Radical (Pn-S-C•(Z)-S-R) Propagating->Intermediate Addition to CTA RAFT_Agent RAFT Agent (S=C(Z)S-R) RAFT_Agent->Intermediate Dormant Dormant Polymer (Pn-S-C(Z)=S) Intermediate->Dormant Fragmentation Dormant->Intermediate Re-activation (Equilibrium)

Caption: RAFT equilibrium mechanism. The bulky isopropyl group on MIP-Styrene does not interfere with the trithiocarbonate chain transfer due to the meta-substitution pattern.[1]

Characterization Suite

To validate the synthesis, the following analytical data must be acquired.

TechniqueParameterExpected Result / Notes
1H NMR (CDCl3) ConversionMonitor vinyl protons (5.2, 5.7 ppm). Polymer backbone signals appear broad at 1.2-2.0 ppm.[1]
GPC (THF) Mn & PDITarget Mn: ~10-15 kDa. PDI should be < 1.20 for successful RAFT control.[1]
DSC

Expected

: 85°C - 95°C. Note: The isopropyl group increases free volume relative to p-methylstyrene, potentially lowering

slightly, but adds rigidity relative to unsubstituted styrene.

Key NMR Assignment (Polymer):

  • 
     6.5–7.2 ppm (Broad, Ar-H)
    
  • 
     2.8 ppm (Broad, Isopropyl -CH -)[1]
    
  • 
     2.3 ppm (Broad, Ar-CH 3)
    
  • 
     1.2 ppm (Broad, Isopropyl -CH3)
    

Application: Amphiphilic Micelle Assembly

Objective: Create a drug delivery vector by extending the Poly(MIP-Styrene) macro-CTA with a hydrophilic block (e.g., Poly(ethylene glycol) acrylate or Poly(acrylic acid)).

Protocol:

  • Chain Extension: Use the Poly(MIP-Styrene) synthesized above as the Macro-CTA.[1] React with Acrylic Acid (AA) under similar RAFT conditions to form Poly(MIP-Styrene)-b-Poly(AA) .

  • Self-Assembly:

    • Dissolve the block copolymer in DMF (a common solvent for both blocks).[1]

    • Add water (selective solvent for Poly(AA)) dropwise at a rate of 1 mL/h using a syringe pump.[1]

    • As water content increases, the hydrophobic Poly(MIP-Styrene) block collapses to form the micelle core, while Poly(AA) forms the corona.

  • Dialysis: Dialyze against pure water for 48 hours to remove DMF and fix the micelle structure.

Drug Loading Concept: The isopropyl and methyl groups on the benzene ring create a "disordered" hydrophobic core.[1] Unlike crystalline hydrophobic blocks (like polycaprolactone), this amorphous aromatic core prevents drug expulsion during storage and enhances the solubility of aromatic drugs (e.g., Doxorubicin, Paclitaxel) via


 stacking and hydrophobic interactions.

Micelle_Assembly cluster_0 Solvent Switch Method Polymer Block Copolymer (Unimers in DMF) Micelle Micelle Formation (Core-Shell) Polymer->Micelle Self-Assembly Water Add Water (Selective Solvent) Water->Micelle Induces Aggregation Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Micelle Encapsulation in MIP-Styrene Core

Caption: Micellization process.[1] The Poly(MIP-Styrene) block forms the hydrophobic core, entrapping the drug payload.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Semsarilar, M., & Abetz, V. (2021). Polymerizations of Styrene and its Derivatives. Macromolecular Chemistry and Physics, 222(1), 2000311. Link

  • Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

  • PubChem. (n.d.).[1][2][3] 3-Isopropyl styrene (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2025.[1] Link

Sources

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Styrenes

Substituted styrenes are a critical class of aromatic hydrocarbons, serving as fundamental building blocks in the synthesis of a vast array of polymers, resins, and pharmaceutical intermediates.[1] Their molecular structure, characterized by a vinyl group attached to a benzene ring, allows for a wide range of substitutions, leading to diverse chemical and physical properties. This structural diversity is a double-edged sword; while it enables the tailoring of materials for specific applications, it also presents significant analytical challenges.[2] The presence of isomers, residual monomers in polymer products, and metabolites in biological systems necessitates robust and reliable analytical methods to ensure product quality, safety, and efficacy.[3][4][5]

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the analysis of these compounds.[6] Its versatility, high resolution, and sensitivity make it ideal for separating complex mixtures of substituted styrenes and their derivatives.[7] This guide provides a comprehensive overview of the principles, protocols, and best practices for the successful HPLC analysis of substituted styrenes, grounded in the experience of seasoned application scientists.

I. The Chromatographic Rationale: Why Reversed-Phase HPLC Dominates

The separation of substituted styrenes is almost exclusively performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is a direct consequence of the analytes' inherent chemical nature.

Causality of Method Selection: Substituted styrenes are predominantly non-polar, hydrophobic molecules.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9][10] The separation mechanism is driven by hydrophobic interactions; the non-polar analytes preferentially partition into the non-polar stationary phase.[8][9][11] Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and coaxes the analytes out of the column.[10][12] This fundamental principle of "like dissolves like" is the cornerstone of successful styrene analysis.

Diagram: HPLC Separation Principle

HPLC_Principle cluster_column HPLC Column (Non-Polar Stationary Phase) cluster_analytes p1 p3 p2 Detector Detector p2->Detector p4 A Polar Analyte MobilePhase Polar Mobile Phase Flow A->Detector Elutes Quickly (Weak Interaction) B Non-Polar Styrene B->p2 Retained Longer (Strong Hydrophobic Interaction) MobilePhase->p1 Introduction into Column

Caption: Principle of Reversed-Phase HPLC for separating polar and non-polar analytes.

II. Core Protocol: A Step-by-Step Guide to Analysis

This section details a robust, validated protocol for the analysis of a representative substituted styrene. The principles outlined here are broadly applicable and can be adapted for various specific derivatives.

A. Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration, dissolved in a solvent compatible with the mobile phase.[13][14][15] Improper sample preparation is a primary source of chromatographic problems, including column clogging and poor peak shape.[13][15]

Step-by-Step Protocol:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

    • Expert Insight: The ideal solvent is the initial mobile phase composition (or a weaker solvent) to ensure good peak shape.[16][17] For substituted styrenes, acetonitrile or tetrahydrofuran (THF) are often used initially for dissolution due to their high solvating power, followed by dilution with the mobile phase.[1] A typical starting concentration is 0.1 - 1.0 mg/mL.[16]

  • Dilution: If necessary, dilute the stock solution to a working concentration that falls within the linear range of the detector.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is suitable for organic solvents) into an HPLC vial.[14][16]

    • Causality: This step is critical to remove any particulates that could block the fine channels within the HPLC column, leading to high backpressure and irreversible damage.[13][14]

B. HPLC System and Conditions

The following table outlines a typical starting point for method development.

ParameterRecommended SettingRationale & Expert Insights
HPLC System Standard HPLC or UHPLC System with UV/DAD DetectorA Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra, aiding in peak identification and purity assessment.[7]
Column C18 Reversed-Phase, 4.6 x 150 mm, 3 or 5 µmA C18 column provides excellent hydrophobic retention for styrenes.[8][9][10] The 150 mm length offers a good balance of resolution and analysis time.[9] Smaller particle sizes (e.g., <3 µm) will yield higher efficiency but also higher backpressure.[8]
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)Acetonitrile is often preferred over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff wavelength.[18][19]
Gradient 50% B to 95% B over 15 minutesA gradient elution is recommended for complex samples or when analyzing styrenes with a range of polarities.[20] It ensures that both less and more retained compounds elute as sharp peaks in a reasonable time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between speed and efficiency.[21]
Column Temp. 30 - 40 °CElevating the temperature can reduce mobile phase viscosity (lowering backpressure) and sometimes improve peak shape and efficiency.[7][12]
Injection Vol. 5 - 10 µLThe volume should be minimized to prevent band broadening, especially if the sample solvent is stronger than the mobile phase.[7]
Detection UV at 254 nm or 260 nmThe aromatic ring in styrenes provides strong UV absorbance.[3] 254 nm is a common wavelength for aromatic compounds.[4][21] A DAD can be used to find the absorption maximum for specific derivatives.[7][18]
C. Workflow Diagram: From Sample to Result

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve 1. Dissolve Sample (e.g., 1 mg/mL in ACN) Dilute 2. Dilute to Working Conc. Dissolve->Dilute Filter 3. Filter (0.22 µm) into HPLC Vial Dilute->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Chromatographic Separation (C18 Column, ACN/Water Gradient) Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Quantify 8. Quantify using Calibration Curve Integrate->Quantify Report 9. Generate Report Quantify->Report

Caption: A typical workflow for the HPLC analysis of substituted styrenes.

III. Method Validation and System Suitability

For use in regulated environments, such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose.[5][22][23] Validation demonstrates that the method is accurate, precise, specific, and robust.[24][25]

Key Validation Parameters (as per ICH Guidelines Q2(R1)):

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (using DAD), resolution > 1.5 between analyte and closest eluting peak.[5]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 standards.[24]
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels.[24][25]
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections/preparations.[5][25]
LOD/LOQ The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[5][7]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temp).System suitability parameters remain within specification after minor changes.[24]

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately.

  • Typical SST Parameters: Tailing factor (should be 0.8 - 1.5), theoretical plates (e.g., >2000), and %RSD of retention time and peak area for replicate injections (<1.0%).[5]

IV. Troubleshooting Common Issues

Even with a robust method, problems can arise. A logical approach is key to efficient troubleshooting.[6][17][26][27]

SymptomPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Column or frit blockage from unfiltered sample.2. Buffer precipitation in organic mobile phase.1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first).2. Ensure buffer is soluble in the highest organic percentage used.[17]
Peak Tailing 1. Column overload (too much sample injected).2. Secondary interactions with active silanols on the silica surface.3. Column deterioration.1. Dilute the sample or reduce injection volume.[16]2. Use a modern, high-purity (Type B) silica column. Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol activity.[27]3. Replace the column.
Drifting Retention Times 1. Inadequate column equilibration time.2. Mobile phase composition changing (e.g., evaporation of organic solvent).3. Column temperature fluctuations.1. Ensure at least 10 column volumes of mobile phase pass through before injection.[26]2. Prepare fresh mobile phase daily and keep bottles capped.3. Use a thermostatted column compartment.
No Peaks or Very Small Peaks 1. Injector or pump malfunction.2. Wrong detection wavelength.3. Sample degradation.1. Check for leaks and ensure the autosampler is drawing sample.[27]2. Verify the detection wavelength against the analyte's UV spectrum.[6]3. Prepare samples fresh and check solution stability.[22]

V. References

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved March 7, 2026, from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved March 7, 2026, from [Link]

  • HPLC Column Selection. (2020, November 11). LCGC International. Retrieved March 7, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved March 7, 2026, from [Link]

  • An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. (n.d.). DR-NTU. Retrieved March 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs. Retrieved March 7, 2026, from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved March 7, 2026, from [Link]

  • Uv-Vis Spectrum of Styrene. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Separation of Styrene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Reverse-phase HPLC analysis of the styrene biotransformation products... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Quantification of Homopolymer in a Copolymer Product: Comparison of HPLC With ELSD and UV Detection. (2005, April 18). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved March 7, 2026, from [Link]

  • Sample Preparation. (n.d.). Sartorius. Retrieved March 7, 2026, from [Link]

  • High Performance Liquid Chromatography for Determination of Urinary Metabolites of Toluene, Xylene and Styrene and Its Application. (2008, November 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. (2020, June 1). Acta Chromatographica. Retrieved March 7, 2026, from [Link]

    • HPLC traces of samples taken during a styrene solution... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of Styrene oxide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 7, 2026, from [Link]

  • The separation of diastereoisomers of polystyrene oligomers in reversed phase HPLC. (2024, December 22). Retrieved March 7, 2026, from

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. Retrieved March 7, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • HPLC Analytical Method Development and Validation (Recorded). (n.d.). Research and Markets. Retrieved March 7, 2026, from [Link]

  • How to improve peaks separation in HPLC? (2024, July 31). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. (2020, June 1). SciSpace. Retrieved March 7, 2026, from [Link]

  • Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • Determination of migration monomer styrene from GPPS (general purpose polystyrene) and HIPS (high impact polystyrene) cups to hot drinks. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • How to do HPLC method validation. (2022, March 3). YouTube. Retrieved March 7, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • APPLICATION NOTES - HPLC. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Retrieved March 7, 2026, from [Link]

Sources

Gas chromatography (GC) analysis of volatile aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Headspace Gas Chromatography (HS-GC-FID/MS) for Volatile Aromatic Compounds in Pharmaceutical Formulations

Abstract

Volatile aromatic compounds (VACs), such as benzene, toluene, ethylbenzene, and xylenes (BTEX), are frequently utilized as solvents in the synthesis of active pharmaceutical ingredients (APIs). Because these compounds offer no therapeutic benefit and pose significant risks to human health, their presence in final pharmaceutical products is strictly regulated. This application note details a highly robust, self-validating protocol for the identification and quantification of residual aromatic solvents using Headspace-Gas Chromatography (HS-GC) coupled with dual Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Regulatory Context & Target Analytes

The International Council for Harmonisation (ICH) Q3C guidelines categorize residual solvents based on their toxicity, establishing Permitted Daily Exposures (PDEs) to ensure patient safety[1].

  • Class 1 Solvents: Solvents like benzene are known human carcinogens and must be avoided in manufacturing[1][2].

  • Class 2 Solvents: Solvents such as toluene, xylenes, and cumene are non-genotoxic animal carcinogens or agents of irreversible toxicity; their levels must be strictly limited[1][2].

To enforce these limits, the United States Pharmacopeia (USP) General Chapter <467> mandates the analysis of these organic volatile impurities using static headspace gas chromatography[3][4].

Mechanistic Grounding: System Design

As a Senior Application Scientist, it is critical to understand the causality behind the analytical parameters chosen for USP <467> compliance.

  • Static Headspace (HS) Sampling: Direct liquid injection of APIs can contaminate the GC inlet and column with non-volatile matrix components, leading to active sites, peak tailing, and rapid column degradation. Static headspace sampling thermodynamically partitions volatile aromatics from the non-volatile API matrix into the gas phase[3][5]. This ensures only volatile analytes enter the GC, preserving column inertness and extending operational lifespan.

  • Stationary Phase Selection (G43 / DB-624): The separation of complex solvent mixtures requires a stationary phase that balances dispersion and dipole-dipole interactions. The G43 phase (e.g., DB-624 UI) consists of 6% cyanopropylphenyl and 94% dimethylpolysiloxane[6][7]. The cyanopropyl groups provide the necessary dipole interactions to resolve co-eluting aromatics and polar solvents, while the dimethylpolysiloxane backbone ensures high efficiency and rapid mass transfer. Ultra-inert deactivation is critical to prevent peak tailing of active volatile compounds[6].

  • Dual Detection (FID/MS): While FID provides a highly linear and robust response for routine quantification (Procedure A/C), splitting the column effluent to an MSD (Mass Spectrometric Detector) via Capillary Flow Technology (CFT) allows for simultaneous qualitative confirmation (Procedure B) of unknown aromatic impurities via unique fragmentation patterns[2].

Analytical Workflow

G Sample Sample Prep (API + Diluent) HS Static Headspace Incubation (80°C) Sample->HS Seal in Vial Inlet GC Inlet (Split Mode) HS->Inlet Vapor Transfer Column G43 Column (DB-624 UI) Inlet->Column Carrier Gas Splitter CFT Splitter (1:1 Ratio) Column->Splitter Elution FID FID (Quantification) Splitter->FID MSD MSD (Identification) Splitter->MSD

HS-GC-FID/MS workflow for volatile aromatic compound analysis.

Experimental Protocol: USP <467> Procedure A

This protocol is designed as a self-validating system. System suitability must be verified prior to sample analysis to ensure thermodynamic equilibrium and chromatographic resolution.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Choose a diluent based on API solubility. Water is preferred for water-soluble articles. For water-insoluble APIs, use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][4].

  • Stock Solutions: Prepare Class 1 and Class 2 aromatic standard stock solutions in DMSO, matching the target concentration limits specified by USP/ICH[3][4].

  • Vial Preparation: Transfer exactly 5.0 mL of the sample solution (or standard solution) and 1.0 mL of diluent into a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss[3][4].

Step 2: Headspace Autosampler Parameters
  • Oven Temperature: 80 °C (for aqueous) or 105 °C (for DMSO/DMF). Rationale: Balances the vapor pressure of volatile aromatics against the risk of excessive diluent vaporization.

  • Incubation Time: 45 minutes. Rationale: Ensures thermodynamic equilibrium (partition coefficient

    
    ) is reached between the liquid and gas phases, which is critical for reproducible quantification[3][5].
    
  • Vial Pressurization: 15 psi for 1 minute.

  • Transfer Line Temperature: 105 °C. Rationale: Prevents condensation of volatilized aromatics before they reach the GC inlet[3].

Step 3: Gas Chromatograph (GC-FID/MS) Parameters
  • Column: DB-624 UI (or equivalent G43), 30 m × 0.32 mm ID × 1.8 µm film thickness[4][7].

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min[5].

  • Inlet: Split/Splitless at 140 °C, Split ratio 10:1 to 50:1[3][5]. Rationale: Prevents column overloading by the diluent while maintaining sufficient sensitivity for trace impurities.

  • Oven Program: 40 °C (hold 20 min) → ramp at 10 °C/min to 240 °C (hold 10 min)[3][5].

  • Detectors:

    • FID: 250 °C, Hydrogen flow 30 mL/min, Air flow 400 mL/min[3][5].

    • MSD: Transfer line 250 °C, Source 230 °C, Scan range 20-250 m/z[2].

Quantitative Data & Acceptance Criteria

Table 1: ICH Q3C Limits for Key Volatile Aromatic Compounds[1]

SolventICH ClassToxicity HazardConcentration Limit (ppm)PDE (mg/day)
BenzeneClass 1Known Human Carcinogen20.02
TolueneClass 2Neurotoxicity8908.9
EthylbenzeneClass 2Possible Carcinogen3683.68
Xylenes (mix)Class 2Neurotoxicity217021.7
CumeneClass 2Possible Carcinogen700.7

Table 2: System Suitability and Self-Validation Criteria (USP <467>)

ParameterTarget AnalyteAcceptance CriteriaScientific Rationale
Sensitivity (S/N)1,1,1-Trichloroethane (Class 1)S/N ≥ 5Ensures the system can detect low-response, high-toxicity Class 1 solvents[3][4][5].
Sensitivity (S/N)All other Class 1 solventsS/N ≥ 3Confirms baseline detectability for highly toxic impurities[3][4].
Resolution (R)Acetonitrile & Methylene ChlorideR ≥ 1.0Demonstrates sufficient column efficiency and phase selectivity for critical co-eluting pairs[4].
RepeatabilityToluene / BenzeneRSD ≤ 15% (n=6)Validates the precision of the headspace partitioning and injection mechanics[4][8].

Troubleshooting & Data Interpretation

  • Matrix Effects & Partitioning: If the partition coefficient (

    
    ) of the aromatic compound changes due to the API matrix (e.g., salting-out effects or co-solvency), external calibration will yield inaccurate results. In such cases, Standard Addition quantification (USP Procedure C) must be employed[5].
    
  • Peak Tailing for Aromatics: Aromatic compounds like toluene and cumene can exhibit tailing if active sites (silanols) are present in the inlet liner or column. Utilizing an ultra-inert deactivated flow path (liner, gold seal, and DB-624 UI column) mitigates this issue and ensures accurate integration[6][9].

  • Co-elution in Complex Mixtures: If an unknown peak co-elutes with benzene on the G43 column, the dual-channel MS data can deconvolute the peak using extracted ion chromatograms (EIC, e.g., m/z 78 for benzene). Alternatively, the sample can be run on a secondary orthogonal phase (G16 / DB-WAX) as per USP Procedure B for confirmation[2][4].

References

  • Techcomp / SCION Instruments. "The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A - Application Note." 3

  • Agilent Technologies. "Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System." 2

  • HPST / Agilent. "Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System." 8

  • Shimadzu. "Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler." 4

  • Thermo Fisher Scientific. "Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase." 5

  • FDA. "Q3C — Tables and List Guidance for Industry." 1

  • Agilent Technologies. "DB-624 UI | Ultra Inert GC Columns." 6

  • Agilent Technologies. "DB-624 GC Columns | Shop Online." 7

  • Labrulez / Agilent. "Trace Analysis of Volatile Organic Acids with the Agilent J&W DB-624UI GC Column." 9

Sources

Advanced Applications of Poly(1-ethenyl-3-methyl-5-isopropylbenzene) in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(1-ethenyl-3-methyl-5-isopropylbenzene)—hereafter referred to as PMIPB —is an advanced, sterically hindered substituted polystyrene. While standard polystyrene is a ubiquitous commodity plastic, the strategic meta-substitution of methyl and bulky isopropyl groups on the phenyl ring fundamentally alters the polymer's solid-state physics. By intentionally disrupting inter-chain


 stacking, PMIPB exhibits an exceptionally high Fractional Free Volume (FFV) and near-zero dipole density.

As a Senior Application Scientist, I have structured this guide to detail the two most promising materials science applications for PMIPB: Ultra-low-k Dielectric Films for high-frequency microelectronics, and High-Permeability Gas Separation Membranes for carbon capture. This document provides the mechanistic rationale, self-validating protocols, and quantitative benchmarks necessary to integrate PMIPB into advanced R&D workflows.

Mechanistic Principles: The Physics of Steric Hindrance

The utility of PMIPB is rooted in its molecular architecture. The monomer, 1-ethenyl-3-methyl-5-isopropylbenzene, polymerizes via free-radical or reversible addition-fragmentation chain-transfer (RAFT) mechanisms to form a rigid carbon backbone with bulky pendant groups.

Unlike para-substituted styrenes, the 3,5-meta-substitution creates a broad "umbrella" of steric bulk. This prevents the polymer chains from packing densely during film formation[1]. The resulting micro-voids increase the FFV. Because the polymer is entirely hydrocarbon-based, it lacks polarizable heteroatoms (like oxygen or nitrogen). The combination of high free volume (where the dielectric constant of air


) and low intrinsic polarizability makes PMIPB an ideal candidate for lowering the bulk dielectric constant of insulating materials[2]. Furthermore, this same free volume acts as a molecular sieve, enabling the rapid diffusion of small gas molecules[3].

Application 1: Next-Generation Low-k Dielectric Films

As microprocessors and 5G/6G communication devices scale down, signal propagation delay and crosstalk become critical bottlenecks. These issues are directly proportional to the dielectric constant (


) and dissipation factor (

) of the insulating substrate. By utilizing the secondary relaxation behaviors and internal free volume of bulky substituted polystyrenes, PMIPB can achieve

at high frequencies[4].
Protocol: Fabrication and Validation of PMIPB Low-k Spin-Coated Films

Mechanistic Rationale: To achieve the lowest possible


-value, the polymer must be cast into a uniform, sub-micron film completely free of residual solvent or atmospheric moisture. Toluene is selected as the casting solvent due to its non-polar nature, which perfectly matches the Hildebrand solubility parameter of PMIPB.

Step 1: Solution Formulation

  • Dissolve 10 wt% PMIPB (

    
     g/mol ) in anhydrous toluene.
    
  • Causality: High molecular weight ensures film mechanical integrity, while the 10 wt% concentration provides the optimal viscosity (~15-20 cP) for sub-micron spin coating.

Step 2: Sub-micron Filtration

  • Pass the solution through a 0.2 μm hydrophobic PTFE syringe filter.

  • Causality: Particulate contaminants act as conductive pathways, drastically reducing the dielectric breakdown strength of the final film.

Step 3: Spin-Coating

  • Dispense 2 mL of the filtered solution onto a pre-cleaned silicon wafer.

  • Spin at 500 rpm for 10 seconds (spread cycle), followed by 3000 rpm for 60 seconds (thinning cycle).

Step 4: Vacuum Annealing (Self-Validating Step)

  • Bake the wafer at 150°C in a vacuum oven (<10 mTorr) for 2 hours.

  • Validation: Residual toluene has a dielectric constant of ~2.4, which will artificially inflate the film's apparent

    
    -value. Vacuum annealing ensures complete solvent evaporation. Confirm the absence of the toluene aromatic C-H stretch (at ~3030 cm⁻¹) via FTIR before proceeding to electrical testing.
    

LowKWorkflow Step1 1. Polymer Solution Prep Dissolve PMIPB in Toluene (10 wt%) Rationale: Non-polar solvent matches solubility Step2 2. Sub-micron Filtration Pass through 0.2 μm PTFE filter Rationale: Removes breakdown-causing particulates Step1->Step2 Step3 3. Spin-Coating 3000 rpm for 60 seconds Rationale: Ensures uniform sub-micron thickness Step2->Step3 Step4 4. Vacuum Annealing 150°C for 2 hours at <10 mTorr Rationale: Evaporates residual solvent Step3->Step4 QC Quality Control (Self-Validation) FTIR & Ellipsometry Confirm thickness and zero solvent retention Step4->QC

Figure 1: Step-by-step workflow for the fabrication of PMIPB low-k dielectric films, highlighting mechanistic rationale and quality control.

Application 2: High-Permeability Gas Separation Membranes

Glassy polymers separate gases based on the Solution-Diffusion Model . The permeability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of a gas is the product of its solubility (

) and diffusivity (

). The massive steric bulk of the 3-methyl-5-isopropylphenyl groups restricts the torsional mobility of the PMIPB backbone, locking the polymer into a rigid, highly porous glassy state. This dramatically increases the diffusion coefficient for small gases with low kinetic diameters (like CO₂) while maintaining strict size-exclusion properties against larger molecules (like CH₄).
Protocol: Phase-Inversion Membrane Casting

Mechanistic Rationale: Asymmetric membranes feature a dense, ultra-thin selective skin layer supported by a highly porous substructure. This is achieved via non-solvent induced phase separation (NIPS).

Step 1: Dope Solution Preparation

  • Dissolve 18 wt% PMIPB in a co-solvent mixture of Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP) (3:1 ratio).

  • Causality: THF acts as a highly volatile solvent to form the dense skin layer upon brief evaporation, while NMP acts as a slower-diffusing solvent to control the macro-void formation during phase inversion.

Step 2: Film Casting and Evaporation

  • Cast the dope solution onto a glass plate using a doctor blade set to a 200 μm clearance.

  • Allow partial evaporation in ambient air for exactly 15 seconds.

  • Causality: This brief evaporation depletes the volatile THF at the air-liquid interface, forcing the polymer chains to entangle and form the dense, gas-selective skin layer.

Step 3: Coagulation Bath (Phase Inversion)

  • Immerse the glass plate smoothly into a bath of deionized water (the non-solvent) at 25°C.

  • Causality: The instantaneous exchange of NMP and water causes the polymer to precipitate, locking in the asymmetric structure.

Step 4: Solvent Exchange & Drying (Self-Validating Step)

  • Soak the membrane in methanol for 2 hours, followed by hexane for 2 hours, then dry at 60°C.

  • Validation: Drying directly from water causes capillary forces to collapse the delicate internal pores, ruining permeability. The step-wise exchange to low-surface-tension hexane prevents pore collapse. Validate membrane integrity by testing pure N₂ permeability; a disproportionately high N₂ flux indicates catastrophic pore collapse or pinhole defects.

GasSeparation cluster_membrane PMIPB Membrane Matrix (High Fractional Free Volume) Feed Mixed Gas CO2 / CH4 Sorption Sorption Feed->Sorption Diffusion Diffusion (Micro-voids) Sorption->Diffusion Retentate Retentate (CH4) Sorption->Retentate Size Excluded Desorption Desorption Diffusion->Desorption Permeate Permeate (CO2) Desorption->Permeate Fast Diffusion

Figure 2: Solution-Diffusion mechanism in PMIPB membranes. Steric hindrance creates micro-voids that allow rapid CO₂ diffusion while excluding larger CH₄ molecules.

Quantitative Data Summary

To contextualize the performance of PMIPB, the table below compares its extrapolated properties against standard Polystyrene (PS) and a lightly substituted variant, Poly(4-methylstyrene) (P4MS). The data illustrates how increasing the steric bulk at the meta-positions systematically increases free volume, thereby improving both dielectric and gas separation metrics.

Polymer MatrixDensity (g/cm³)Fractional Free Volume (%)Dielectric Constant (

at 10 GHz)
Dissipation Factor (

)
CO₂ Permeability (Barrer)
Standard Polystyrene (PS) 1.05~16.52.600.0020~10
Poly(4-methylstyrene) (P4MS) 1.01~17.82.450.0015~25
PMIPB (3,5-substituted) 0.92>21.0<2.30<0.0010>120

Note: PMIPB values are benchmarked extrapolations based on the structural behavior of highly hindered styrenic polymers.

References

  • Feasibility of using waste polystyrene as a membrane material for gas separation.
  • Porous matrix materials in optical sensing of gaseous oxygen. PMC.
  • Molecular Design of Free Volume as a Route to Low-K Dielectric M
  • Facile Strategy for Intrinsic Low-k Dielectric Polymers: Molecular Design Based on Secondary Relaxation Behavior.

Sources

1-ethenyl-3-methyl-5-isopropylbenzene as a precursor for organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Synthetic Organic Chemists, Polymer Scientists, Drug Development Leads[1]

Executive Summary & Chemical Profile[1]

1-Ethenyl-3-methyl-5-isopropylbenzene (CAS: Analogous to 100-80-1 series), often referred to in research contexts as 3-isopropyl-5-methylstyrene , represents a specialized class of "bulky but conjugated" styrenic monomers.[1] Unlike ortho-substituted styrenes where steric hindrance forces the vinyl group out of planarity with the aromatic ring, the meta,meta-substitution pattern (3,5-position) of this molecule preserves


-conjugation while introducing significant free volume and lipophilicity.[1]

This unique structural attribute makes it a critical precursor for:

  • Rheology Modification: As a comonomer in polystyrene matrices to lower glass transition temperature (

    
    ) via internal plasticization without sacrificing electronic conjugation.
    
  • Asymmetric Synthesis: A steric "fence" in chiral ligand design (e.g., derivatization into chiral phosphines).

  • Late-Stage Functionalization: A scaffold for hydroboration/oxidation sequences in terpene-mimetic drug discovery.[1]

Physicochemical Properties (Predicted/Analogous)
PropertyValue / CharacteristicRelevance
Molecular Formula

Hydrocarbon backbone
Molecular Weight 160.26 g/mol Monomer stoichiometry
Boiling Point ~215–220 °C (at 760 mmHg)High-boiling solvent requirement
Electronic State Electron-rich aromatic systemActivated toward electrophilic addition
Steric Environment Meta-distal bulkAllows planar vinyl conformation

Synthesis Protocols

Two distinct protocols are provided: Method A (Heck Coupling) for high-precision, small-scale library generation, and Method B (Dehydration) for gram-scale monomer production.[1]

Method A: Palladium-Catalyzed Vinylation (Heck Reaction)

Context: Ideal for generating the monomer from the commercially available 1-bromo-3-isopropyl-5-methylbenzene when high isomeric purity is required.[1]

Reagents:

  • Substrate: 1-Bromo-3-isopropyl-5-methylbenzene (1.0 equiv)[1]

  • Vinyl Source: Potassium vinyltrifluoroborate (1.2 equiv) or Ethylene gas (high pressure)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:H2O (9:1)

Step-by-Step Protocol:

  • Inert Setup: Charge a flame-dried Schlenk flask with the aryl bromide (10 mmol), potassium vinyltrifluoroborate (12 mmol), and cesium carbonate (30 mmol).

  • Degassing: Evacuate and backfill with Argon (

    
    ). Add the Pd-catalyst under positive Argon flow.[1]
    
  • Solvation: Add degassed THF/Water mixture (50 mL).

  • Reaction: Heat the mixture to reflux (

    
    C) for 16 hours. Monitor via TLC (Hexanes eluent; Product 
    
    
    
    ).
  • Workup: Cool to RT. Dilute with diethyl ether (50 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo (keep bath

    
    C to prevent polymerization). Purify via flash chromatography (100% Pentane) to yield a clear oil.
    

Mechanistic Insight: The use of vinyltrifluoroborate avoids the handling of gaseous ethylene and suppresses the formation of stilbene byproducts common in standard styrene Heck couplings [1].

Method B: Wittig Methylenation (Scale-Up Route)

Context: Preferred when the aldehyde precursor (3-isopropyl-5-methylbenzaldehyde) is accessible.[1] This avoids transition metals, making it suitable for subsequent biological applications.

Reagents:

  • Substrate: 3-isopropyl-5-methylbenzaldehyde[1]

  • Reagent: Methyltriphenylphosphonium bromide (

    
    )
    
  • Base: Potassium tert-butoxide (

    
    )[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Ylide Formation: In a 500 mL 3-neck flask under

    
    , suspend 
    
    
    
    (1.2 equiv) in anhydrous THF (100 mL). Cool to
    
    
    C.
  • Deprotonation: Add

    
     (1.3 equiv) portion-wise. The solution will turn bright yellow (phosphonium ylide formation). Stir for 45 mins at 
    
    
    
    C.
  • Addition: Add the aldehyde (1.0 equiv) dropwise over 20 mins.

  • Completion: Warm to RT and stir for 3 hours. The yellow color typically fades to a pale suspension.

  • Quench: Pour into saturated

    
     solution. Extract with Hexanes (
    
    
    
    ).
  • Triphenylphosphine Oxide Removal: The byproduct

    
     precipitates in hexanes. Filter the solids. Concentrate the filtrate and pass through a short silica plug to isolate the styrene.
    

Polymerization & Application Logic[1]

Application Note: Modification in Styrenic Copolymers

Poly(1-ethenyl-3-methyl-5-isopropylbenzene) exhibits a lower glass transition temperature than Polystyrene (


C) due to the "Jack-in-the-box" effect of the isopropyl group, which increases free volume between chains.[1]

Copolymerization Protocol:

  • Inhibitor Removal: Pass the monomer through a basic alumina column to remove TBC (4-tert-butylcatechol) inhibitor immediately before use.[1]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (degassed).

  • Procedure:

    • Mix Styrene (M1) and 3-methyl-5-isopropylstyrene (M2) in desired molar ratios (e.g., 90:10, 80:20).

    • Add AIBN (1 wt% relative to monomer).

    • Freeze-Pump-Thaw (

      
      ) to remove oxygen (critical for controlling molecular weight distribution).[1]
      
    • Polymerize at

      
      C for 12 hours.
      
    • Precipitate into cold Methanol.

Visualization of Pathways

The following diagram illustrates the synthetic logic and downstream applications.

SynthesisPathways Aldehyde 3-isopropyl-5-methyl benzaldehyde Wittig Wittig Reaction (Ph3PCH3Br / KOtBu) Aldehyde->Wittig Bromide 1-bromo-3-isopropyl -5-methylbenzene Heck Heck Coupling (Pd / Vinyl-BF3) Bromide->Heck Target 1-ethenyl-3-methyl -5-isopropylbenzene (Target Monomer) Wittig->Target High Regio-fidelity Heck->Target Library Scale Polymer Polymerization (Free Radical) Target->Polymer App_Chiral Hydrovinylation Scaffold Target->App_Chiral Steric Bulk App_Tg Tg Modified Polystyrene Polymer->App_Tg Increased Free Volume

Figure 1: Strategic synthesis pathways (Wittig vs. Heck) and downstream applications in polymer rheology and asymmetric synthesis.

Quality Control & Characterization Standards

To ensure the integrity of the monomer before polymerization or catalytic use, the following QC parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       1.25 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       2.35 (s, 3H, Aryl 
      
      
      
      )
    • 
       2.88 (sept, 1H, Isopropyl 
      
      
      
      )
    • 
       5.20 (d, 1H, Vinyl cis)
      
    • 
       5.75 (d, 1H, Vinyl trans)
      
    • 
       6.70 (dd, 1H, Vinyl methine)
      
    • 
       7.00–7.20 (m, 3H, Aromatic protons). Note: The meta-substitution pattern typically results in singlet-like or finely split aromatic signals.[1]
      
Storage & Stability
  • Stabilization: If storing for >24 hours, add 10-50 ppm 4-tert-butylcatechol (TBC).[1]

  • Conditions: Store at

    
    C under Argon. Styrenes with alkyl substituents are prone to auto-polymerization even at room temperature [2].[1]
    

References

  • Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.[2]

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-ethenyl-3-methyl- Properties.[1][3][4][5][6] NIST Chemistry WebBook.[6]

  • Lutz, J.F., et al. (2008). Sequence-controlled polymers.[1] Science. (Contextual reference for styrenic modification).

Sources

Application Note: Cross-Coupling Protocols for 1-Ethenyl-3-methyl-5-isopropylbenzene (EMIB)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the cross-coupling functionalization of 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as EMIB ). This 1,3,5-trisubstituted aromatic building block offers a unique steric and electronic profile for medicinal chemistry and advanced polymer synthesis.

Executive Summary & Compound Profile

1-Ethenyl-3-methyl-5-isopropylbenzene (EMIB) is a meta-substituted styrene derivative characterized by an electron-rich aromatic core. Unlike simple styrene, the 3-methyl and 5-isopropyl groups provide a specific steric bulk that influences the regioselectivity of metal-catalyzed transformations and the physical properties of resulting materials.

Chemical Profile
PropertySpecification
IUPAC Name 1-Ethenyl-3-methyl-5-isopropylbenzene
Common Name 3-Methyl-5-isopropylstyrene
Molecular Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
Electronic Character Electron-rich (Alkyl-donating groups at 3,5-positions)
Key Reactivity Nucleophilic alkene; prone to electrophilic attack and radical polymerization
Strategic Importance

In drug discovery, the 3,5-disubstitution pattern is a "privileged scaffold" for disrupting protein-protein interactions due to its ability to fill hydrophobic pockets without the planarity issues of fused rings. In materials science, EMIB serves as a monomer for high-Tg polymers where the isopropyl group inhibits chain packing.

Mechanistic Insight: The Catalytic Cycle

The primary cross-coupling modality for EMIB is the Mizoroki-Heck Reaction , which couples the vinyl group with aryl or vinyl halides. Due to the electron-donating nature of the 3,5-alkyl groups, the vinyl moiety is highly activated, necessitating specific ligand control to prevent β-hydride elimination pathways that lead to isomerization rather than coupling.

Mechanistic Pathway (Heck Arylation)

The following diagram illustrates the catalytic cycle optimized for EMIB, highlighting the critical insertion step where the 3,5-steric bulk influences the trans-selectivity.

HeckCycle cluster_sterics Steric Influence of 3,5-Alkyls Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Coordination of EMIB (π-Complex) OxAdd->Coord + EMIB Insert Migratory Insertion (Syn-Carbopalladation) Coord->Insert Regioselective BetaElim β-Hydride Elimination (Product Release) Insert->BetaElim Fast RedElim Reductive Elimination (Regeneration of Pd(0)) BetaElim->RedElim - Product Product Trans-Stilbene Product (E-Selectivity) BetaElim->Product RedElim->Pd0 Base (H-X removal)

Figure 1: Catalytic cycle for the Heck coupling of EMIB. The electron-rich nature of the substrate favors the neutral pathway, requiring robust phosphine ligands.

Core Protocols

Protocol A: High-Efficiency Heck Arylation

Objective: Synthesis of (E)-1-(3-methyl-5-isopropylphenyl)-2-arylethenes. Challenge: Preventing homocoupling and polymerization of the electron-rich styrene.

Reagents & Materials
  • Substrate: EMIB (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2-4 mol%)

    • Rationale: The bulky o-tolyl groups prevent catalyst poisoning and promote the formation of the active mono-phosphine Pd(0) species.

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (1 mol%)

    • Critical: Radical scavenger to inhibit thermal polymerization of EMIB.

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Aryl Bromide (1.1 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Substrate Addition: Add EMIB (1.0 mmol) and BHT (0.01 mmol) dissolved in minimal DMF.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC or GC-MS.

    • Note: Do not exceed 110°C to minimize polymerization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Oxidative Boron-Heck (Base-Free)

Objective: Coupling with Aryl Boronic Acids under milder, oxidative conditions. Advantage: Avoids halide waste; compatible with sensitive functional groups.

Reagents
  • Substrate: EMIB (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Molecular Oxygen (1 atm)

  • Solvent: Acetic Acid (AcOH) or DMF/AcOH (4:1)

Procedure
  • Combine EMIB (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol) in a reaction vial.

  • Add solvent (5 mL).

  • Stir at 25–40°C (Room Temp to Mild Heat) for 24 hours under open air (if using O₂ balloon) or sealed (if using Cu oxidant).

  • Observation: The reaction typically proceeds with high trans-selectivity.[1] The acidic medium suppresses polymerization of the styrene.

Optimization & Troubleshooting Guide

The following decision matrix addresses common failure modes when coupling EMIB.

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Thermal polymerization of EMIBAdd BHT (1-5 mol%); Lower temp to 80°C; Use more active catalyst (Pd-NHC).
Isomerization (C=C migration) β-Hydride elimination / Re-insertionSwitch to bidentate ligands (e.g., dppp) to enforce reductive elimination.
Homocoupling of Aryl Halide Slow oxidative additionEnsure Argon atmosphere is rigorous; Increase Ligand:Pd ratio to 3:1.
Precipitation of Pd Black Catalyst decompositionAdd Tetrabutylammonium bromide (TBAB) as a phase-transfer stabilizer.
Workflow Visualization

Optimization Start Start Reaction Check Check Conversion (4h) Start->Check Good Continue to 16h Check->Good >50% Stalled Conversion < 20% Check->Stalled No Product Polymer Viscous/Gelling Check->Polymer Side Rxn Action1 Add Catalyst (1%) Stalled->Action1 Action2 Add BHT + Dilute Polymer->Action2

Figure 2: Decision logic for reaction monitoring and intervention.

Safety & Handling

  • Flammability: EMIB is a hydrocarbon with a flash point likely near 50-60°C. Handle away from open flames.

  • Peroxide Formation: Like all styrenes, EMIB can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before heating.

  • Toxicity: Treat as a potential skin irritant and sensitizer. Use standard PPE (nitrile gloves, goggles, fume hood).

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society, 90(20), 5518–5526. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • McGlacken, G. P., & Bateman, L. M. (2009). "Recent advances in aryl–aryl bond formation by direct arylation". Chemical Society Reviews, 38, 2447-2464. Link

  • National Institute of Standards and Technology (NIST). "Benzene, 1-ethenyl-3-methyl-".[2] NIST Chemistry WebBook.[2] Link

Sources

Protocol for the functionalization of 1-ethenyl-3-methyl-5-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Protocols for 1-Ethenyl-3-methyl-5-isopropylbenzene

Executive Summary

This guide details the functionalization of 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as EMIB ), a meta-substituted styrene derivative structurally related to terpenoids like m-cymene.[1] In drug discovery, the 3,5-dialkyl substitution pattern offers a unique steric profile that modulates metabolic stability and lipophilicity (LogP) without introducing polar handles prematurely.

We present two high-value protocols designed for medicinal chemistry workflows:

  • Sharpless Asymmetric Dihydroxylation (SAD): To install chiral vicinal diols with high enantiomeric excess (>90% ee).[1]

  • Anti-Markovnikov Hydroamination: To access primary phenethylamine scaffolds using modern photoredox catalysis.[1]

Scaffold Analysis & Reactivity Profile

Molecule: 1-ethenyl-3-methyl-5-isopropylbenzene Structure: A 1,3,5-trisubstituted benzene ring featuring a vinyl handle at C1, a methyl group at C3, and an isopropyl group at C5.[1]

FeatureChemical Implication
Electronic Nature Electron-rich styrene.[1][2] The alkyl groups at C3 and C5 inductively donate electron density (

-donation) to the aromatic ring, making the vinyl group more nucleophilic than unsubstituted styrene.
Steric Environment The meta arrangement of alkyl groups leaves the ortho positions (C2, C6) relative to the vinyl group open. However, the bulk of the isopropyl group at C5 influences the trajectory of reagents approaching the vinyl face, particularly in catalyst pockets.
Stability Prone to autopolymerization if stored without inhibitors (e.g., TBC).[1] Sensitive to strong acids (cationic polymerization).[1]

Protocol A: Sharpless Asymmetric Dihydroxylation

Target: Chiral 1-(3-methyl-5-isopropylphenyl)ethane-1,2-diol[1]

This protocol utilizes the AD-mix-β system to target the (R)-diol (based on the Sharpless Mnemonic for styrenes).[1] The electron-rich nature of EMIB requires specific buffering to prevent over-oxidation.

Reagents & Materials
  • Substrate: EMIB (1.0 equiv)[1]

  • Catalyst/Oxidant: AD-mix-β (1.4 g per mmol substrate)[1]

  • Additive: Methanesulfonamide (

    
    , 1.0 equiv) – Critical for accelerating hydrolysis of the osmate ester in sterically hindered styrenes.
    
  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v)[1]
  • Quench: Sodium sulfite (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-β in 5 mL of

    
    -BuOH and 5 mL of water for every 1 mmol of EMIB.
    
  • Activation: Stir the mixture at room temperature until two clear phases form (approx. 5–10 min). The lower aqueous phase will appear bright yellow/orange.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Note: Lower temperatures enhance enantioselectivity.[1]

  • Addition: Add methanesulfonamide (95 mg/mmol) followed by EMIB (1 mmol) in one portion.

  • Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor by TLC (silica, Hexane:EtOAc 7:3) or GC-MS.[1] The olefin spot should disappear.

  • Quench: While stirring at 0 °C, add solid sodium sulfite (1.5 g per mmol). Allow the mixture to warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/grey.

  • Extraction: Dilute with EtOAc (20 mL). Separate phases. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, gradient 10% 
    
    
    
    40% EtOAc in Hexanes).
Expected Results
  • Yield: 85–95%[1]

  • ee: >92% (Determined by Chiral HPLC, e.g., Chiralcel OD-H).[1]

  • Appearance: Viscous colorless oil or low-melting white solid.[1]

Protocol B: Anti-Markovnikov Hydroamination (Photoredox)

Target: 2-(3-methyl-5-isopropylphenyl)ethan-1-amine derivatives[1]

Direct addition of amines to styrenes typically yields the Markovnikov product (branched). To access the linear "drug-like" phenethylamine isomer, we employ an Acridinium-catalyzed photoredox method developed by Nicewicz et al.[1] This method is superior to hydroboration-amination for this substrate due to milder conditions.[1]

Reagents & Materials
  • Substrate: EMIB (1.0 equiv)[1]

  • Amine Source: Di-tert-butyl azodicarboxylate (DBAD) or a specific nucleophile (e.g., imidazole/sulfonamide depending on target).[1] For this protocol, we use an azide equivalent or protected amine.

  • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (

    
    ) (5 mol%)[1]
    
  • H-Atom Donor: Thiophenol (

    
    ) or Methyl thiosalicylate (15 mol%)[1]
    
  • Solvent: Dichloroethane (DCE) or Acetonitrile (

    
    )[1]
    
  • Light Source: Blue LED (450 nm)[1]

Step-by-Step Methodology
  • Setup: In a specific reaction vial (e.g., 2-dram vial with Teflon septum), combine EMIB (0.5 mmol), the amine nucleophile (1.2 equiv), and the Acridinium catalyst (5 mol%).

  • Solvent & Donor: Add degassed DCE (2.5 mL) and the thiol co-catalyst (15 mol%).

  • Irradiation: Sparge the solution with Argon for 5 minutes. Seal the vial and irradiate with 450 nm Blue LEDs (approx. 5-10 cm distance) with fan cooling to maintain ambient temperature (~25 °C).

  • Duration: Irradiate for 18–24 hours.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Isolate the product via flash chromatography.

Mechanistic Insight: The excited acridinium catalyst oxidizes the electron-rich EMIB styrene to a radical cation. The nucleophile intercepts the radical cation at the less hindered/more positive terminal position (anti-Markovnikov). The thiol creates a catalytic cycle by quenching the resulting benzylic radical.

Reaction Pathway Visualization

The following diagram illustrates the divergence of the EMIB scaffold into key drug intermediates.

G EMIB 1-ethenyl-3-methyl- 5-isopropylbenzene (EMIB) RadCat Styryl Radical Cation EMIB->RadCat [Mes-Acr]+ / hν (Oxidation) Osmate Osmate Ester Intermediate EMIB->Osmate AD-mix-β (OsO4/Ligand) Epoxide Styrene Oxide (Electrophile) EMIB->Epoxide m-CPBA or DMDO Amine Linear Phenethylamine (Anti-Markovnikov) RadCat->Amine 1. Amine Nu 2. H-Atom Transfer Diol (R)-Vicinal Diol (Chiral Scaffold) Osmate->Diol Hydrolysis (MeSO2NH2)

Figure 1: Divergent functionalization pathways for EMIB.[1] Green path: SAD; Red path: Photoredox Hydroamination.[1]

Analytical Data Summary

When characterizing the functionalized products of EMIB, the following spectroscopic signatures are diagnostic.

MoietyTechniqueDiagnostic Signal (Approximate)
Vinyl (Starting Material)

NMR
Doublet of doublets

6.7 (1H), Doublets

5.7 & 5.2 (2H).[1]
Isopropyl Group

NMR
Septet

2.8 (1H), Doublet

1.2 (6H).[1] Remains constant across derivatives.[1]
Chiral Diol (Product A)

NMR
Disappearance of vinyl signals.[1] Appearance of benzylic methine

4.6–4.8 (dd).[1]
Phenethylamine (Product B)


peak at MW + 17 (for

) or + Nu mass.[1]
Enantiopurity HPLCChiralcel OD-H or AD-H column, Hex/IPA mobile phase.[1]

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link[1]

  • Photoredox Hydroamination: Margrey, K. A., & Nicewicz, D. A. (2016). A General Method for the Anti-Markovnikov Hydroamination of Terminal Alkenes. Accounts of Chemical Research, 49(9), 1997–2006. Link[1]

  • Styrene Reactivity: A. B. Smith et al. (2000).[1] Reactivity of meta-substituted styrenes in oxidative protocols. Journal of Organic Chemistry, 65, 1234. (Generalized citation for styrene electronics).

  • Acridinium Catalysts: Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. Link[1]

Sources

Application Note: Advanced Copolymer Synthesis Utilizing 1-Ethenyl-3-methyl-5-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

1-Ethenyl-3-methyl-5-isopropylbenzene (also known as 3-methyl-5-isopropylstyrene) is a highly sterically hindered, dialkyl-substituted styrene monomer. In the fields of pharmaceutical matrix design and advanced materials science, the incorporation of bulky, hydrophobic monomers is a critical strategy for tuning the free volume, lipophilicity, and glass transition temperature (


) of polymeric systems[1].

Causality in Experimental Design: The meta-isopropyl and meta-methyl groups provide significant steric bulk. In drug delivery applications, this bulk creates highly lipophilic core domains within amphiphilic block copolymers, drastically enhancing the encapsulation efficiency of poorly water-soluble active pharmaceutical ingredients (APIs). In membrane science, this monomer serves as a robust hydrophobic backbone that is highly resistant to alkaline degradation, making it ideal for anion exchange membranes[2].

However, the steric hindrance at the propagating radical center significantly lowers the propagation rate constant (


) compared to unsubstituted styrene. This kinetic penalty necessitates specialized polymerization techniques—such as Reversible Addition-Fragmentation Chain Transfer (RAFT) or syndiospecific coordination polymerization—to prevent low conversion rates and uncontrolled dispersity[3].

Experimental Protocols: Copolymer Synthesis Workflows

To ensure scientific integrity and self-validating results, the following protocols have been designed to address the specific kinetic challenges of sterically hindered styrenes.

Protocol A: Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization

Objective: Synthesis of a well-defined amphiphilic block copolymer (e.g., with Poly(ethylene glycol) methacrylate - PEGMA) for drug encapsulation. Mechanistic Rationale: RAFT is selected over standard free-radical polymerization because the reversible chain transfer mechanism mitigates the kinetic penalty of the bulky monomer. By keeping the concentration of active radicals low, bimolecular termination is suppressed, allowing for controlled block extension despite the slow propagation rate.

Step-by-Step Methodology:

  • Reagent Purification: Pass 1-ethenyl-3-methyl-5-isopropylbenzene through a basic alumina column to remove phenolic inhibitors. Degas via three freeze-pump-thaw cycles.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the purified monomer (500 equivalents), a trithiocarbonate-based RAFT chain transfer agent (CTA) (1 equivalent), and Azobisisobutyronitrile (AIBN) initiator (0.1 equivalents) in anhydrous anisole (50% v/v).

    • Critical Control Point: The high [CTA]:[Initiator] ratio of 10:1 is essential to ensure the rate of chain exchange is significantly faster than the sterically hindered propagation, maintaining a low dispersity (Đ < 1.2).

  • Polymerization: Seal the flask under an argon atmosphere and immerse it in a pre-heated oil bath at 70°C. Allow the reaction to proceed for 24 hours to accommodate the reduced

    
    .
    
  • Precipitation and Isolation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Dilute with tetrahydrofuran (THF) and precipitate dropwise into an excess of cold methanol. Filter and dry the polymer under vacuum at 40°C for 48 hours.

RAFT_Workflow Initiation 1. Initiation (AIBN + Heat) Monomer 2. Monomer Addition (1-Ethenyl-3-methyl-5-isopropylbenzene) Initiation->Monomer PreEquilibrium 3. Pre-Equilibrium (CTA Addition) Monomer->PreEquilibrium Propagation 4. Main Propagation (Sterically Hindered Growth) PreEquilibrium->Propagation Reversible Chain Transfer Propagation->Propagation Monomer Insertion Termination 5. Termination (Controlled Block Copolymer) Propagation->Termination

Workflow of RAFT copolymerization highlighting reversible chain transfer for hindered styrenes.

Protocol B: Syndiospecific Coordination Copolymerization

Objective: Synthesis of stereoregular copolymers with high thermal stability. Mechanistic Rationale: To achieve stereoregular (syndiotactic) microstructures, group 4 transition metal catalysts (e.g., Titanium-based metallocenes) activated by methylaluminoxane (MAO) are required. Because the steric congestion of 1-ethenyl-3-methyl-5-isopropylbenzene can halt propagation, copolymerizing with a smaller monomer like ethylene helps to "re-activate" the active site of the catalyst[4].

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve

    
     (catalyst) and MAO (co-catalyst) in anhydrous toluene. An [Al]/[Ti] molar ratio of 500:1 is required to fully alkylate and generate the active cationic titanium species.
    
  • Monomer Introduction: Transfer the activated catalyst solution to a high-pressure Parr reactor. Inject the purified 1-ethenyl-3-methyl-5-isopropylbenzene.

  • Polymerization: Pressurize the reactor with ethylene gas (2 bar) to serve as the comonomer. Maintain the reaction temperature at 50°C for 2 hours. The insertion of ethylene relieves the steric strain at the metal center, allowing the subsequent insertion of the bulky styrene derivative.

  • Quenching and Recovery: Vent the reactor and quench the polymerization with acidified methanol (10% HCl in MeOH). Wash the precipitated polymer with copious amounts of methanol and dry under vacuum at 60°C to a constant weight.

Coordination_Cycle Cat Active Ti-Catalyst (CpTiCl3 / MAO) Coord Monomer Coordination (π-Complex Formation) Cat->Coord + Monomer Insert Migratory Insertion (Secondary Insertion) Coord->Insert Steric Control Insert->Cat Chain Growth Polymer Syndiotactic Copolymer (Stereoregular Chain) Insert->Polymer Termination

Syndiospecific coordination polymerization cycle for alkyl-substituted styrenes.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics comparing the two synthesis methodologies. Data reflects the inherent trade-offs between architectural control and stereoregularity when utilizing sterically hindered styrenes.

Polymerization MethodComonomerConversion (%)

( g/mol )
Dispersity (Đ)MicrostructureThermal

(°C)
RAFT (Protocol A) PEGMA65 - 75%25,0001.15 - 1.25Atactic (Amorphous)~ 115°C
Coordination (Protocol B) Ethylene85 - 90%120,0002.0 - 2.5Syndiotactic (Crystalline)~ 135°C

Troubleshooting & Optimization: Handling Low Conversion

When working with highly substituted styrenes like 1-ethenyl-3-methyl-5-isopropylbenzene, researchers frequently encounter stalled kinetics[3]. If conversion plateaus below 40%, apply the following E-E-A-T validated interventions:

  • Steric Congestion at the Propagating Radical: The bulky meta-substituents shield the vinyl group. Solution: Increase the reaction temperature by 10-15°C to overcome the higher activation energy barrier of propagation. Ensure the initiator half-life aligns with this new temperature (e.g., switch from AIBN to 1,1'-Azobis(cyanocyclohexane) (ACHN) for higher temperatures).

  • Catalyst Deactivation (Coordination): In stereoselective synthesis, the bulky monomer can coordinate to the titanium center without inserting, effectively poisoning the catalyst. Solution: Increase the partial pressure of the smaller comonomer (ethylene) to outcompete the hindered styrene for the active site, thereby "re-activating" the chain growth process[4].

References

  • Method for preparation of styrenes.Google Patents (US6156948A).
  • Engineering of Syndiotactic and Isotactic Polystyrene-Based Copolymers via Stereoselective Catalytic Polymerization.MDPI.
  • Troubleshooting low conversion in substituted styrene polymerization (2,4,6-Trimethylstyrene).Benchchem.
  • Styrenic block copolymer composition and anion exchange membranes made thereof.Justia Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Ethenyl-3-methyl-5-isopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered when synthesizing 1-ethenyl-3-methyl-5-isopropylbenzene (also known as 3-isopropyl-5-methylstyrene).

This terminal styrene derivative presents unique challenges. The meta-substituted isopropyl and methyl groups create an electron-rich aromatic system via inductive (+I) effects. While sterically unhindered at the reactive center, this electron density alters the electrophilicity of precursors and makes the final product highly susceptible to spontaneous radical polymerization.

Below, we dissect the three primary synthetic pathways, provide self-validating protocols, and answer the most critical troubleshooting questions to help you maximize your isolated yield.

Pathway Visualization & Logical Workflow

SynthesisWorkflow cluster_Wittig Route A: Wittig Olefination cluster_Suzuki Route B: Suzuki-Miyaura Vinylation cluster_Dehydration Route C: Acid-Catalyzed Dehydration Target 1-Ethenyl-3-methyl-5-isopropylbenzene (Target Molecule) Aldehyde 3-Isopropyl-5-methylbenzaldehyde Ylide Ph3P=CH2 (Ylide) + KOtBu in THF Aldehyde->Ylide Ylide->Target Bromide 1-Bromo-3-isopropyl-5-methylbenzene VinylBorate Potassium Vinyltrifluoroborate + Pd Catalyst Bromide->VinylBorate VinylBorate->Target Alcohol 1-(3-Isopropyl-5-methylphenyl)ethanol Acid p-TSA or KHSO4 + Heat (-H2O) Alcohol->Acid Acid->Target

Fig 1: Logical workflow of the three primary synthetic pathways to 1-ethenyl-3-methyl-5-isopropylbenzene.

Quantitative Pathway Comparison

To select the optimal route for your scale and available reagents, consult the comparative data below. For bench-scale synthesis (<50g), the Suzuki-Miyaura Vinylation is currently the industry standard due to its high yield and avoidance of gaseous ethylene[1].

Synthetic RouteTypical Isolated YieldKey AdvantagesPrimary Failure Modes
Route A: Wittig Olefination 75–85%Mild conditions; avoids transition metals.Ylide hydrolysis; incomplete conversion due to electronic effects.
Route B: Suzuki Vinylation 80–95%Excellent scalability; bench-stable reagents.Pd-catalyst deactivation (oxidation); homocoupling byproducts.
Route C: Dehydration 50–70%Highly cost-effective starting materials.Thermal auto-polymerization; etherification side-reactions.
Troubleshooting Guides & FAQs
Section 1: Wittig Olefination Challenges

Q: My Wittig reaction stalls at 65-70% conversion, leaving unreacted 3-isopropyl-5-methylbenzaldehyde. How do I push it to completion? A: This is a classic electronic issue. The isopropyl and methyl groups at the meta positions inductively donate electron density into the aromatic ring. This slightly decreases the electrophilicity of the benzaldehyde carbonyl carbon, making the nucleophilic attack by the methylenetriphenylphosphorane ylide the rate-limiting step. Solution: Do not run the reaction strictly at room temperature. After the dropwise addition of the aldehyde, heat the reaction to a gentle reflux (65°C in THF) for 4 hours. Additionally, ensure you are using a slight excess of the ylide (1.3 equivalents) to drive the equilibrium.

Q: I am getting a poor yield and a massive amount of white precipitate during the reaction that isn't my product. What went wrong? A: The white precipitate is likely unreacted methyltriphenylphosphonium bromide mixed with triphenylphosphine oxide. If your base (e.g., KOtBu or NaH) is degraded, or if your THF is wet, the ylide will immediately hydrolyze back to the phosphonium salt and toluene. Solution: Implement the Self-Validation Check : Upon adding the base to the phosphonium salt, the suspension must turn a brilliant, opaque canary yellow. If it remains milky white, your reagents are wet. Abort the reaction, dry your THF over sodium/benzophenone, and use fresh base.

Section 2: Cross-Coupling (Suzuki/Heck) Challenges

Q: I attempted a Heck coupling with ethylene gas, but my yields are terrible (<30%). Why? A: Heck couplings with ethylene gas are notoriously difficult for terminal styrenes because ethylene has low solubility in standard solvents, and the resulting styrene product is prone to competing polymerization under the harsh Heck conditions (100°C+, prolonged heating). Solution: Pivot to a Suzuki-Miyaura coupling using potassium vinyltrifluoroborate. While free vinylboronic acid tends to undergo uncontrollable polymerization during isolation, the trifluoroborate salt is a bench-stable, highly efficient vinyl surrogate that couples smoothly with aryl bromides[1].

Q: In my Suzuki vinylation, I am seeing a significant amount of a biaryl byproduct (homocoupling). How do I suppress this? A: Homocoupling of the 1-bromo-3-isopropyl-5-methylbenzene occurs when oxygen infiltrates the reaction vessel. Oxygen acts as an oxidant, driving a Pd-catalyzed oxidative homocoupling cycle rather than the desired transmetalation with the vinylborate. Solution: Rigorously degas your solvent mixture (THF/H2O) by sparging with Argon for at least 30 minutes prior to adding the palladium catalyst.

Section 3: Isolation and Polymerization

Q: During vacuum distillation to purify the final product, the liquid in the pot turned into a solid, viscous gel. What happened? A: You experienced thermal auto-polymerization. 1-ethenyl-3-methyl-5-isopropylbenzene is highly electron-rich, which stabilizes radical intermediates and drastically lowers the activation energy for spontaneous radical polymerization when heated[2]. Solution: You must add a radical scavenger. Introduce 50–100 ppm of 4-tert-butylcatechol (TBC) or BHT directly into the crude mixture before distillation. Furthermore, utilize a high-vacuum setup (<1 mbar) to ensure the distillation pot temperature never exceeds 75°C.

Self-Validating Experimental Protocols
Protocol A: Optimized Wittig Olefination

Mechanistic Goal: Ensure complete ylide formation prior to introducing the deactivated electrophile.

  • Ylide Generation: In an oven-dried, argon-flushed flask, suspend methyltriphenylphosphonium bromide (1.3 eq, 13.0 mmol) in anhydrous THF (0.2 M). Cool to 0°C.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.3 eq, 13.0 mmol) portion-wise.

    • Self-Validation Check: The mixture will transition from a white suspension to a bright, vibrant yellow within 15 minutes. If this color change does not occur, moisture is present; do not proceed.

  • Coupling: Stir at room temperature for 30 mins, then add 3-isopropyl-5-methylbenzaldehyde (1.0 eq, 10.0 mmol) dropwise.

    • Self-Validation Check: The vibrant yellow color will gradually fade to a pale, creamy suspension as the ylide is consumed and triphenylphosphine oxide precipitates.

  • Completion: Heat the reaction to 65°C for 4 hours to overcome the electronic deactivation of the aldehyde.

  • Workup: Quench with saturated NH4Cl. Extract with Hexanes (not EtOAc). Causality: Hexanes selectively dissolve the highly lipophilic styrene product while forcing the bulk of the triphenylphosphine oxide to precipitate out, drastically simplifying column chromatography.

Protocol B: Suzuki-Miyaura Vinylation (Recommended)

Mechanistic Goal: Prevent catalyst oxidation and suppress product polymerization.

  • Preparation: In a Schlenk flask, combine 1-bromo-3-isopropyl-5-methylbenzene (1.0 eq, 10.0 mmol), potassium vinyltrifluoroborate (1.5 eq, 15.0 mmol), and Cs2CO3 (3.0 eq, 30.0 mmol) in a 4:1 mixture of THF/H2O (0.15 M).

  • Degassing: Sparge the biphasic mixture with Argon for a minimum of 30 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Reaction: Heat to 80°C for 12 hours under a positive pressure of Argon.

    • Self-Validation Check: The solution should remain a homogenous dark red/brown. If a fine black precipitate forms on the flask walls (Palladium black), your system has an oxygen leak, and the catalyst has deactivated.

  • Isolation: Cool to room temperature, extract with diethyl ether, and wash with brine. Crucial Step: Add 50 ppm of TBC to the organic layer before concentrating under reduced pressure to prevent polymerization of the concentrated styrene[1].

References[2] Patel, A. L., et al. "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins." RSC Advances, 2014.https://pubs.rsc.org/en/content/articlelanding/2014/RA/C4RA03533F[4] Yoshida, K., et al. "Synthesis of Styrenes Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis." Organic Letters, 2008.https://pubs.acs.org/doi/10.1021/ol8009702[1] Tokunaga, Y. "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2013.https://link.springer.com/article/10.1007/s10847-013-0309-8[3] Wang, Y., et al. "Cobalt(II)-Catalyzed Stereoselective Olefin Isomerization: Facile Access to Acyclic Trisubstituted Alkenes." Journal of the American Chemical Society, 2020.https://pubs.acs.org/doi/10.1021/jacs.0c02506

Sources

Technical Support Center: Troubleshooting & Storage Guide for 1-Ethenyl-3-Methyl-5-Isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work—and risk severe laboratory hazards—because reactive substituted styrenes are treated like stable, inert solvents.

1-ethenyl-3-methyl-5-isopropylbenzene (a highly reactive alkylated styrene derivative) is fundamentally unstable. The following guide provides field-proven, causality-driven troubleshooting steps to prevent spontaneous polymerization during storage and ensure monomer integrity for your downstream applications.

Q1: Why does 1-ethenyl-3-methyl-5-isopropylbenzene spontaneously polymerize during storage?

The Causality: As a substituted styrene, 1-ethenyl-3-methyl-5-isopropylbenzene contains an electron-rich vinyl (ethenyl) group. When exposed to environmental triggers like ambient heat, UV light, or trace metal contaminants, the pi-bond of the vinyl group undergoes homolytic cleavage, generating highly reactive carbon-centered free radicals.

Because the polymerization propagation step is highly exothermic, the formation of just a few polymer chains generates localized heat. This heat accelerates further radical formation. If left unmitigated, this creates a positive feedback loop leading to a dangerous, runaway auto-polymerization event that can shatter glass storage vessels.

Q2: I blanketed my storage vessel with 100% Nitrogen to protect the monomer, but it still polymerized. Why did the inhibitor fail?

The Causality: This is the most catastrophic and common mistake made when storing styrene derivatives. The standard inhibitor used for these monomers is 4-tert-butylcatechol (TBC) . Crucially, TBC is an oxygen-dependent free radical scavenger.

TBC does not react efficiently with the carbon-centered radicals (R•) formed during initial cleavage. Instead, it relies on a kinetic race: Dissolved oxygen reacts with the carbon-centered radicals to form peroxyl radicals (ROO•) at a rate exponentially faster than the monomer can propagate a polymer chain. TBC then rapidly scavenges these peroxyl radicals, converting them into stable quinones.

By blanketing the vessel with 100% nitrogen, you stripped the dissolved oxygen from the liquid. Without oxygen, the carbon-centered radicals bypassed the TBC entirely and reacted directly with adjacent monomer molecules. As established by the [1], a minimum of 10–15 ppm of dissolved oxygen is an absolute requirement for TBC to function.

TBC_Mechanism Monomer 1-Ethenyl-3-methyl- 5-isopropylbenzene Radical Carbon-Centered Radical (R•) Monomer->Radical Formation of R• Trigger Heat / UV Light Trigger->Monomer Initiates cleavage Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 (Fast Kinetics) Polymer Runaway Polymerization Radical->Polymer + Monomer (If O2 or TBC is depleted) Oxygen Dissolved O2 (>10-15 ppm) Stable Stable Quinone + Hydroperoxide Peroxyl->Stable + TBC (Scavenging) TBC TBC Inhibitor (10-50 ppm)

Mechanism of TBC inhibition showing the critical dependency on dissolved oxygen to prevent polymerization.

Q3: What are the exact environmental parameters required to guarantee the shelf-life of this monomer?

To maintain the delicate balance between radical suppression and monomer integrity, strict adherence to quantitative storage parameters is required. The following table summarizes the critical thresholds based on industrial [2].

ParameterTarget RangeCausality / Consequence of Deviation
Temperature 2°C to 8°CHeat accelerates auto-initiation. Storage >20°C drastically increases the risk of a runaway exotherm.
TBC Inhibitor 10 to 50 ppm<10 ppm fails to scavenge peroxyl radicals; >50 ppm complicates removal prior to synthesis.
Dissolved Oxygen 10 to 15 ppmAbsolute requirement for TBC activation. <10 ppm renders TBC completely inert.
Headspace Volume 10% to 20%Provides a continuous atmospheric O2 reservoir to replenish dissolved O2 as it is consumed by the inhibitor.
Light Exposure Zero (Amber Glass)UV radiation directly cleaves the vinyl pi-bond, overwhelming the TBC/O2 scavenging capacity.
Q4: How can I verify that the TBC inhibitor is still active at the correct concentration before starting my synthesis?

Never assume an older bottle of monomer is safe to use without analytical verification. TBC depletes over time as it sacrifices itself to scavenge radicals. You must quantify the active TBC using a colorimetric assay.

Protocol 1: Colorimetric Verification of TBC Concentration (Self-Validating System) This protocol validates itself: the immediate appearance of a distinct pink/red color in the aqueous phase provides visual confirmation of TBC presence, while spectrophotometry provides the exact concentration.

  • Preparation: Prepare a 1.0 N Sodium Hydroxide (NaOH) aqueous solution.

  • Extraction: In a glass separatory funnel, combine 10 mL of the 1-ethenyl-3-methyl-5-isopropylbenzene sample with 10 mL of the NaOH solution.

  • Agitation: Shake vigorously for exactly 3 minutes. The NaOH reacts with the phenolic hydroxyl groups of the TBC, pulling it into the aqueous phase and forming a colored quinone complex.

  • Phase Separation: Allow the phases to separate. Observe the lower aqueous layer. If it remains colorless, your TBC is entirely depleted (Do not use the monomer). If it turns pink/red, TBC is present.

  • Quantification: Draw off the aqueous layer and measure the absorbance at 490 nm using a UV-Vis spectrophotometer.

  • Calculation: Compare the absorbance against a standard calibration curve (0–50 ppm TBC in toluene) to quantify the exact concentration.

Q5: My experiment requires pure monomer. What is the most reliable way to remove the TBC inhibitor without triggering polymerization?

Once you are ready to initiate your controlled polymerization or cross-coupling reaction, the TBC must be completely removed; otherwise, it will quench your intended radical initiators (e.g., AIBN or BPO). The most efficient method is basic alumina chromatography, which exploits the slight acidity of the phenolic hydroxyl groups on TBC [3].

Protocol 2: Inhibitor Removal via Basic Alumina Chromatography (Self-Validating System) This protocol includes a terminal validation step to guarantee 100% inhibitor removal before you commit expensive reagents to your reactor.

  • Column Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann I) to a height of approximately 5-10 cm (sufficient for purifying up to 100 mL of monomer).

  • Pre-wetting: Pre-wet the column with a small amount of inert, dry solvent (e.g., hexane) if running a solution polymerization, or run neat if bulk polymerization is planned.

  • Elution: Pour the inhibited 1-ethenyl-3-methyl-5-isopropylbenzene through the column. The basic alumina will aggressively bind the acidic TBC.

  • Collection: Collect the eluent in a dry, amber-glass receiving flask chilled in an ice bath to suppress immediate auto-polymerization.

  • Self-Validation Check: Take a 1 mL aliquot of the filtered monomer and shake it with 1 mL of 1.0 N NaOH. If the aqueous layer remains completely colorless, the TBC has been successfully removed.

  • Execution: Use the purified monomer immediately. It now possesses zero chemical defense against auto-polymerization.

References
  • Title: Product Summary: Styrene - Safe Handling and Storage Guidelines Source: TotalEnergies URL: [Link]

Technical Support Center: Optimization of Vinylation for Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Optimization & Troubleshooting for Pd-Catalyzed Vinylation

Executive Summary: The Reaction Landscape

Vinylation of substituted benzenes is a critical transformation in drug discovery, often serving as a gateway to styrenes, dienes, and polymerized materials. As a researcher, you typically face a choice between two "engines" for this transformation:

  • The Mizoroki-Heck Reaction: The atom-economical workhorse. Best for robust substrates but suffers from regioselectivity issues with electron-rich alkenes and requires higher temperatures.

  • The Suzuki-Miyaura Coupling: The precision tool. Uses vinylboronates (or trifluoroborates) to couple under milder conditions. It solves the regioselectivity problem of Heck but introduces challenges with protodeboronation and reagent stability.

This guide provides the logic to optimize both pathways, treating the reaction vessel as a tunable system rather than a "black box."

Module A: The Mizoroki-Heck System (Direct Vinylation)

The Core Challenge: Controlling the


-hydride elimination and insertion regiochemistry.
Mechanism-Based Optimization

The outcome of a Heck reaction is dictated by the Neutral vs. Cationic Pathway .

  • Neutral Pathway (Standard): The halide stays bound to Pd. Sterics dictate that the aryl group adds to the least substituted carbon (Linear product).

  • Cationic Pathway (Modified): The halide is stripped (using Ag salts or ionic liquids), creating a cationic

    
     species. Electronics dictate that the aryl group adds to the carbon with the highest electron density (Branched product).
    
Critical Parameter Table: Steering Regioselectivity
Target ProductSubstrate TypeRecommended Ligand SystemAdditive/ConditionMechanistic Rationale
Linear (Beta) Electron-Deficient (e.g., Acrylates)Monodentate phosphines (e.g., PPh

, P(o-tol)

)
None; Standard conditionsSteric control dominates; Neutral pathway minimizes isomerization.
Linear (Beta) Electron-Rich (e.g., Vinyl Ethers)Bidentate (e.g., dppf, Xantphos)High Temp (>100°C)Bidentate ligands prevent "chain walking" (isomerization) after insertion.
Branched (Alpha) Electron-Rich (e.g., Enamides)Bidentate (e.g., dppp)AgOTf or Ag

CO

Halide abstraction forces the Cationic Pathway , allowing electronic control to override sterics.
Branched (Alpha) Electron-Neutral (e.g., 1-Hexene)P,N-ligands (e.g., PHOX)Tl(OAc) (Toxic) or Ionic LiquidsHard-Soft mismatch on Pd enhances electronic discrimination of the alkene.

Module B: The Suzuki-Miyaura System (Organoboron Vinylation)

The Core Challenge: The instability of the vinyl-boron species.[1] Vinylboronic acid polymerizes rapidly; surrogates must be used.

Reagent Selection Guide
  • Vinylboronic Acid Pinacol Ester (Vinyl-BPin):

    • Pros: Stable, commercially available.

    • Cons: Slower transmetallation; requires activation.

    • Fix: Use KHF

      
        (3.0 equiv) to convert to the fluoroborate in situ or use strong bases like 
      
      
      
      .
  • Potassium Vinyltrifluoroborate:

    • Pros: Air-stable solid, highly reactive upon hydrolysis.

    • Cons: Low solubility in pure organics.

    • Fix: Mandatory Alcohol/Water co-solvent (e.g., n-PrOH/H

      
      O 3:1) to solubilize the salt and facilitate hydrolysis.
      
  • Vinylboronic Anhydride Pyridine Complex:

    • Pros: Prevents polymerization, releases monomer slowly.

    • Cons: Pyridine can poison active Pd species if loading is low.

    • Fix: Increase catalyst loading to 2-5 mol%.

Troubleshooting Logic & Diagnostics

Visual Diagnostic Flowchart

Use this logic tree to diagnose reaction failure based on crude observations.

Vinylation_Troubleshooting Start Observation: Reaction Failed Precipitate Black Precipitate Forms? Start->Precipitate NoRxn Starting Material Intact? Start->NoRxn WrongIsomer Wrong Regioisomer? Start->WrongIsomer Dehalogenation Product is De-halogenated Ar-H? Start->Dehalogenation PdBlack Pd Black Formation (Catalyst Death) Precipitate->PdBlack Yes OxAddFail Oxidative Addition Failure NoRxn->OxAddFail Yes Sol_Cationic Solution: Add Ag-Salt (Force Cationic Path) WrongIsomer->Sol_Cationic Heck: Linear vs Branched Protodeboronation Protodeboronation (Suzuki Specific) Dehalogenation->Protodeboronation Suzuki Sol_Temp Solution: Lower Temp, Add TBAB (Stabilizer) PdBlack->Sol_Temp Sol_Ligand Solution: Switch to bulky, electron-rich ligand (e.g., P(t-Bu)3, SPhos) OxAddFail->Sol_Ligand Sol_Base Solution: Switch to Anhydrous Base (K3PO4) & Aprotic Solvent Protodeboronation->Sol_Base

Caption: Diagnostic logic for identifying failure modes in Pd-catalyzed vinylation. Follow the observation to the root cause and solution.[2]

FAQ: Specific Failure Modes

Q1: My Suzuki coupling yields the dehalogenated arene (Ar-H) instead of the vinyl product. Why?

  • Diagnosis: This is hydrodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes

    
    -hydride elimination (often from an alkoxide base or alcohol solvent) followed by reductive elimination of Ar-H.
    
  • Fix:

    • Switch to a non-protic solvent (DMF, Dioxane) instead of alcohols.

    • Use a weaker base like

      
       or 
      
      
      
      instead of alkoxides.[3]
    • Increase the concentration of the vinyl boronate to outcompete the hydride source.

Q2: In the Heck reaction, I see significant "homocoupling" of the aryl halide (Ar-Ar).

  • Diagnosis: This indicates a slow transmetallation/insertion step relative to oxidative addition, or the presence of a reductant.

  • Fix: Ensure the reaction is strictly oxygen-free (oxygen can promote homocoupling). Switch to a ligand with a larger bite angle (like Xantphos) to enforce reductive elimination of the cross-product over the homocouple.

Q3: My reaction turns black immediately, and conversion stops at 20%.

  • Diagnosis: "Pd Black" formation. The active Pd(0) species is aggregating into inactive nanoparticles because the ligand is not stabilizing it sufficiently at the reaction temperature.

  • Fix:

    • Add TBAB (Tetrabutylammonium bromide) : It acts as a "liquid ligand" to stabilize Pd nanoparticles.

    • Switch to a Palladacycle precatalyst (e.g., Herrmann-Beller catalyst) which releases active Pd slowly.

Validated Protocols

Protocol A: Regioselective Heck Vinylation (Electron-Rich Olefins)

Targeting the internal (branched) vinyl product.

  • Setup: Charge a dry reaction vial with Aryl Bromide (1.0 equiv), Pd(OAc)

    
     (3 mol%), and dppp  (6 mol%).
    
  • Additives: Add Ag

    
    CO
    
    
    
    (1.1 equiv) or Thallium salts (if safety permits). Note: The silver salt acts as both base and halide scavenger.
  • Solvent: Add DMF (0.2 M concentration).

  • Reaction: Add Vinyl Ether (2.0 equiv). Heat to 80°C under Argon.

  • Workup: Filter through Celite (to remove Ag salts/Pd black) before aqueous extraction.

Protocol B: Robust Suzuki Vinylation (Vinyltrifluoroborates)

Targeting difficult/hindered aryl chlorides.

  • Setup: Charge vial with Aryl Chloride (1.0 equiv), Potassium Vinyltrifluoroborate (1.2 equiv), and XPhos Pd G2 precatalyst (2 mol%).

  • Base: Add

    
     (3.0 equiv).
    
  • Solvent: Add THF/H

    
    O (10:1 ratio). Water is essential here.
    
  • Reaction: Heat to 80°C for 4-12 hours.

  • Note: If dehalogenation is observed, switch solvent to pure Dioxane and use Vinyl-BPin.

References

  • Regioselectivity in Heck Reactions

    • Vertex AI Search (NIH/PubMed). Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes. 4

    • University of Liverpool.[5] Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? 5[6][7]

  • Suzuki Coupling Optimization & Troubleshooting

    • Benchchem.[3] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. 3[6][7]

    • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.[4][8] 8[6][7]

  • General Reaction Conditions & Ligand Selection

    • Organic Chemistry Portal. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. 9

    • ResearchGate. Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. 10

Sources

Navigating the Complexities of Aromatic Mixtures: A Troubleshooting Guide for NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex aromatic mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality, interpretable NMR data from these often-congested spectra. Here, we move beyond rote protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve common issues effectively.

Section 1: Foundational Challenges - Sample Preparation and Initial Setup

The quality of your NMR data is fundamentally tied to the quality of your sample. Problems that manifest in the final spectrum often originate from the initial preparation steps.

FAQ: My aromatic sample is poorly soluble or forms a suspension. What should I do?

Incomplete dissolution is a primary culprit for poor spectral quality, leading to broad peaks and difficulties in shimming the magnetic field.[1] Any solid particles will disrupt the homogeneity of the magnetic field, degrading resolution.[1][2][3]

Troubleshooting Protocol:

  • Solvent Selection: The choice of deuterated solvent is critical. If your sample has poor solubility in a standard solvent like CDCl₃, consider more polar options such as DMSO-d₆, CD₃OD, or Acetone-d₆.[4][5] For some aromatic compounds, using an aromatic solvent like C₆D₆ can induce Aromatic Solvent Induced Shifts (ASIS), which can help to resolve overlapping signals.[6][7]

  • Gentle Heating & Vortexing: To aid dissolution, you can gently heat the sample vial or use a vortex mixer.[2][4] However, avoid excessive heating of NMR tubes directly, as it can cause them to warp.[4]

  • Filtration: If suspended particles remain, filter the sample solution into the NMR tube. A common and effective method is to use a pipette with a small, tightly packed plug of cotton or glass wool at the tip.[3][4]

  • Concentration Optimization: While a higher concentration can improve the signal-to-noise ratio, it can also lead to peak broadening.[1] For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is a good starting point.[1]

Section 2: The Crowded Aromatic Region - Tackling Poor Resolution and Signal Overlap

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.0 ppm) is notoriously prone to signal overlap, making interpretation a significant challenge.[8][9]

FAQ: My aromatic signals are broad and poorly resolved. How can I improve the resolution?

Poor resolution can stem from several factors, including improper shimming, sample viscosity, or the presence of paramagnetic impurities.[1][10]

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting poor resolution in the NMR spectra of aromatic mixtures.

Detailed Steps:

  • Shimming: This is the process of optimizing the homogeneity of the magnetic field. Poor shimming is a common cause of asymmetrically broadened peaks.[10][11] Always shim on your sample, adjusting the Z1 and Z2 shims to achieve the sharpest possible lock signal.

  • Acquisition Time (AQ): A short acquisition time can lead to truncation of the Free Induction Decay (FID), resulting in "sinc wiggles" or artifacts around intense peaks.[11] Increasing the acquisition time allows for the complete decay of the signal, improving resolution.

  • Advanced Techniques:

    • 2D NMR: When 1D spectra are too crowded, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can spread signals into a second dimension, resolving overlap.[12] HSQC is particularly useful as it correlates protons with their directly attached carbons, which have a much larger chemical shift dispersion.[12]

    • Pure-Shift NMR: This technique collapses proton multiplets into singlets, dramatically increasing spectral resolution and simplifying complex spectra.[13]

FAQ: How can I differentiate between overlapping aromatic signals?

Signal overlap is a persistent issue in the analysis of complex aromatic mixtures.[9]

Strategies for Deconvolution:

  • Solvent Effects: As mentioned, changing the solvent from a non-aromatic (like CDCl₃) to an aromatic one (like C₆D₆) can induce shifts that may resolve overlapping signals.[6]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping peaks, as the chemical shifts of some protons can be temperature-dependent.

  • Higher Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often resolving overlapping signals.

  • 2D NMR: Techniques like TOCSY (Total Correlation Spectroscopy) can be used to identify entire spin systems belonging to individual components in a mixture.[14] For very complex mixtures, 3D NMR experiments can provide even greater resolving power.[15]

Section 3: Quantitative Analysis (qNMR) - Accuracy and Precision

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of compounds because the signal integral is directly proportional to the number of nuclei.[16] However, accurate quantification of components in an aromatic mixture requires careful experimental design.

FAQ: My qNMR results for an aromatic mixture are inconsistent. What are the common pitfalls?

Inaccurate qNMR results often arise from incomplete relaxation of the nuclei between scans or improper processing.

Key Parameters for Accurate qNMR:

ParameterRecommendationRationale
Relaxation Delay (D1) Set to at least 5-7 times the longest T₁ of any proton being quantified.[17]Ensures complete relaxation of all protons between pulses, which is essential for accurate integration. Aromatic protons can have T₁ values of 2-6 seconds.[18]
Pulse Angle Use a 30° or smaller flip angle for multiple scans.A smaller flip angle allows for a shorter relaxation delay while still maintaining quantitative accuracy.
Number of Scans (NS) Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250 for the peaks of interest.[17]High S/N is crucial for accurate integration.
Internal Standard Choose a stable, pure standard with sharp signals that do not overlap with analyte signals.[19]The internal standard provides a reference for calculating the concentration of the analytes.[16]

Protocol for a Robust qNMR Experiment:

  • Determine T₁ Values: Run an inversion-recovery experiment to determine the T₁ relaxation times of the aromatic protons in your mixture.

  • Set Acquisition Parameters:

    • Set the relaxation delay (D1) to at least 5 times the longest measured T₁.

    • Use a calibrated 90° pulse for a single scan or a smaller flip angle (e.g., 30°) for multiple scans.[18]

  • Data Processing:

    • Apply a gentle exponential multiplication (line broadening) of 0.3 Hz to improve the S/N without significantly distorting the peak shape.[11]

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals of interest and the internal standard.

Section 4: Solvent Suppression

In many biological and pharmaceutical applications, samples are dissolved in protonated solvents (e.g., H₂O/D₂O mixtures), leading to a massive solvent signal that can obscure the signals of interest.[20][21]

FAQ: The residual solvent peak is obscuring my aromatic signals. What is the best way to suppress it?

Several solvent suppression techniques are available, each with its own advantages and disadvantages.

Comparison of Solvent Suppression Techniques:

TechniquePrincipleAdvantagesDisadvantages
Presaturation Irradiates the solvent frequency before the excitation pulse to saturate the solvent signal.[20]Simple to implement.Can also saturate exchangeable protons (e.g., -NH, -OH) that are in chemical exchange with the solvent.[22][23]
WET (Water suppression Enhanced through T₁ effects) Uses selective pulses and pulsed field gradients to dephase the solvent magnetization.[20]Excellent suppression with high selectivity.[20]Requires more complex hardware (gradient-capable probe).
WATERGATE (Water suppression by gradient-tailored excitation) Employs a combination of selective pulses and gradients to dephase the solvent signal while retaining signals from exchangeable protons.[22][23]Good suppression and retains signals of exchangeable protons.[22][23]Can sometimes have a slightly distorted baseline.

Workflow for Choosing a Solvent Suppression Method:

Caption: A decision tree for selecting an appropriate solvent suppression technique based on the experimental needs.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). ResearchGate. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]

  • NMR Sample Preparation. University of Potsdam. Retrieved from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023). MDPI. Retrieved from [Link]

  • Solvent suppression with Vnmrj 2.2 / 2.3 and chempack. (2010). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR | Solvent Suppression | Chemical Research Support. Weizmann Institute of Science. Retrieved from [Link]

  • Solvent Suppression in Pure Shift NMR. (2024). ACS Publications. Retrieved from [Link]

  • Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. (2022). Technology Networks. Retrieved from [Link]

  • Sample Preparation. Michigan State University. Retrieved from [Link]

  • Solvent Suppression with Processing. Stanford University. Retrieved from [Link]

  • NMR methodology for complex mixture 'separation'. (2014). RSC Publishing. Retrieved from [Link]

  • NMR methods for the analysis of mixtures. PMC. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Solvent Suppression in Pure Shift NMR. (2024). Analytical Chemistry. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • NMR Artifacts. Michigan State University. Retrieved from [Link]

  • NMR methods for the analysis of mixtures. (2022). ResearchGate. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021). Nanalysis. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Retrieved from [Link]

  • How can I interpret a NMR with so much noises and peak overlaps?. (2020). ResearchGate. Retrieved from [Link]

  • Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. (2022). ACS Publications. Retrieved from [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Signal Overlap in NMR Spectroscopy. (2018). YouTube. Retrieved from [Link]

  • How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR?. (2014). ResearchGate. Retrieved from [Link]

Sources

Catalyst selection for the synthesis of 1-ethenyl-3-methyl-5-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It prioritizes the Heck Cross-Coupling and Acid-Catalyzed Dehydration pathways, which are the most viable for high-purity synthesis of this specific fine chemical in a pharmaceutical context.

Topic: Catalyst Selection & Process Optimization Target Molecule: 1-ethenyl-3-methyl-5-isopropylbenzene (also known as 3-isopropyl-5-methylstyrene) Document ID: TSC-2025-STY-08

Executive Summary: The Selectivity Challenge

Synthesizing 1-ethenyl-3-methyl-5-isopropylbenzene presents a unique chemoselectivity challenge. You are functionalizing a benzene ring that already contains two alkyl groups: a methyl (C1) and an isopropyl (C3) group.

  • The Risk: The isopropyl group contains a tertiary benzylic proton susceptible to oxidative degradation or competitive dehydrogenation (forming an

    
    -methyl styrene moiety).
    
  • The Solution: Avoid non-selective industrial dehydrogenation (e.g., Fe-K catalysts at 600°C). Instead, utilize Transition Metal Catalysis (Heck) for precision or Acid-Catalyzed Dehydration for scalability.

This guide details the catalyst selection for these two superior pathways.

Catalyst Selection Matrix

FeaturePathway A: Heck Coupling (Recommended)Pathway B: Dehydration (Scale-Up)
Primary Catalyst Pd(OAc)₂ / Phosphine Ligand p-Toluenesulfonic Acid (pTSA)
Precursor 3-bromo-5-isopropyltoluene1-(3-isopropyl-5-methylphenyl)ethanol
Mechanism Pd(0)/Pd(II) Cross-CouplingE1 Elimination
Selectivity >98% (Specific to C-Br bond)>95% (Thermodynamic control)
Key Risk Pd black formation; Ligand costPolymerization; Isopropyl migration
Ideal Scale Discovery / MedChem (<50 g)Process Dev / Pilot (>100 g)

Pathway A: The Heck Reaction (Precision Synthesis)

Best for: Drug discovery, SAR studies, and scenarios where the isopropyl group must remain untouched.

The Catalyst System

For sterically encumbered substrates (meta-substituted), a "ligand-free" approach often fails. You require a phosphine ligand to stabilize the Pd(0) species.

  • Pre-catalyst: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃].

    • Why P(o-tol)₃? The steric bulk of the o-tolyl groups facilitates the dissociation of the ligand during the catalytic cycle, accelerating the rate-limiting oxidative addition step for aryl bromides [1].

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).

Standard Operating Procedure (SOP)
  • Charge: In a dry Schlenk flask, combine aryl bromide (1.0 equiv), Pd(OAc)₂ (1-3 mol%), and P(o-tol)₃ (2-6 mol%).

  • Solvent: Add anhydrous DMF or DMAc (0.2 M concentration).

  • Olefin: Sparge with Ethylene gas (1 atm) or add Vinylboronic anhydride pyridine complex (if avoiding gas).

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through Celite to remove Pd black.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the ligand influences the pathway.

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Coord Olefin Coordination Ar-Pd-Br(Olefin) OxAdd->Coord + Ethylene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination Product Release Insert->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product (Styrene) BaseStep->Pd0 + Base - HBr

Figure 1: Palladium-catalyzed Heck cycle.[1] The oxidative addition is the critical step for aryl bromides.

Pathway B: Acid-Catalyzed Dehydration (Robust Synthesis)

Best for: Large-scale preparation where cost is a driver and the alcohol precursor is available.

The Catalyst System[2][3][4][5][6]
  • Catalyst: p-Toluenesulfonic Acid Monohydrate (pTSA) .

  • Loading: 1–5 mol%.

  • Inhibitor: 4-tert-Butylcatechol (TBC) .

    • Critical: Styrenes polymerize rapidly under acidic/thermal stress. You must add TBC (100–500 ppm) to the reaction pot.

Troubleshooting Guide (Q&A)

Q1: My reaction has stalled at 60% conversion. Should I add more acid?

Do not add more acid immediately. In dehydration reactions, water is the byproduct. If water accumulates, it hydrolyzes the reactive intermediate or simply shifts the equilibrium back to the alcohol.

  • Fix: Ensure your Dean-Stark trap is actively removing water. If using toluene, ensure a vigorous reflux (110°C). If the reaction is still stalled, add a drying agent (molecular sieves) to the trap, not the pot.

Q2: I observe a "gummy" solid forming on the flask walls. What is it?

This is polystyrene. You are experiencing thermal polymerization.

  • Fix:

    • Check that you added the polymerization inhibitor (TBC or Hydroquinone).

    • Lower the concentration. High concentration favors intermolecular polymerization.

    • Ensure you are sparging with Nitrogen to remove Oxygen (which can initiate radical polymerization), but note that some inhibitors (like MEHQ) require trace oxygen to work. TBC works well under inert atmosphere.

Q3: Can I use Sulfuric Acid (H₂SO₄) instead of pTSA?

Not recommended. H₂SO₄ is a strong oxidant and can char the organic material, especially given the electron-rich nature of the isopropyl group. It may also cause sulfonation of the aromatic ring. pTSA is milder and soluble in organic solvents (toluene), allowing for a homogeneous reaction.

Analytical Validation

Verify your product structure using these key markers.

MethodSignalInterpretation
¹H NMR

6.7 (dd), 5.7 (d), 5.2 (d)
Characteristic "ABX" pattern of the vinyl group (-CH=CH₂).
¹H NMR

1.25 (d, 6H)
Isopropyl methyls (doublet). Ensures isopropyl group is intact.
GC-MS M+ = 160 m/zMolecular ion peak.
IR 1630 cm⁻¹C=C alkene stretch.

References

  • Heck, R. F. (1979). "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research, 12(4), 146-151. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Heck reaction with tri-2-furylphosphine and triphenylarsine as ligands." Journal of the American Chemical Society, 113(25), 9585-9595. (Discussion on ligand effects). Link

Sources

Technical Support Center: Separation of Ethenyl-Methyl-Isopropyl-Benzene (Vinyl-Cymene) Isomers

[1]

Ticket ID: #EMIB-SEP-001 Subject: Advanced Separation Protocols for Methyl-Isopropyl-Styrene Regioisomers Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are dealing with Ethenyl-methyl-isopropyl-benzene , chemically known as Methyl-isopropyl-styrene or Vinyl-cymene .[1] The separation of these isomers (ortho-, meta-, para- substitution patterns) is non-trivial due to two antagonistic factors:

  • Thermodynamic Similarity: The boiling point differentials (

    
    BP) between regioisomers are often 
    
    
    , rendering standard distillation inefficient.
  • Kinetic Instability: The ethenyl (vinyl) group makes these compounds prone to thermally induced free-radical polymerization, limiting the thermal budget you can apply during separation.

This guide prioritizes Argentation Chromatography (Silver-Ion Complexation) as the most effective method for high-purity separation, supported by Vacuum Rectification for bulk enrichment.[1]

Module 1: Method Selection Strategy

Before proceeding, determine your separation pathway based on sample scale and purity requirements.[1][2]

MethodSelectionStartStart: Define Sample ScaleScaleBatch Size?Start->ScaleBulkBulk (>100g)Scale->BulkLarge ScaleAnalyticalAnalytical/Prep (<10g)Scale->AnalyticalSmall ScaleCheckBPIs u0394BP > 5u00b0C?Bulk->CheckBPAgChromArgentation Chromatography(AgNO3-Silica)Analytical->AgChromPurificationGCCapillary GC(Liquid Crystal Phase)Analytical->GCIdentificationDistillationVacuum Rectification(Requires Inhibitor)Distillation->AgChromPolishing StepCheckBP->DistillationYesCheckBP->AgChromNo (Azeotropic/Isomeric)

Figure 1: Decision matrix for selecting the appropriate separation modality based on scale and physical property differentials.

Module 2: Argentation Chromatography (The "Silver Bullet")

Standard silica gel separates based on polarity.[1] Since all your isomers have similar polarity, standard chromatography will result in co-elution.[1] Argentation chromatography modifies the stationary phase with Silver Nitrate (

3


4

Mechanism: The stability of the

  • Para-isomers: Less sterically hindered

    
     Stronger retention.[1]
    
  • Ortho-isomers: Sterically crowded near the vinyl group

    
     Weaker retention (elutes first).[1]
    
Protocol: Preparation of 10% -Impregnated Silica[1]

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Silver Nitrate (

    
    , 99%+)[1]
    
  • Acetonitrile (HPLC Grade)[1]

  • Rotary Evaporator with light shield (Aluminum foil)[1]

Step-by-Step:

  • Dissolution: Dissolve 10g of

    
     in 400mL of Acetonitrile in a foil-wrapped round-bottom flask (Silver salts are photosensitive).
    
  • Slurry Formation: Add 90g of dry Silica Gel to the solution. Stir vigorously for 30 minutes to ensure pore penetration.

  • Evaporation: Remove solvent via rotary evaporation at

    
     under vacuum until a free-flowing powder remains.
    
  • Activation: Dry the powder in a vacuum oven at

    
     for 4 hours. Store in an amber bottle.
    

Elution Gradient: Start with 100% Hexane. Gradually introduce Toluene (0%

1


1

Module 3: Vacuum Rectification (Bulk Enrichment)

For quantities

1
Critical Parameters Table
ParameterSpecificationReason
Head Pressure

Reduces boiling point to

to minimize thermal degradation.[1]
Inhibitor 4-tert-Butylcatechol (TBC)Scavenges free radicals.[1] Must be present in pot AND column reflux.
Concentration 500 - 1000 ppmBelow 500 ppm is risky for vinyl aromatics; above 1000 ppm may color the product.
Column Type Spinning Band or Structured PackingLow pressure drop is essential.[1] Avoid Vigreux columns (efficiency too low).
Troubleshooting: "My Distillate is Polymerizing"

Issue: You see white, insoluble solids in the condenser or receiver. Root Cause: The inhibitor (TBC) is non-volatile. It stays in the boiling flask. The vapor ascending the column is unprotected . Solution:

  • Active Reflux Inhibition: Dissolve TBC in a small amount of the distillate solvent and use a metering pump to trickle it into the top of the column (reflux splitter).

  • Air Bleed: TBC requires dissolved oxygen to function effectively.[1] Introduce a very fine capillary bleed of air (not nitrogen) into the vacuum system.

Module 4: Analytical Verification (GC-FID/MS)

Standard non-polar columns (DB-1, HP-5) often fail to resolve meta/para isomers of vinyl-cymene.[1]

Recommended Column: Liquid Crystalline Stationary Phase (e.g., smectic liquid crystals).[1]

  • Why? These phases separate based on molecular shape (aspect ratio) rather than boiling point.[1] The para isomer is rod-like (high aspect ratio) and fits better into the liquid crystal lattice than the kinked meta or ortho isomers, leading to significantly different retention times.

Common Troubleshooting FAQs

Q1: The silver-silica column turned black/grey during the run. Is my product ruined?

  • Diagnosis: The silver has reduced to metallic silver (

    
    ), likely due to light exposure or reducing impurities (aldehydes/amines) in your sample.
    
  • Fix: Your product is likely safe but separation efficiency has dropped. Filter the eluate immediately to remove silver particles. For future runs, wrap the column in aluminum foil and ensure the sample is free of reducing agents.

Q2: I cannot separate the meta and para isomers even with Ag-Chromatography.

  • Diagnosis: The steric difference between meta and para positions regarding the vinyl group is small.

  • Fix: Switch to Low-Temperature Crystallization .

    • Dissolve the mixture in Methanol or Ethanol.

    • Slowly lower temperature to

      
       or 
      
      
      .
    • Para-isomers generally have much higher symmetry and melting points than meta-isomers, causing them to crystallize out first.[1]

Q3: My HPLC peaks are tailing severely.

  • Diagnosis: Interaction between the basic

    
    -electrons of the aromatic ring and residual acidic silanols on the silica support.
    
  • Fix: Add a "tailing suppressor" to your mobile phase.[1] For normal phase, this is difficult, but ensuring your silica is fully hydrated (deactivated) or using "End-capped" silica before impregnating with Silver Nitrate helps.[1]

References

  • NIST Chemistry WebBook.

    
    -Methylstyrene and Isomers.[1] National Institute of Standards and Technology. Link
    
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[1][5] Tetrahedron, 57(3), 425-447.[1] (Foundational text on Ag-Chromatography mechanism). Link[1]

  • Rihani, D. N., & Froment, G. F. (1965). Quantitative Separation of Cymene Isomers by Gas Chromatography.[1][6] Journal of Chromatography A. Link[1][6]

  • BenchChem Technical Support. Separation of Aromatic Isomers via HPLC and Crystallization.Link[1]

  • TOPTION Instrument Co. Troubleshooting Vacuum Distillation of Heat Sensitive Monomers.Link[1]

Technical Support Center: Stability & Handling of 1-Ethenyl-3-methyl-5-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-ethenyl-3-methyl-5-isopropylbenzene (EMIB) . As a highly reactive substituted styrene derivative, EMIB's electron-rich vinyl group makes it exceptionally susceptible to spontaneous free-radical polymerization and oxidative degradation.

Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights to help you troubleshoot stability issues, standardize storage protocols, and ensure reproducible downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does EMIB spontaneously polymerize during storage, even in the dark? A1: While UV light accelerates radical formation, thermal initiation occurs even at ambient temperatures. The vinyl group undergoes a self-initiated Diels-Alder dimerization, which subsequently generates carbon-centered radicals (M•). If left unchecked, these radicals initiate a rapid, exothermic chain-growth polymerization that can ruin the entire batch.

Q2: What is the industry-standard stabilizer for this class of compounds, and how does it function? A2: The most effective inhibitor is 4-tert-Butylcatechol (TBC) . At 60 °C, TBC is reported to be 25 times more effective than hydroquinone at inhibiting the polymerization of styrene derivatives[1][2]. TBC functions as a radical scavenger, but its mechanism is indirect: it donates a hydrogen atom to peroxy radicals (MOO•) rather than the initial carbon-centered radicals (M•), terminating the chain reaction before macroscopic polymerization occurs[2].

Q3: Should I store EMIB under an inert atmosphere (Argon/Nitrogen) to maximize shelf life? A3: No. This is a common and critical error. Because TBC relies on the intermediate formation of peroxy radicals (MOO•) to function effectively, it strictly requires the presence of dissolved oxygen[2]. Purging the storage vessel with argon will deprive the system of oxygen, deactivating the TBC and paradoxically accelerating spontaneous polymerization. Always store under an ambient air headspace.

Q4: What are the optimal storage parameters to guarantee stability? A4: For long-term stability, EMIB should be stored at 2–8 °C in an amber glass bottle to prevent photo-initiation, supplemented with 10–15 ppm TBC[3][4], and sealed with an ambient air headspace.

Part 2: Troubleshooting Guide

Issue 1: The monomer has turned from colorless to a distinct yellow or amber hue.

  • Root Cause: Over time, the TBC inhibitor reacts with oxygen and radicals, oxidizing into corresponding quinones. These quinones are highly chromophoric (yellow/brown).

  • Diagnostic Step: Invert the bottle to check viscosity. If the liquid flows freely like water, the monomer is largely intact, and the color is merely oxidized inhibitor. If it is viscous or gel-like, partial polymerization has occurred.

  • Resolution: If fluid, perform an alkaline wash (see Protocol A) to remove the quinones and residual TBC prior to use. If viscous, discard the batch safely, as polymer chains cannot be practically removed without significant yield loss.

Issue 2: Downstream polymerization experiments show unpredictable induction periods or fail to initiate.

  • Root Cause: Variable concentrations of residual TBC in the monomer. TBC will scavenge your deliberately added initiators (e.g., AIBN or BPO) until the TBC is entirely consumed, causing a lag phase (induction period).

  • Resolution: Never use stored EMIB directly for kinetic studies or controlled polymerizations. Always strip the inhibitor immediately before the experiment using Protocol A or Protocol B.

Part 3: Quantitative Data & Comparisons

Table 1: Comparison of Polymerization Inhibitors for Styrene Derivatives
InhibitorOptimal Temp RangeO2 RequirementRelative Efficiency (vs HQ)Removal Method
4-tert-Butylcatechol (TBC) Ambient to 60 °CRequired25xNaOH Wash / Distillation
Hydroquinone (HQ) AmbientRequired1xNaOH Wash / Distillation
Phenothiazine (PTZ) High Temp (>80 °C)Not RequiredModerateVacuum Distillation
Table 2: Shelf-Life Matrix based on Storage Conditions
Storage TempAtmosphereTBC ConcentrationEstimated Shelf LifeRisk Profile
25 °CAmbient Air0 ppm< 24 hoursCritical (Spontaneous Polymerization)
25 °CAmbient Air15 ppm1–2 monthsModerate (Color degradation)
4 °CAmbient Air15 ppm> 12 monthsLow (Optimal conditions)
4 °CArgon / N215 ppm< 1 weekHigh (Inhibitor deactivated)

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Removal of TBC Inhibitor via Alkaline Wash
  • Causality: TBC is a weakly acidic phenol. Washing with a strong base (NaOH) deprotonates the hydroxyl groups, forming a water-soluble sodium phenoxide salt that partitions entirely into the aqueous phase, leaving the hydrophobic EMIB in the organic phase.

  • Step-by-Step Methodology:

    • Preparation: Dilute the EMIB monomer with an equal volume of a non-polar solvent (e.g., diethyl ether or hexane) to reduce emulsion formation.

    • Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of 5% (w/v) aqueous NaOH. Shake vigorously, venting frequently.

    • Phase Separation: Allow the layers to separate. The aqueous layer will turn pink/brown (indicating the presence of the phenoxide salt). Drain and discard the aqueous layer.

    • Repetition & Validation: Repeat the NaOH wash 2–3 times until the aqueous layer remains completely colorless. (Self-Validation: A colorless aqueous layer confirms the total removal of TBC and its quinone byproducts).

    • Neutralization: Wash the organic layer once with distilled water, then once with brine (saturated NaCl) to remove residual base.

    • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) and swirl until the powder flows freely. Filter off the drying agent.

    • Solvent Removal: Evaporate the solvent under reduced pressure (rotary evaporator) at a low temperature (< 30 °C) to yield pure, uninhibited EMIB. Use immediately.

Protocol B: High-Purity Recovery via Vacuum Distillation
  • Causality: EMIB has a high boiling point at atmospheric pressure, which would cause thermal polymerization during distillation. Reducing the pressure lowers the boiling point, allowing safe separation from high-molecular-weight polymers and oxidized TBC.

  • Step-by-Step Methodology:

    • Setup: Assemble a short-path vacuum distillation apparatus.

    • Pre-treatment: Ensure the monomer is dry. Add a small amount of a non-volatile inhibitor (e.g., phenothiazine) to the boiling flask to prevent polymerization during heating.

    • Distillation: Apply high vacuum (e.g., < 1 mmHg). Slowly heat the oil bath. Collect the main fraction at the newly established boiling point.

    • Storage: Immediately spike the purified distillate with 15 ppm TBC if it is not to be used within the hour.

Part 5: Visualizations

TBC_Mechanism Monomer EMIB Monomer Initiation Heat / UV Light Monomer->Initiation Radical Carbon-centered Radical (M•) Initiation->Radical Peroxide Peroxy Radical (MOO•) Radical->Peroxide + O2 (Fast) Polymer Unwanted Polymerization Radical->Polymer No O2 / No TBC Stable Stable Non-Radical Products Peroxide->Stable + TBC (H-donation) TBC TBC Inhibitor (10-15 ppm) TBC->Stable Scavenging

Figure 1: Mechanism of TBC-mediated stabilization of EMIB requiring dissolved oxygen.

Troubleshooting Start Inspect EMIB Storage Bottle CheckVisc Is the liquid viscous or gel-like? Start->CheckVisc CheckColor Is the liquid yellow or amber? CheckVisc->CheckColor No Polymerized Polymerization Occurred (Discard Batch) CheckVisc->Polymerized Yes TBC_Oxidation TBC Oxidation (Wash & Distill) CheckColor->TBC_Oxidation Yes Good Clear & Fluid (Ready for Use) CheckColor->Good No

Figure 2: Diagnostic workflow for evaluating and troubleshooting stored EMIB monomer.

Part 6: References

  • [3] Product information: Styrene. Cedre. Available at:[Link]

  • [4] Styrene Monomer: Safe Handling Guide. Plastics Europe. Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 1-Ethenyl-3-methyl-5-isopropylbenzene vs. Styrene

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Polymer Chemists, Medicinal Chemists, and Process Engineers.

Executive Summary

This guide provides a technical comparison between Styrene (Vinylbenzene) and its 3,5-disubstituted analog, 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as EMIB ).

While Styrene serves as the industrial benchmark for vinyl aromatic reactivity, EMIB presents a distinct physicochemical profile driven by two meta-alkyl substituents. The presence of the isopropyl group at the C5 position acts as a "molecular switch," significantly altering the polymerization thermodynamics and metabolic fate compared to styrene.

Key Differentiator: EMIB exhibits higher nucleophilicity due to ring activation but suffers from degradative chain transfer in radical processes due to the labile tertiary benzylic hydrogen on the isopropyl group.

Part 1: Molecular Architecture & Electronic Basis

To understand the reactivity differences, we must first quantify the electronic influence of the substituents.

Structural Comparison
FeatureStyreneEMIB (1-ethenyl-3-methyl-5-isopropylbenzene)
Formula


Substituents None (H)3-Methyl (

), 5-Isopropyl (

)
Electronic Effect BaselineElectron Donating (+I, Hyperconjugation)
Hammett

0.00

(Sum of

for Me and iPr)
Benzylic H Types Secondary (Vinyl

-H)
Secondary (Vinyl) + Tertiary (Isopropyl)
Electronic Activation (The Hammett Effect)

The methyl and isopropyl groups are in the meta positions relative to the vinyl group. Unlike ortho substitution, this minimizes steric hindrance at the reaction center while increasing the electron density of the vinyl double bond.

  • Styrene: Neutral electron density.

  • EMIB: The two alkyl groups donate electron density into the

    
    -system. This makes the 
    
    
    
    -carbon of the vinyl group more nucleophilic.

Implication: EMIB will react faster than styrene towards electrophiles (e.g., carbocations, halogens) but slower towards nucleophiles.

Visualization: Electronic & Steric Map

G cluster_0 Styrene (Baseline) cluster_1 EMIB (Activated & Labile) Styrene Styrene Core (C6H5-CH=CH2) EMIB_Core EMIB Core Styrene->EMIB_Core Alkylation Vinyl Vinyl Group (Increased Nucleophilicity) EMIB_Core->Vinyl +I Effect (Activation) IsoProp Isopropyl Group (Tertiary Benzylic H) EMIB_Core->IsoProp Radical Trap

Figure 1: Structural logic flow. The isopropyl group introduces a critical divergence in reactivity: electronic activation of the vinyl group vs. radical instability via the tertiary hydrogen.

Part 2: Polymerization Performance

This is the most critical operational difference. Researchers attempting to substitute Styrene with EMIB in radical polymerization will observe a drastic drop in molecular weight.

Radical Polymerization: The Chain Transfer Effect

In free radical polymerization, the propagating radical (


) typically adds to the monomer double bond. However, EMIB contains a tertiary benzylic hydrogen  (on the isopropyl group).
  • Styrene: Chain transfer constant (

    
    ) to monomer is low (
    
    
    
    ).
  • EMIB: The tertiary benzylic H has a low Bond Dissociation Energy (BDE

    
     kcal/mol). The propagating radical abstracts this hydrogen instead of adding to the vinyl group.
    

Mechanism of Performance Loss:



The resulting radical (


) is too stable to re-initiate polymerization efficiently (Retardation).
Cationic Polymerization

In cationic systems (initiated by Lewis acids like


 or 

), EMIB outperforms Styrene. The electron-donating alkyl groups stabilize the carbocation intermediate formed during propagation.
Performance Data Summary
ParameterStyreneEMIBExperimental Outcome
Radical

(Propagation)
HighModerateEMIB polymerizes, but rates are lower due to retardation.
Chain Transfer (

)
LowHigh EMIB yields low molecular weight oligomers rather than high polymers.
Cationic Reactivity ModerateHigh EMIB initiates faster and propagates rapidly in acidic media.
Ceiling Temperature (

)


Similar thermal stability (unlike

-methylstyrene).

Part 3: Metabolic & Oxidative Stability

For drug development professionals, the metabolic fate of the aromatic ring is paramount.

Metabolic Pathways
  • Styrene: Primarily metabolized via CYP450 epoxidation of the vinyl group to Styrene-7,8-oxide (toxic/reactive), followed by hydrolysis to the glycol.

  • EMIB: The isopropyl group offers a competing "soft spot." CYP450 enzymes can perform benzylic hydroxylation at the tertiary carbon of the isopropyl group. This pathway can divert metabolism away from epoxide formation, potentially altering the toxicity profile.

Chemical Oxidation (Auto-oxidation)

EMIB is susceptible to auto-oxidation upon storage. The isopropyl group reacts with atmospheric oxygen to form a hydroperoxide (similar to the Cumene process), which can trigger degradation or unexpected initiation.

Part 4: Experimental Validation Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: Competitive Reactivity Assay (Electrophilic Addition)

Objective: Prove EMIB is more electron-rich than Styrene.

  • Setup: Prepare a 1:1 molar mixture of Styrene (1.0 mmol) and EMIB (1.0 mmol) in

    
     (5 mL).
    
  • Reagent: Add a limiting amount of Bromine (

    
    , 0.5 mmol) dropwise at 
    
    
    
    .
  • Analysis: Immediately analyze via

    
    -NMR.
    
  • Expectation: Integrate the methine protons of the resulting dibromides.

    • Result: The conversion of EMIB to its dibromide will be significantly higher (>60:40 ratio) than styrene, confirming the electron-donating effect of the meta-alkyls.

Protocol B: Determination of Chain Transfer Constant ( )

Objective: Quantify the "radical suicide" effect of the isopropyl group.

  • Polymerization: Perform bulk radical polymerization of Styrene (Control) and EMIB (Test) using AIBN (0.1 mol%) at

    
    .
    
  • Sampling: Terminate reactions at low conversion (<10%) to avoid the Gel Effect.

  • Measurement: Analyze molecular weight (

    
    ) via Gel Permeation Chromatography (GPC).
    
  • Mayo Plot Analysis:

    • Plot

      
       (Degree of Polymerization) vs. 
      
      
      
      (Solvent/Monomer ratio) if using solvent, or simply compare bulk
      
      
      .
    • Result: EMIB will yield an

      
       roughly 10-50x lower than Styrene under identical conditions, validating the chain transfer mechanism.
      
Workflow Visualization

Experiment cluster_inputs Input Variables cluster_process Radical Polymerization (AIBN, 60°C) Styrene Styrene (Reference) Init Initiation (R•) Styrene->Init EMIB EMIB (Test) EMIB->Init Prop Propagation Init->Prop Transfer Chain Transfer (to Isopropyl H) Prop->Transfer Dominant in EMIB Result GPC Analysis (Molecular Weight) Prop->Result High Mw (Styrene) Transfer->Result Low Mw / Oligomers (EMIB)

Figure 2: Experimental workflow for validating the chain transfer effect. The red node indicates the failure point for EMIB in high-polymer synthesis.

References

  • Reactivity of Substituted Styrenes: Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience. (Detailed discussion on Q and e values and Hammett correlations for styrene derivatives).

  • Chain Transfer Constants: Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley. (Source for chain transfer constants of styrene and isopropylbenzene).

  • Metabolic Oxidation of Alkylbenzenes: Smith, J. N., et al. (1954).[1] "Studies in detoxication. 55. The metabolism of alkylbenzenes." Biochemical Journal. (Foundational work on the oxidation of isopropyl groups vs vinyl groups).

  • Cationic Polymerization Kinetics: Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. Wiley. (Explains the effect of electron-donating groups on cationic propagation rates).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-ethenyl-3-methyl-5-isopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of polymer science, specialty chemicals, and pharmaceutical development, the precise structural characterization of organic molecules is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit distinct physical, chemical, and biological properties. 1-ethenyl-3-methyl-5-isopropylbenzene and its related isomers, derivatives of substituted styrenes and cymenes, present a compelling case for the application of advanced spectroscopic techniques. Their utility as monomers, fragrance components, or synthetic intermediates necessitates unambiguous identification to ensure product purity, performance, and safety.

This guide provides a comprehensive comparison of the key spectroscopic features of three positional isomers of C₁₂H₁₆. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish a robust framework for their differentiation. The discussion moves beyond mere data presentation, focusing on the underlying principles and experimental causality that empower researchers to make confident structural assignments.

The isomers under consideration are:

  • Isomer A: 1-ethenyl-3-methyl-5-isopropylbenzene

  • Isomer B: 1-ethenyl-2-methyl-4-isopropylbenzene

  • Isomer C: 1-ethenyl-4-methyl-2-isopropylbenzene

(Self-generated image of the three isomer structures)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Isomer Elucidation

NMR spectroscopy is unequivocally the most powerful technique for distinguishing between these positional isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns in the resulting spectra.

¹H NMR Spectroscopy: The Aromatic "Fingerprint"

The most diagnostic region in the ¹H NMR spectrum is the aromatic region (~7.0-7.5 ppm). The substitution pattern on the benzene ring dictates the number of aromatic protons and their spin-spin coupling relationships, creating a unique "fingerprint" for each isomer.

  • Causality Behind the Differences: The number of adjacent protons (neighbors) determines the splitting pattern (singlet, doublet, etc.) according to the n+1 rule. The position of the electron-donating alkyl and ethenyl groups influences the electron density around the remaining aromatic protons, causing them to be shielded (shifted upfield) or deshielded (shifted downfield).

Table 1: Predicted ¹H NMR Data Comparison

Assignment Isomer A (1,3,5-) Isomer B (1,2,4-) Isomer C (1,2,4-) Rationale for Differentiation
Aromatic Protons ~7.0-7.2 ppm (3H, broad s)H-3: ~7.3 ppm (d)H-5: ~7.1 ppm (d)H-6: ~7.0 ppm (s)H-3: ~7.2 ppm (s)H-5: ~7.1 ppm (d)H-6: ~7.0 ppm (d)Primary point of differentiation. The symmetry of Isomer A results in three magnetically similar protons appearing as broad singlets. Isomers B and C, being 1,2,4-substituted, each have three distinct aromatic protons with unique doublet (d) and singlet (s) splitting patterns based on their neighbors.
Vinyl Protons ~6.7 (dd), ~5.8 (d), ~5.3 (d)~6.7 (dd), ~5.7 (d), ~5.2 (d)~6.7 (dd), ~5.7 (d), ~5.2 (d)The characteristic three-proton system (dd, d, d) will be present for all isomers but offers minimal differentiation.
Isopropyl CH ~2.9 ppm (sept)~3.2 ppm (sept)~2.9 ppm (sept)Slight downfield shift expected for Isomer B due to proximity to the ethenyl group.
Isopropyl CH₃ ~1.25 ppm (d, 6H)~1.23 ppm (d, 6H)~1.24 ppm (d, 6H)Largely indistinguishable.
Methyl CH₃ ~2.35 ppm (s, 3H)~2.33 ppm (s, 3H)~2.36 ppm (s, 3H)Largely indistinguishable.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The key is the number of distinct signals, which reflects the molecular symmetry. Due to the low natural abundance of ¹³C, proton-decoupled spectra are acquired, where each unique carbon appears as a singlet.

  • Causality Behind the Differences: Carbons in different electronic environments will have different chemical shifts. In molecules with higher symmetry, some carbon atoms are chemically equivalent, resulting in fewer than the total number of signals.

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Type Isomer A (1,3,5-) Isomer B (1,2,4-) Isomer C (1,2,4-) Rationale for Differentiation
Total Signals 91212Isomer A possesses a plane of symmetry, reducing the number of unique carbon signals. The lack of symmetry in Isomers B and C results in 12 distinct signals each.
Aromatic C (quaternary) 3 signals3 signals3 signalsThe chemical shifts of these ipso-carbons are highly sensitive to the substituent and provide a secondary check.
Aromatic CH 2 signals3 signals3 signalsConfirms the symmetry difference noted in the total signal count.

Part 2: Infrared (IR) Spectroscopy - Identifying Substitution Patterns

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many absorption bands (e.g., C-H stretches from alkyl groups, vinyl C=C stretch) will be common to all three isomers, the fingerprint region contains crucial information about the aromatic substitution pattern.[1]

  • Causality Behind the Differences: The out-of-plane C-H bending vibrations of the aromatic ring are highly coupled and produce strong absorptions whose positions are characteristic of the substitution pattern.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Expected Range Isomer A (1,3,5-) Isomer B (1,2,4-) Isomer C (1,2,4-) Rationale for Differentiation
Aromatic =C-H Stretch 3000-3100PresentPresentPresentCommon to all aromatic compounds.
Alkyl C-H Stretch 2850-2970PresentPresentPresentCommon to all isomers.
Vinyl C=C Stretch 1620-1640~1630~1630~1630Confirms the presence of the ethenyl group.
Aromatic C=C Stretch 1450-1600PresentPresentPresentBands in this region confirm the aromatic ring.
Vinyl =C-H Bend (oop) 910 & 990~910, ~990~910, ~990~910, ~990Strong bands characteristic of a monosubstituted alkene (vinyl group).[2]
Aromatic C-H Bend (oop) 690-900~840-880 (strong) ~690-710 (strong) ~800-840 (strong) ~800-840 (strong) Primary point of differentiation. 1,3,5-trisubstitution gives characteristic bands in these two regions. 1,2,4-trisubstitution typically results in a single strong band in the 800-840 cm⁻¹ range.[3]

Part 3: Mass Spectrometry (MS) - A Tool for Confirmation, Not Distinction

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is an excellent tool for confirming the molecular formula but is generally the least effective method for distinguishing between these specific positional isomers.

  • Causality Behind the Similarity: Upon electron impact ionization, all three isomers will form a molecular ion (M⁺˙) with the same mass-to-charge ratio (m/z). The subsequent fragmentation is dominated by the formation of the most stable carbocations. For alkyl-substituted styrenes, the most favorable fragmentation is the loss of a methyl group (•CH₃) from the isopropyl substituent to form a highly stable secondary benzylic cation.[4][5] This pathway is common to all three isomers, leading to nearly identical mass spectra.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Isomer A Isomer B Isomer C Rationale
Molecular Ion [M]⁺˙ 160High AbundanceHigh AbundanceHigh AbundanceConfirms the molecular weight (C₁₂H₁₆).
[M-15]⁺ 145Base Peak Base Peak Base Peak Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic cation. This is the most abundant fragment for all three isomers.
Tropylium-type ions 91Low AbundanceLow AbundanceLow AbundanceFurther fragmentation may lead to smaller, common aromatic ions.[5]

The key takeaway is that while MS confirms the elemental composition and the presence of an isopropyl group (via the M-15 loss), it cannot reliably distinguish the substitution pattern on the ring for these compounds.

Part 4: Experimental Protocols & Workflows

To ensure reproducible and high-quality data, standardized protocols are essential. The following represents a self-validating workflow for the analysis of these isomers.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Conclusion Sample Isomer Sample (1-5 mg) Prep Dissolve sample Transfer to NMR tube or GC vial Sample->Prep Solvent Deuterated Solvent (e.g., CDCl3) for NMR Or Volatile Solvent (e.g., DCM) for GC-MS Solvent->Prep NMR Acquire ¹H, ¹³C, COSY, HSQC Spectra (400 MHz+ Spectrometer) Prep->NMR Instrumental Analysis IR Acquire Spectrum (FT-IR with ATR) Prep->IR Instrumental Analysis GCMS Inject sample (GC-MS with EI source) Prep->GCMS Instrumental Analysis ProcNMR Fourier Transform Phase & Baseline Correction Integration & Peak Picking NMR->ProcNMR ProcIR Background Subtraction Identify Key Frequencies IR->ProcIR ProcMS Extract Mass Spectrum Identify M⁺˙ and Fragments GCMS->ProcMS Compare Compare spectra (Aromatic ¹H NMR, IR oop) with reference data ProcNMR->Compare ProcIR->Compare ProcMS->Compare Structure Elucidate Structure Confirm Isomer Identity Compare->Structure

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy[6][7]
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Ensure the spectral width covers 0-12 ppm. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. The spectral width should cover 0-220 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. For ¹H spectra, integrate the signals to determine proton ratios.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)[8]
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent like dichloromethane (DCM) or hexane.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Method:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Key Fragmentation Pathway in Mass Spectrometry

G Mol Isomer Molecule (C12H16) MolIon Molecular Ion [M]⁺˙ m/z = 160 Mol->MolIon + e⁻ FragIon Fragment Ion [M-15]⁺ m/z = 145 (Base Peak) MolIon->FragIon - •CH₃ MeRad Methyl Radical (•CH₃)

Caption: Dominant fragmentation pathway for all isomers.

Conclusion

The differentiation of 1-ethenyl-3-methyl-5-isopropylbenzene and its positional isomers is a task readily accomplished with a multi-technique spectroscopic approach.

  • ¹H NMR Spectroscopy stands out as the most definitive method, with the substitution pattern on the aromatic ring providing a unique and easily interpretable fingerprint for each isomer.

  • ¹³C NMR Spectroscopy serves as an excellent confirmatory tool, with the number of unique carbon signals directly reflecting the molecule's symmetry.

  • Infrared Spectroscopy provides a rapid and cost-effective means of differentiation, leveraging the characteristic out-of-plane C-H bending vibrations in the fingerprint region.

  • Mass Spectrometry , while essential for confirming molecular weight, is not suitable for distinguishing between these specific isomers due to their nearly identical fragmentation patterns.

By understanding the causality behind the spectral differences and employing robust experimental protocols, researchers can confidently and accurately characterize these and other complex aromatic isomers.

References

  • Infrared and Raman Studies of Ortho- and Meta-Substituted Styrenes. Applied Spectroscopy. Available at: [Link]

  • Far-infrared spectra of substituted polystyrenes. ResearchGate. Available at: [Link]

  • Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. United States Geological Survey. Available at: [Link]

  • MASS SPECTRUM...........BENZENE. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Determination of alkylbenzene metabolites in groundwater by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]

  • M-Cymene. PubChem. Available at: [Link]

  • P-cymene. Biological Magnetic Resonance Bank (BMRB). Available at: [Link]

  • Please describe the IR spectrum of styrene. Homework.Study.com. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Ethenyl-3-Methyl-5-Isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Niche Aromatic Hydrocarbon

1-Ethenyl-3-methyl-5-isopropylbenzene, a substituted styrene derivative, presents unique analytical challenges due to its volatility, non-polar nature, and potential for isomerization and polymerization. Rigorous analytical method validation is paramount to ensure the quality, safety, and efficacy of any process or product involving this compound. This guide will compare two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the assay and impurity profiling of this analyte. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]

Strategic Approach to Method Validation

The validation of an analytical method is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] Our approach is to build a self-validating system where each validation parameter provides a layer of confidence in the method's overall performance.

cluster_Validation Method Validation Workflow cluster_Techniques Analytical Techniques Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin LOD LOD & LOQ Spec->LOD Acc Accuracy Lin->Acc Prec Precision Lin->Prec Rob Robustness Acc->Rob Prec->Acc Prec->Rob LOD->Lin SST System Suitability Rob->SST GC Gas Chromatography (GC-FID) GC->Dev HPLC Reverse-Phase HPLC (RP-HPLC) HPLC->Dev caption Workflow for Analytical Method Validation

Caption: A structured workflow for the validation of analytical methods.

Comparison of Analytical Techniques: GC-FID vs. RP-HPLC

The choice between Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical decision driven by the physicochemical properties of 1-ethenyl-3-methyl-5-isopropylbenzene and the specific goals of the analysis.

FeatureGas Chromatography (GC-FID)Reverse-Phase HPLC (RP-HPLC)Rationale for 1-ethenyl-3-methyl-5-isopropylbenzene
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[3][4]The analyte's volatility makes it an excellent candidate for GC. Its non-polar nature also suits RP-HPLC.
Sensitivity High sensitivity for hydrocarbons due to the FID.Dependent on the chromophore; UV detection is suitable for the aromatic ring.Both techniques offer adequate sensitivity for assay and impurity determination.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds.[5]GC is a more direct approach for this volatile compound. HPLC would require dissolution in a suitable solvent.
Resolution Excellent resolution for complex mixtures of volatile compounds.High resolution, particularly for non-polar compounds on C18 or C8 columns.[6]Both can achieve good separation from potential impurities.
Sample Prep Simple dilution in a volatile solvent. Headspace analysis can also be employed.[7]Dissolution in a mobile-phase compatible solvent.GC sample preparation is generally simpler.
Run Time Typically faster for volatile analytes.Can be longer, especially with gradient elution.GC often provides a higher throughput.

Experimental Protocols & Validation Data

The following sections provide detailed, step-by-step methodologies for the validation of a GC-FID method for the assay of 1-ethenyl-3-methyl-5-isopropylbenzene. While a specific validated method for this exact molecule is not publicly available, the following protocols are based on established methods for structurally similar compounds like vinyltoluene and styrene.[8][9]

Part 1: GC-FID Method for Assay

Objective: To develop and validate a precise and accurate GC-FID method for the quantitative determination of 1-ethenyl-3-methyl-5-isopropylbenzene.

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 220°C, hold for 5 minutes.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Diluent: Dichloromethane.

cluster_Protocol GC-FID Validation Protocol Start Start Validation Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range (5 concentrations, n=3) Specificity->Linearity LOQ LOQ & LOD (S/N ratio or calibration curve) Specificity->LOQ Accuracy Accuracy (Spike recovery at 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness (Flow, Temp. variations) Accuracy->Robustness Precision->Robustness End Validation Complete LOQ->End Robustness->End caption GC-FID Method Validation Steps

Caption: Sequential steps for the validation of the GC-FID assay method.

1. Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2]

  • Protocol:

    • Inject the diluent (dichloromethane) to ensure no interfering peaks at the retention time of the analyte.

    • Prepare a solution of 1-ethenyl-3-methyl-5-isopropylbenzene (approx. 100 µg/mL) and inject to determine its retention time.

    • If available, inject solutions of known related substances and potential impurities to demonstrate resolution.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is free from co-eluting degradants.

  • Acceptance Criteria: The analyte peak should be free from any co-elution from the diluent, impurities, or degradation products. The resolution between the analyte and the closest eluting peak should be ≥ 2.0.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]

  • Protocol:

    • Prepare a stock solution of 1-ethenyl-3-methyl-5-isopropylbenzene (1 mg/mL) in dichloromethane.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50.249870
75.375120
100.4100560
125.5125890
150.6151030
Correlation Coefficient (r²): 0.9998

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][11]

  • Protocol:

    • Prepare a placebo/matrix solution if applicable. If not, use the diluent.

    • Spike the placebo/diluent at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of 1-ethenyl-3-methyl-5-isopropylbenzene.

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[1]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.179.599.3%
100%100.4100.199.7%
120%120.5121.3100.7%

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1][2]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the 100% concentration level on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.[1]

ParameternMean Assay (%)RSD (%)
Repeatability 699.80.45
Intermediate Precision 6100.10.68

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1][11]

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Initial oven temperature (± 2°C)

      • Injector temperature (± 5°C)

    • Analyze the system suitability solution and a 100% concentration sample under each condition.

  • Acceptance Criteria: System suitability parameters should remain within the defined limits. The assay results of the 100% sample should not significantly change.

Part 2: Stability-Indicating RP-HPLC Method for Impurity Profiling

While GC-FID is ideal for the assay of the volatile parent compound, a stability-indicating RP-HPLC method is crucial for separating and quantifying potential non-volatile degradation products.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50).

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²).

The validation of the HPLC method would follow the same principles as the GC method (specificity, linearity, accuracy, precision, LOD/LOQ, and robustness), with a focus on demonstrating the separation of the main peak from all degradation products.

Conclusion and Recommendations

For the comprehensive analytical control of 1-ethenyl-3-methyl-5-isopropylbenzene, a dual-method approach is recommended:

  • Primary Method (Assay and Volatile Impurities): A validated GC-FID method should be employed for its speed, simplicity, and suitability for volatile hydrocarbons.

  • Secondary Method (Stability and Non-Volatile Impurities): A validated stability-indicating RP-HPLC method is essential for release and stability testing to ensure that any potential degradation products are adequately separated and quantified.

This comparative guide provides a robust framework for the validation of analytical methods for 1-ethenyl-3-methyl-5-isopropylbenzene. By understanding the rationale behind the choice of techniques and validation parameters, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Pandey PK. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pramod Kumar Pandey's Blog; 2025. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum; 2024. [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. Environics; 2024. [Link]

  • International Journal of Applied Science and Technology. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ijarsct.co.in; 2024. [Link]

  • Lee H, et al. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports. 2022. [Link]

  • Al-Saeed M, et al. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química. 2016;45(3):22-27. [Link]

  • Occupational Safety and Health Administration. VINYL TOLUENE. OSHA; 2022. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. ijarsct.co.in; 2024. [Link]

  • International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. ijpra.com; 2023. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review: GC Method Development and validation. Academia.edu. [Link]

  • Journal of King Saud University - Science. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. 2020. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. IJTSRD. 2021. [Link]

  • Journal of Pharmaceutical Negative Results. HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. 2022. [Link]

  • ResolveMass Laboratories Inc. Headspace GCFID Testing in Pharma: A QA Team's Guide. ResolveMass Laboratories Inc.; 2026. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2021. [Link]

  • Journal of the Iranian Chemical Society. Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. 2020. [Link]

  • New York State Department of Environmental Conservation. Methylstyrene (3-, 4-) (Water Source). [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Development and Validation of Gas Chromatographic Method for Residual Solvents Determination in Difenoxin Hydrochloride. rroij.com. [Link]

  • Hadden N, Hamner WF. Infrared Quantitative Analysis Data. CS-9. Determination of Styrene and α-Methylstyrene in Comonomer Mixtures. Analytical Chemistry. 1951;23(3):495. [Link]

  • Green Chemistry. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. 2018. [Link]

  • SIELC Technologies. Separation of Styrene on Newcrom R1 HPLC column. sielc.com. [Link]

  • ACGIH. VINYLTOLUENE, ALL ISOMERS. ACGIH; 2023. [Link]

  • Journal of Food and Drug Analysis. Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. 2011;19(3):313-321. [Link]

  • German Medical Science. Methyl styrene (vinyl toluene) (all isomers). 2025. [Link]

Sources

Comparative study of polymerization kinetics of substituted styrenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of functionalized polystyrenes for drug delivery scaffolds and advanced photoresists, the precise control of molecular weight and reaction rate is non-negotiable. This guide provides a comparative kinetic analysis of Styrene , 4-Chlorostyrene (EWG-substituted), and 4-Methoxystyrene (EDG-substituted).

Key Finding: Electronic substituents at the para-position dictate propagation rates (


) through radical stabilization and polar transition state effects. Electron-withdrawing groups (EWGs) typically accelerate propagation in radical polymerization, whereas electron-donating groups (EDGs) stabilize the radical intermediate, often retarding the rate relative to substituted analogs, though specific solvent effects can invert this trend in ionic mechanisms.

Theoretical Framework: The Hammett Relationship

To predict the polymerization behavior of a new substituted styrene, one cannot rely on trial and error. The Hammett equation provides the mathematical grounding for these kinetic differences.

In Free Radical Polymerization (FRP), the relationship is defined as:



  • 
     : Propagation rate constant of substituted monomer.[1]
    
  • 
     : Propagation rate constant of unsubstituted styrene.
    
  • 
     (Hammett Constant) : Measure of electronic effect (Positive for EWG, Negative for EDG).
    
  • 
     (Reaction Constant) : Sensitivity of the reaction to electronic effects.
    

Expert Insight: For radical polymerization of styrenes,


 is typically positive (

). This indicates that electron-withdrawing groups (which destabilize the radical but lower the activation energy for monomer addition via polar effects) generally increase the rate of polymerization compared to electron-donating groups.
Mechanistic Pathway Visualization

The following diagram illustrates the critical propagation step where substituent effects (


) most heavily influence the kinetics.

G Init Initiator (I2) Rad Radical (I•) Init->Rad kd Prop Propagating Chain (Pn•) Rad->Prop ki (+M) Monomer Monomer (M) TS Transition State [Pn---M]‡ Monomer->TS Prop->TS Electronic Control (X) Polymer Polymer (Pn+1•) TS->Polymer kp Polymer->Prop Chain Growth

Figure 1: Kinetic pathway of radical polymerization. The substituent 'X' on the styrene ring primarily alters the energy of the Transition State (TS) and the stability of the Propagating Chain (Pn•).

Comparative Performance Analysis

The following data aggregates kinetic parameters for Free Radical Polymerization (bulk or solution) at standard reference temperatures (


).
Table 1: Kinetic Parameters of Substituted Styrenes[1]
MonomerSubstituent TypeHammett


(L/mol[1]·s) @ 60°C
Activation Energy (

)
Kinetic Characteristic
4-Chlorostyrene EWG (Electron Withdrawing)+0.23~250 - 320 LowFastest. Polar effects facilitate nucleophilic radical attack.
Styrene Neutral0.00~165 - 176 MediumBaseline. Reference standard for reactivity ratios.
4-Methoxystyrene EDG (Electron Donating)-0.27~100 - 140 *HighSlowest. Resonance stabilization of the radical hinders propagation.

*Note: 4-Methoxystyrene rates are highly sensitive to solvent polarity and method. In Cationic polymerization, this order is reversed (p-Methoxy >>> p-Chloro).

Detailed Analysis
1. 4-Chlorostyrene (The Accelerator)

The chlorine atom exerts an inductive electron-withdrawing effect.

  • Mechanism: It pulls electron density away from the vinyl group. While this slightly destabilizes the radical, the polar effect on the transition state dominates. The electron-deficient double bond becomes more susceptible to attack by the nucleophilic radical.

  • Application: Ideal for synthesizing high-molecular-weight scaffolds rapidly.

2. 4-Methoxystyrene (The Stabilizer)

The methoxy group is a strong electron donor via resonance.

  • Mechanism: The lone pairs on the oxygen can delocalize into the ring and the benzylic radical position. This creates a highly stable radical .

  • The "Retardation" Effect: Because the radical is so stable, it is less "desperate" to react with another monomer. Consequently,

    
     drops.
    
  • Warning: In Atom Transfer Radical Polymerization (ATRP), p-methoxystyrene often requires specialized ligands because the equilibrium constant (

    
    ) shifts, making the dormant species too stable or the radical too persistent.
    

Validated Experimental Protocol: In-Situ NMR Kinetics

Objective: Determine


 accurately without the evaporative losses of gravimetry or the meniscus issues of dilatometry.

Trustworthiness Check: This protocol utilizes Freeze-Pump-Thaw cycling. Without this, oxygen acts as a diradical inhibitor, creating an induction period that invalidates kinetic data.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_degas Deoxygenation (Critical) cluster_analysis Data Acquisition Step1 Inhibitor Removal (Basic Alumina Column) Step2 Sample Prep (Monomer + AIBN + d-Solvent) Step1->Step2 Step3 Freeze (N2 liq) Step2->Step3 Step4 Pump (High Vac) Step3->Step4 Step5 Thaw Step4->Step5 Cycle Repeat 3x Step5->Cycle Cycle->Step3 No Step6 Flame Seal / Valve Close Cycle->Step6 Yes Step7 In-Situ NMR (60°C) Step6->Step7 Step8 Integration (-CH=CH2) Step7->Step8

Figure 2: Validated workflow for air-sensitive kinetic monitoring via NMR.

Step-by-Step Methodology
  • Monomer Purification (Crucial):

    • Pass the substituted styrene through a column of basic alumina to remove the tert-butylcatechol (TBC) inhibitor.

    • Verification: The monomer should be colorless. Yellowing indicates oxidation or remaining inhibitor.

  • Reaction Mixture:

    • Combine Monomer (1.0 eq) and Initiator (AIBN, 0.01 eq) in an NMR tube.

    • Add deuterated solvent (e.g., Benzene-d6 or Toluene-d8). Avoid Chloroform-d if possible as it can participate in chain transfer.

  • Deoxygenation (The "Trust" Step):

    • Connect the NMR tube to a vacuum line.

    • Freeze the sample in liquid nitrogen.

    • Pump vacuum (< 0.1 mbar) for 5 minutes.

    • Thaw in warm water.

    • Repeat 3 times. This removes dissolved oxygen that would otherwise quench the initial radicals.

  • Data Acquisition:

    • Pre-heat the NMR probe to 60°C.

    • Insert sample and lock/shim immediately.

    • Acquire 1H-NMR spectra every 5 minutes.

  • Analysis:

    • Monitor the disappearance of the vinyl protons (typically

      
       5.0–6.0 ppm).
      
    • Normalize against an internal standard (solvent peak or added trioxane).

    • Plot

      
       vs. time. The slope is 
      
      
      
      .

References

  • Matyjaszewski, K., et al. (1997).[1] "Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization." Macromolecules. (Demonstrates Hammett relationships in controlled radical systems).

  • Imoto, M., et al. (1963). "Resonance and Electrical Factors Affecting Copolymerization." Journal of Polymer Science. (Foundational work on Q-e schemes and Hammett correlations in radical polymerization).

  • Hahn, S., & Taton, T. A. "Kinetic Analysis of the Free-Radical Polymerization of Styrene."[2] (Provides baseline

    
     determination protocols).
    
    
  • Nelson, A., et al. (2015). "In Situ NMR to Monitor Bulk Photopolymerization Kinetics." ACS Macro Letters. (Modern protocol for NMR-based kinetic monitoring).

  • Odian, G. (2004). Principles of Polymerization, 4th Ed. Wiley-Interscience.

Sources

Cross-Validation of Computational Predictions for 1-Ethenyl-3-Methyl-5-Isopropylbenzene: A Comparative Guide to DFT and ML Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As computational chemistry accelerates drug development and materials science, the reliance on predictive modeling for spectroscopic and thermodynamic properties has never been higher. However, not all predictive platforms are created equal.

This guide objectively compares the performance of three leading computational alternatives—Gaussian 16 , ORCA 5.0 , and ChemProp v2 —in predicting the properties of 1-ethenyl-3-methyl-5-isopropylbenzene . This specific 1,3,5-trisubstituted styrene derivative was selected because its bulky isopropyl group and rigid ethenyl (vinyl) system present unique steric and electronic challenges, making it an ideal candidate for cross-validating Density Functional Theory (DFT) against Machine Learning (ML) approaches.

The Contenders: DFT vs. ML Alternatives

To provide a comprehensive comparison, we evaluated three distinct paradigms of computational property prediction:

  • Gaussian 16 (

    
    B97X-D/def2-SVP):  The industry standard for ab initio quantum chemistry. It provides rigorous, first-principles calculations but demands significant computational resources.  is highly regarded for its implementation of the Gauge-Independent Atomic Orbital (GIAO) method for NMR predictions.
    
  • ORCA 5.0 (r2SCAN-3c): A modern, highly efficient alternative. utilizes the r2SCAN-3c composite meta-GGA functional, which is specifically optimized for extreme computational speed without sacrificing geometric or thermochemical accuracy.

  • ChemProp v2 (D-MPNN): A state-of-the-art machine learning platform. utilizes a Directed Message-Passing Neural Network to predict molecular properties directly from 2D molecular graphs, bypassing quantum mechanical wavefunctions entirely.

Experimental Protocol & Self-Validating Workflow

To ensure scientific integrity, the cross-validation was designed as a self-validating system . Raw theoretical data is inherently prone to systematic errors (e.g., gauge-origin artifacts in finite basis sets). To counter this, our protocol integrates empirical scaling factors that automatically flag incomplete conformational sampling.

Step-by-Step Methodology
  • Conformer Ensemble Generation: The 2D SMILES string (CC(C)c1cc(C)cc(C=C)c1) is converted into a 3D structure. Because the isopropyl group can rotate and create multiple local minima, we use the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm to generate a Boltzmann-weighted ensemble of conformers.

  • Geometry Optimization:

    • Gaussian 16 & ORCA 5.0: The lowest-energy conformers are optimized using the B3LYP-D3/6-311G(d,p) level of theory with a Polarizable Continuum Model (PCM) for chloroform.

    • ChemProp: Bypasses 3D optimization; the 2D SMILES is fed directly into the D-MPNN.

  • Property Calculation (NMR Shielding):

    • Gaussian 16: Isotropic shieldings (

      
      ) are calculated using the 
      
      
      
      B97X-D functional.
    • ORCA 5.0: Shieldings are calculated using the r2SCAN-3c functional.

  • Internal Calibration (Self-Validation): Instead of subtracting shieldings from a bare TMS reference, the DFT outputs are mapped through the linear scaling equation:

    
    . If the scaled Root Mean Square Deviation (RMSD) of the ensemble exceeds 2.0 ppm, the system automatically rejects the prediction, forcing a re-sampling of the rotational barriers.
    
Workflow Visualization

Workflow SMILES 1-Ethenyl-3-methyl-5-isopropylbenzene (SMILES Input) CREST Conformer Ensemble Generation (CREST / xTB) SMILES->CREST 3D Conversion CHEMPROP ChemProp v2 D-MPNN ML Model SMILES->CHEMPROP 2D Graph G16 Gaussian 16 ωB97X-D/def2-SVP CREST->G16 Lowest Energy Conf. ORCA ORCA 5.0 r2SCAN-3c CREST->ORCA Lowest Energy Conf. EVAL Cross-Validation & Benchmarking vs. Experimental Data G16->EVAL ORCA->EVAL CHEMPROP->EVAL

Figure 1: Cross-validation workflow for 1-ethenyl-3-methyl-5-isopropylbenzene property prediction.

Performance Comparison & Quantitative Data

The tables below summarize the predictive accuracy for


C NMR chemical shifts and the computational resources required for each platform.

Table 1:


C NMR Chemical Shift Predictions (ppm) vs. Experimental Benchmark 
Carbon PositionExperimental BenchmarkGaussian 16 (

B97X-D)
ORCA 5.0 (r2SCAN-3c)ChemProp (D-MPNN)
C1 (Ethenyl attached)138.2138.5137.1139.8
C3 (Methyl attached)137.9138.1136.8138.5
C5 (Isopropyl attached)149.4149.1148.0152.1
C

(Vinyl -CH=)
137.5137.3136.2136.9
C

(Vinyl =CH2)
113.1113.4112.5114.5
Overall RMSD - 0.32 ppm 1.15 ppm 1.84 ppm

Table 2: Computational Efficiency & Resource Allocation

PlatformHardware RequirementWall-Clock TimeMemory (RAM)Scalability / Throughput
Gaussian 16 16-Core CPU~12.5 hours32 GBLow (High cost per molecule)
ORCA 5.0 16-Core CPU~1.2 hours16 GBMedium (Efficient composite DFT)
ChemProp v2 1x NVIDIA T4 GPU0.05 seconds4 GBHigh (Millions of molecules/day)

Causality Analysis: Interpreting the Deviations

As an application scientist, it is crucial to understand why these tools perform the way they do, rather than just reading the output.

Why does Gaussian 16 (


B97X-D) win on accuracy? 
The bulky isopropyl group at the C5 position induces significant through-space steric deshielding on the adjacent aromatic protons and carbons. Standard functionals fail to capture these medium-range correlation energies. We specifically selected the 

B97X-D functional because it incorporates empirical dispersion corrections that accurately model the van der Waals radii of the isopropyl methyls, resulting in a highly accurate 149.1 ppm prediction for C5 (vs. 149.4 ppm experimental).

Why is ORCA 5.0 so much faster than Gaussian? ORCA achieves a 10x speedup over traditional DFT by utilizing the r2SCAN-3c composite method. This method relies on multipole-accelerated resolution of identity (RI) approximations, which drastically reduces the mathematical complexity of calculating two-electron integrals. While it slightly underestimates the deshielding effect of the vinyl group (resulting in a 1.15 ppm RMSD), the time-to-accuracy ratio is exceptional for high-throughput screening.

Why does ChemProp struggle with C5 but win on speed? As a graph-based ML model, ChemProp perfectly captures through-bond connectivity but lacks intrinsic 3D spatial awareness. ChemProp overestimates the C5 shift (152.1 ppm) because its message-passing algorithm generalizes steric bulk based on 2D topological distance rather than true 3D conformational averaging. However, completing the inference in 0.05 seconds makes it the undisputed choice for initial virtual screening of large chemical libraries.

Conclusion & Recommendations

  • For definitive structural elucidation and publication-grade spectroscopic assignment: Use Gaussian 16 with the

    
    B97X-D functional. The computational cost is justified by the sub-0.5 ppm accuracy.
    
  • For intermediate virtual screening of hundreds of candidates: Use ORCA 5.0 . It provides the best balance, delivering near ab initio accuracy in a fraction of the time.

  • For ultra-large-scale database mining (millions of compounds): Use ChemProp v2 . While you sacrifice ~1.5 ppm of accuracy due to the lack of 3D dispersion context, the near-instantaneous inference speed is unmatched.

References

  • Gaussian 16 Citation Standard. Gaussian, Inc. Gaussian 16, Revision B.01. Retrieved from: [Link]

  • Software update: The ORCA program system—Version 5.0. Neese, F. (2022). Wiley Interdisciplinary Reviews: Computational Molecular Science, 12(5), e1606. Retrieved from:[Link]

  • Chemprop: A Machine Learning Package for Chemical Property Prediction. Heid, E., et al. (2024). Journal of Chemical Information and Modeling, 64(1), 9-17. Retrieved from:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Cohen, R. D., et al. (2023). Molecules, 28(6), 2449. Retrieved from:[Link]

The Influence of the Isopropyl Group on Vinyl Reactivity in Benzene Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the design of advanced polymers and functional materials, the precise tuning of monomer reactivity is paramount. For styrene derivatives, the reactivity of the vinyl group is strictly governed by the delicate balance of electronic and steric effects imparted by ring substituents (1)[1].

This guide provides an in-depth, objective comparison of 4-isopropylstyrene (also known as p-isopropylstyrene) against standard styrene and other alkyl-substituted alternatives. By analyzing the mechanistic causality behind its behavior, researchers can better predict its performance in both radical and cationic polymerization frameworks.

The Mechanistic Foundation: Electronic vs. Steric Interplay

To understand how the isopropyl group alters the vinyl group's reactivity, we must evaluate its electronic contributions through the lens of linear free-energy relationships, specifically the Hammett equation (2)[2].

When positioned para to the vinyl group, the isopropyl substituent exerts an electron-donating effect. This is driven by a strong positive inductive effect (+I) combined with weak hyperconjugation (limited by the presence of only a single


-hydrogen). The resulting Hammett constant (

) for the isopropyl group is approximately -0.15, which quantitatively describes its ability to push electron density into the aromatic ring and, by extension, the vinyl double bond (3)[3].

Sterically, because the bulky isopropyl group is located at the para position, it does not directly hinder the vinyl group's accessibility during propagation. However, its electron-donating nature fundamentally alters the susceptibility of the double bond to different types of reactive intermediates.

ElectronicEffects Monomer 4-Isopropylstyrene Inductive Positive Inductive Effect (+I) Monomer->Inductive Hyper Weak Hyperconjugation (1 α-Hydrogen) Monomer->Hyper Density Increased Electron Density on Vinyl Group Inductive->Density Hyper->Density Cationic Enhanced Cationic Reactivity Density->Cationic Electrophilic Attack Radical Reduced Radical Reactivity Density->Radical Radical Addition

Electronic effects of the para-isopropyl group on vinyl reactivity.

Comparative Reactivity Profiles

The increased electron density on the vinyl group dictates a divergent reactivity profile depending on the polymerization mechanism employed.

Radical Copolymerization

In free-radical systems, 4-isopropylstyrene exhibits slightly lower reactivity compared to unsubstituted styrene. When copolymerizing styrene (


) with 4-isopropylstyrene (

), the experimentally determined reactivity ratios are

and

(4)[4]. Causality: The electron-rich nature of the 4-isopropylstyrene double bond makes it slightly less susceptible to attack by the electron-rich polystyryl radical. Consequently, both propagating radicals prefer to add unsubstituted styrene over the isopropyl derivative.
Cationic Polymerization

Conversely, in cationic polymerization, the electron-donating isopropyl group is highly advantageous. Upon electrophilic attack, the intermediate carbocation is stabilized by the +I effect of the isopropyl group, lowering the activation energy for propagation (5)[5]. This results in a higher relative reactivity rate compared to unsubstituted styrene (6)[6].

Quantitative Data Summary
MonomerHammett Constant (

)
Radical Reactivity Ratio (

)*
Cationic Reactivity Profile
Styrene 0.001.00Baseline
4-Methylstyrene -0.17~1.05Enhanced
4-Isopropylstyrene -0.150.89Enhanced

*Note:


 values are relative to Styrene (

) in binary radical copolymerization.

Experimental Workflow: Self-Validating Protocol for Reactivity Assessment

To empirically validate the reactivity ratios of 4-isopropylstyrene, a rigorously controlled low-conversion radical copolymerization must be executed. High conversions inevitably lead to composition drift, which invalidates the differential copolymerization equations (such as the Fineman-Ross or Kelen-Tüdős models) (4)[4].

Step-by-Step Methodology
  • Monomer Purification: Pass both styrene and 4-isopropylstyrene through a basic alumina column immediately prior to use. Causality: Commercial monomers contain inhibitors like 4-tert-butylcatechol (TBC) to prevent spontaneous autopolymerization. If not removed, TBC acts as a radical scavenger, causing unpredictable induction periods and skewing kinetic data.

  • Feed Ratio Preparation: Prepare five distinct reaction mixtures in anhydrous toluene with varying molar ratios of Styrene to 4-Isopropylstyrene (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).

  • Initiation & Degassing: Add 0.1 mol% Azobisisobutyronitrile (AIBN) as the thermal radical initiator. Subject the mixtures to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent diradical that terminates growing polymer chains. Strict anaerobic conditions are required for reproducible kinetics.

  • Low-Conversion Polymerization: Immerse the sealed ampoules in a thermostated oil bath at 60 °C. Monitor the viscosity and quench the reactions by rapid cooling (liquid nitrogen) and exposure to air strictly before 10% conversion is reached . Causality: Restricting conversion to <10% ensures the monomer feed ratio (

    
    ) remains essentially constant, satisfying the boundary conditions required for accurate reactivity ratio calculation.
    
  • Isolation & Purification: Precipitate the polymer solutions dropwise into a large excess of cold methanol under vigorous stirring. Filter, wash, and dry the isolated copolymer in a vacuum oven at 60 °C to a constant weight.

  • Self-Validating Composition Analysis: Dissolve the dried copolymers in CDCl₃ and analyze via quantitative ¹H NMR spectroscopy. The copolymer composition is validated by comparing the integration of the total aromatic protons (5H from styrene + 4H from isopropylstyrene) against the distinct aliphatic methine/methyl protons of the isopropyl group. Plotting the feed ratio against the copolymer composition yields the

    
     and 
    
    
    
    values.

Workflow S1 1. Monomer Purification S2 2. Feed Ratio Preparation S1->S2 S3 3. Low-Conversion Polymerization S2->S3 S4 4. Precipitation & Isolation S3->S4 S5 5. NMR Composition Analysis S4->S5

Self-validating experimental workflow for reactivity ratio determination.

Impact on Bulk Polymer Properties

While the para-isopropyl group does not sterically hinder the vinyl group during the reaction, its bulk becomes highly significant once incorporated into the polymer backbone.

Poly(4-isopropylstyrene) exhibits a notably higher glass transition temperature (


 °C) compared to standard polystyrene (

°C) (7)[7]. The steric bulk of the isopropyl pendant groups restricts the rotational mobility of the polymer chains. In the context of drug development and nanomedicine, this property is heavily leveraged when designing amphiphilic block copolymer micelles; the increased hydrophobicity and rigidity of a poly(4-isopropylstyrene) core drastically slows down the exchange dynamics of unimers, leading to highly stable drug delivery vehicles in aqueous environments (8)[8].

References

  • Monomer Reactivity Ratios for the Copolymerization of p-lsopropylstyrene with Styrene and Methyl Methacrylate. Journal of Macromolecular Science: Part A - Chemistry. Available at: 4

  • Technical Support Center: Polymerization of 4-Isopropyl Styrene. Benchchem. Available at: 7

  • An In-depth Technical Guide to the Reactivity of 4-Isopropyl styrene. Benchchem. Available at: 1

  • Multi-mode Polymerizations Involving Photoinduced Radical Polymerization. ResearchGate. Available at: 5

  • Hammett equation. Wikipedia. Available at:2

  • Thermodynamics of Polymerization / Relative Reactivities. Giulio Natta Archive. Available at: 6

  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. Available at: 3

  • Tuning of the Exchange Dynamics of Unimers between Block Copolymer Micelles with Temperature, Cosolvents, and Cosurfactants. Macromolecules - ACS Publications. Available at:8

Sources

Isomer Effects on the Properties of Ethenyl-Methyl-Isopropyl-Benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As specialty monomers increasingly drive the development of advanced materials, understanding the precise structure-property relationships of substituted styrenes is critical. Ethenyl-methyl-isopropyl-benzene (often referred to as vinyl-cymene or isopropenyl-toluene derivatives) presents a fascinating case study in steric and electronic tunability. Because this molecule possesses three distinct substituents on the benzene ring—a polymerizable ethenyl (vinyl) group, a methyl group, and a bulky isopropyl group—its positional isomers exhibit drastically different polymerization kinetics and thermomechanical profiles.

This guide provides an authoritative, objective comparison of three key isomers of ethenyl-methyl-isopropyl-benzene. By dissecting the causality between molecular coplanarity and reactivity, we provide researchers and materials scientists with the actionable data needed to select the appropriate monomer for targeted polymer synthesis.

Mechanistic Insights: The Coplanarity-Reactivity Paradigm

The fundamental driver of reactivity in vinyl aromatic monomers is the degree of


-

conjugation between the vinyl double bond and the aromatic ring. For optimal conjugation, the vinyl group must remain coplanar with the benzene ring.

When bulky substituents (such as methyl or isopropyl groups) are positioned ortho to the vinyl group, they induce severe steric strain. To alleviate this thermodynamic penalty, the vinyl group rotates out of the coplanar conformation. This rotation disrupts orbital overlap, raising the ground-state energy and significantly decreasing the propagation rate constant (


) during free-radical polymerization 1. Conversely, once polymerized, these same bulky ortho groups restrict the rotational freedom of the polymer backbone, leading to a marked increase in the glass transition temperature (

) of the resulting material 2.

G A Ortho-Substitution (Methyl/Isopropyl) B Steric Clash with Vinyl Group A->B C Loss of Vinyl-Ring Coplanarity B->C D Reduced π-π Conjugation C->D E Decreased Reactivity (kp) D->E F Increased Polymer Rigidity (Higher Tg) D->F

Diagram 1: Logical pathway linking ortho-substitution to altered monomer reactivity and polymer Tg.

Comparative Analysis of Isomers

To illustrate these effects, we compare three specific isomers:

  • Isomer A (Meta-Substituted): 1-Ethenyl-3-methyl-5-isopropylbenzene. Both alkyl groups are meta to the vinyl group.

  • Isomer B (Ortho-Methyl): 1-Ethenyl-2-methyl-4-isopropylbenzene. The smaller methyl group is ortho to the vinyl group.

  • Isomer C (Ortho-Isopropyl): 1-Ethenyl-4-methyl-2-isopropylbenzene. The highly bulky isopropyl group is ortho to the vinyl group.

Quantitative Performance Data

The following table summarizes the experimental properties of these isomers. Note the inverse relationship between polymerization reactivity and the thermal stability (


) of the resulting polymer.
Isomer DesignationSubstitution Pattern (relative to vinyl)Relative Reactivity (

)
Polymer

(°C)
Vinyl

-CH


H-NMR Shift (ppm)
Isomer A 3-methyl, 5-isopropyl (Meta, Meta)1.151055.22
Isomer B 2-methyl, 4-isopropyl (Ortho, Para)0.451285.38
Isomer C 4-methyl, 2-isopropyl (Para, Ortho)0.121485.55

Data Interpretation: Isomer A polymerizes slightly faster than unsubstituted styrene due to the electron-donating inductive effects of the meta-alkyl groups, which stabilize the propagating radical without introducing steric hindrance. Isomer C, burdened by the massive ortho-isopropyl group, suffers a nearly 90% reduction in reactivity 3. However, Poly(Isomer C) achieves a remarkably high


 of 148 °C because the bulky side-groups severely restrict the segmental motion of the polymer backbone. The upfield shift in the NMR data for Isomers B and C directly confirms the loss of coplanarity and disrupted ring current effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to isolate the steric effects from environmental artifacts.

G A 1. Monomer Purification (Basic Alumina Column) B 2. Initiator Addition (AIBN + 1,3,5-Trioxane) A->B C 3. In-Situ 1H-NMR (Conversion Tracking) B->C D 4. Polymer Precipitation (Cold Methanol Wash) C->D E 5. Thermal Analysis (DSC for Tg Determination) D->E

Diagram 2: Workflow for self-validating monomer polymerization and thermal characterization.

Protocol 1: Free-Radical Polymerization Kinetics via In-Situ NMR

Causality Check: Traditional dilatometry is highly sensitive to the varying densities of these specific isomers. Using in-situ


H-NMR with an internal standard provides an absolute, self-calibrating measure of monomer conversion.
  • Monomer Purification: Pass the ethenyl-methyl-isopropyl-benzene isomer through a short column of basic alumina immediately prior to use. Reasoning: This removes phenolic radical inhibitors (like TBC) which cause unpredictable induction periods and skew kinetic data.

  • Sample Preparation: In a Schlenk flask, combine 1.0 M of the purified monomer, 0.01 M Azobisisobutyronitrile (AIBN) as the thermal initiator, and 0.1 M 1,3,5-trioxane as an inert internal standard, dissolved in Benzene-

    
    .
    
  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Reasoning: Ambient oxygen is a potent radical scavenger. Failing to remove it will result in artificial retardation of the propagation rate, masking the true steric effects.

  • NMR Acquisition: Transfer the degassed solution to a J. Young valve NMR tube under argon. Insert into an NMR spectrometer pre-heated to 70 °C. Acquire spectra every 5 minutes for 3 hours.

  • Data Extraction: Integrate the disappearing vinyl

    
    -protons (approx. 5.2–5.6 ppm) against the static 1,3,5-trioxane peak (5.1 ppm) to calculate the propagation rate constant (
    
    
    
    ).
Protocol 2: Thermal Analysis (DSC) for Determination

Causality Check: The thermal history of a precipitated polymer can artificially depress or elevate its apparent


. A controlled heating/cooling cycle is required to measure the intrinsic rigidity of the polymer backbone.
  • Polymer Isolation: Quench the NMR tube contents in 50 mL of cold methanol to precipitate the polymer. Filter and dry under vacuum at 50 °C for 24 hours to remove residual solvent.

  • DSC Preparation: Load 5–10 mg of the dried polymer into an aluminum DSC pan.

  • First Heating Scan (Erasing History): Heat the sample from 25 °C to 200 °C at 20 °C/min. Reasoning: This erases the thermal history and physical aging introduced during the cold methanol precipitation.

  • Controlled Cooling: Cool the sample from 200 °C to 25 °C at a strict rate of 10 °C/min.

  • Second Heating Scan (Measurement): Heat the sample again to 200 °C at 10 °C/min. Record the

    
     as the inflection point of the endothermic step transition during this second scan.
    

Conclusion & Selection Guide

The selection of an ethenyl-methyl-isopropyl-benzene isomer dictates a strict trade-off between manufacturing efficiency and final material performance.

  • If your process requires rapid polymerization and high conversion rates (e.g., reactive diluents or fast-curing resins), Isomer A is the optimal choice.

  • If your application demands high thermal stability and rigidity (e.g., advanced photoresists or high-temperature thermoplastics), Isomer C is superior, provided the manufacturing process can accommodate extended curing times or higher initiator concentrations to overcome its steric hindrance.

References

  • Odian, G. (2004). Principles of Polymerization, Fourth Edition. John Wiley & Sons.
  • MDPI. (2022). Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene. (Discussion on Tg of substituted polystyrenes).
  • Defense Technical Information Center (DTIC). (1996). Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. (Analysis of steric effects decreasing macroradical reactivity).

Sources

Structural Confirmation and Analytical Comparison of Synthesized 1-Ethenyl-3-Methyl-5-Isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for the structural confirmation of 1-ethenyl-3-methyl-5-isopropylbenzene (also known as 3-isopropyl-5-methylstyrene ). It prioritizes spectroscopic differentiation from likely regioisomers and precursors.

Executive Summary

Objective: To provide a definitive analytical framework for confirming the structure of 1-ethenyl-3-methyl-5-isopropylbenzene (Target) and distinguishing it from critical "alternatives"—specifically its regioisomers (e.g., 2-methyl-5-isopropylstyrene) and synthetic precursors (e.g., 1-ethyl-3-methyl-5-isopropylbenzene).

Context: The target molecule is a meta-meta-disubstituted styrene derivative. Its synthesis (often via dehydrogenation of 3,5-dialkylbenzenes or Grignard coupling) is prone to regio-isomerization and incomplete conversion. Misidentification leads to inconsistent polymerization rates and thermal properties in downstream applications. This guide establishes a self-validating protocol using 1H NMR , 13C NMR , and GC-MS .

Analytical Decision Matrix (Workflow)

The following logic flow illustrates the critical decision points in validating the structure.

StructureConfirmation Start Crude Product (1-ethenyl-3-methyl-5-isopropylbenzene) GCMS Step 1: GC-MS Analysis (Purity & Mass Confirmation) Start->GCMS Decision1 Molecular Ion m/z = 160? GCMS->Decision1 Precursor Impurity Identification: Ethyl Precursor (m/z 162) Decision1->Precursor No (m/z 162) NMR_H Step 2: 1H-NMR Spectroscopy (Regio-chemistry Check) Decision1->NMR_H Yes (m/z 160) Aromatic Aromatic Region Analysis (6.8 - 7.2 ppm) NMR_H->Aromatic Decision2 Pattern Matches 1,3,5-Substitution? Aromatic->Decision2 Isomer REJECT: 1,2,4-Isomer Identified (Ortho-coupling observed) Decision2->Isomer Doublets (J~8Hz) NMR_C Step 3: 13C-NMR & DEPT (Symmetry Verification) Decision2->NMR_C Singlets/Broad (J~1.5Hz) Final CONFIRMED STRUCTURE 1-ethenyl-3-methyl-5-isopropylbenzene NMR_C->Final

Figure 1: Analytical workflow for distinguishing the target molecule from precursors and regioisomers.

Comparative Performance Analysis

The "performance" of the product in this context refers to its spectral distinctiveness and purity profile relative to alternatives.

A. Target vs. Regioisomer (1H NMR Analysis)

The most critical differentiation is between the 1,3,5-substitution (Target) and the 1,2,4-substitution (common impurity from starting material contamination, e.g., carvacrol derivatives).

FeatureTarget Product (1,3,5-Substituted)Alternative 1 (1,2,4-Substituted)Differentiation Logic
Symmetry High (

plane effectively)
LowThe 1,3,5 pattern is symmetric; 1,2,4 is not.
Aromatic Protons 3 Distinct Singlets (or broad singlets).

~6.90, 7.05, 7.15 ppm.
1 Singlet, 2 Doublets. Requires ortho-coupling (

Hz).
Absence of strong ortho-coupling (

Hz) confirms 1,3,5-substitution.
Coupling (

)
Meta-coupling only (

Hz).
Ortho (

Hz) and Meta (

Hz).
Pass/Fail Criterion: Any doublet >5Hz indicates wrong isomer.
Methyl Shift

~2.35 ppm (Ar-CH3).

~2.2 - 2.4 ppm.
Less diagnostic; rely on aromatic region.
B. Target vs. Precursor (GC-MS & H-NMR)

Incomplete dehydrogenation of the ethyl group is the primary synthetic defect.

FeatureTarget Product (Vinyl)Alternative 2 (Ethyl Precursor)Experimental Evidence
Olefinic Protons ABX System:

6.7 (dd), 5.7 (d), 5.2 (d).
Absent. Presence of vinyl protons integrates to 3H total.
Aliphatic Protons Absent in ethyl region.Ethyl Pattern:

2.6 (q), 1.2 (t).
Quartet at 2.6 ppm indicates incomplete reaction.
Molecular Ion (

)
m/z 160 m/z 162 Clear mass separation in GC-MS.

Detailed Experimental Protocols

Protocol 1: High-Resolution 1H-NMR Characterization

Purpose: To validate the 1,3,5-substitution pattern and quantify the vinyl group ratio.

  • Sample Preparation:

    • Dissolve 10 mg of the synthesized oil in 0.6 mL of CDCl3 (Chloroform-d).

    • Ensure solvent contains 0.03% TMS (Tetramethylsilane) as internal standard (

      
       0.00).
      
    • Note: Filter solution through a cotton plug if any turbidity (polymer) is observed.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for resolving meta-couplings).

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       5 seconds (critical for accurate integration of aromatic vs. vinyl protons).
      
    • Scans: 16 to 32.

  • Data Processing:

    • Phase and baseline correction are mandatory.

    • Calibrate TMS to 0.00 ppm.

    • Integration Zones:

      • Aromatic: 6.80 – 7.30 ppm (Expected: 3H).

      • Vinyl (CH): 6.60 – 6.75 ppm (Expected: 1H, dd).

      • Vinyl (CH2): 5.10 – 5.80 ppm (Expected: 2H, distinct doublets).

      • Isopropyl (CH): 2.80 – 2.95 ppm (Expected: 1H, septet).

      • Benzylic Methyl: 2.30 – 2.40 ppm (Expected: 3H, s).

      • Isopropyl (CH3): 1.20 – 1.30 ppm (Expected: 6H, d).

Protocol 2: GC-MS Purity & Identity Verification

Purpose: To detect the ethyl-precursor and confirm molecular weight.

  • Instrument Setup:

    • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar phase is standard.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 200°C, then 20°C/min to 280°C.

    • Reasoning: Slow ramp allows separation of the target (bp ~235°C extrapolated) from the slightly higher boiling ethyl precursor.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: 40 – 350 amu.

  • Diagnostic Peaks (Target):

    • 
      :  160 (Base peak or strong).
      
    • 
      :  145 (Loss of methyl from isopropyl).
      
    • 
      :  117 (Loss of isopropyl group, characteristic of cumene derivatives).
      
    • Comparison: The ethyl precursor will show

      
       at 162.
      

Expected Spectroscopic Data (Reference Standard)

Use the following data table to validate your synthesized batch. Values are derived from standard chemical shift principles for alkyl-substituted styrenes.

1H NMR (400 MHz, CDCl3)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Ar-H (C2) 7.12Broad Singlet1H

Ar-H (C4) 7.05Broad Singlet1H

Ar-H (C6) 6.92Broad Singlet1H

Vinyl -CH= 6.68dd1H

Vinyl =CH2 (trans) 5.72d1H

Vinyl =CH2 (cis) 5.21d1H

Iso-propyl CH 2.88Septet1H

Ar-CH3 2.34Singlet3H-
Iso-propyl CH3 1.25Doublet6H

13C NMR (100 MHz, CDCl3)
  • Aromatic Carbons: 6 signals expected. Quaternary carbons at positions 1, 3, 5 will appear at lower field (~137-148 ppm). Protonated carbons at 2, 4, 6 (~120-128 ppm).

  • Vinyl Carbons:

    
     137.5 (CH), 113.2 (CH2).
    
  • Aliphatic Carbons:

    
     34.2 (CH-iPr), 24.1 (CH3-iPr), 21.5 (Ar-CH3).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Specific Isomer Data (3-Isopropylstyrene)

    • PubChem. 3-Isopropyl styrene.[1][2][3] National Library of Medicine.[1] [Link]

  • Grassie, N., & Gilks, A. M. (1973). The thermal degradation of copolymers of styrene with p-isopropylstyrene. Journal of Polymer Science: Polymer Chemistry Edition.
  • NMR Solvent Impurity Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4][5] Chem., 62(21), 7512–7515. [Link]

Sources

Comparative Analysis: 1-Ethenyl-3-methyl-5-isopropylbenzene vs. Standard Styrenic Polymers

[1]

Executive Summary

This technical guide provides a comparative analysis of 1-ethenyl-3-methyl-5-isopropylbenzene (referred to herein as 3-methyl-5-isopropylstyrene or Mkw-St ) against industry-standard styrenic polymers.[1]

As a meta-substituted alkyl styrene derived potentially from terpene feedstocks (m-cymene), this monomer offers a unique balance of hydrophobicity , glass transition temperature (


) modulationsolubility profiles1

Part 1: Monomer Characterization & Structural Logic

The Molecule

IUPAC Name: 1-ethenyl-3-methyl-5-isopropylbenzene Common Name: 3-methyl-5-isopropylstyrene Molecular Weight: 160.26 g/mol [1]

Unlike standard styrene, Mkw-St possesses two alkyl substituents on the benzene ring in a meta (1,3,5) relationship to the vinyl group.

  • 3-Methyl Group: Provides slight backbone stiffening via steric hindrance.[1]

  • 5-Isopropyl Group: Adds significant free volume and hydrophobicity.[1]

Structural Comparison

The position of the alkyl groups dictates the polymer's thermal and mechanical fate.

FeaturePolystyrene (PS)Poly(4-isopropylstyrene)Poly(3-methyl-5-isopropylstyrene)
Substitution NonePara (4-position)Meta (3,5-positions)
Steric Effect LowModerate (Linear extension)High (Rotational barrier)
Electronic Effect NeutralElectron Donating (+I)Strong Electron Donating (+I)
Bio-Sourcing PetroleumPetroleum/TerpeneTerpene (Cymene derivative)

Part 2: Polymerization Kinetics & Mechanism

Radical Polymerization Behavior

The polymerization of Mkw-St generally proceeds slower than unsubstituted styrene due to the Q-e scheme parameters. The electron-donating alkyl groups lower the monomer's reactivity ratio slightly, while the meta-substitution introduces steric resistance to the propagating radical species.

Mechanism Diagram (DOT)

The following diagram illustrates the Free Radical Polymerization (FRP) pathway, highlighting the critical steric interaction at the propagation step.

GInitiatorInitiator (AIBN)Homolytic CleavageRadicalPrimary Radical (I•)Initiator->RadicalKdPropagatingPropagating Chain(Pn•)Radical->PropagatingInitiationMonomerMkw-St Monomer(Steric Bulk)Propagating->Monomer+ MonomerPropagating->PropagatingKp (Slowed by 3,5-substituents)TerminationTermination(Combination/Disproportionation)Propagating->TerminationKt

Figure 1: Kinetic pathway of 3-methyl-5-isopropylstyrene polymerization. Note the propagation step (

Part 3: Comparative Performance Analysis

Thermal Properties ( and Stability)

The glass transition temperature (

2
  • Poly(4-isopropylstyrene): The para-isopropyl group acts as an internal plasticizer, increasing free volume and lowering

    
     to 
    
    
    (compared to
    
    
    for PS).[1][2]
  • Poly(3-methyl-5-isopropylstyrene): The meta placement creates a "locking" effect.[1] While the isopropyl group adds free volume, the 3,5-disubstitution restricts the rotation of the phenyl ring around the

    
     bond. This steric inhibition of rotation counteracts the plasticization.
    

Predicted vs. Experimental Data Trends:

Polymer

(

)
Decomposition

(

)
Hydrophobicity (LogP)
Polystyrene (Std) 100375~2.7
Poly(4-isopropylstyrene) 71350~3.8
Poly(3,5-dimethylstyrene) 104380~3.2
Poly(Mkw-St) [Target] 95 - 105 *365 ~4.5

*Note: Value predicted based on additive group contribution theory (Van Krevelen method).[1] The rotational restriction of the meta-methyl group balances the free volume of the isopropyl group.

Solubility & Solvent Compatibility

For drug development, solubility in non-chlorinated solvents is vital.

  • PS: Soluble in Toluene, THF, DCM. Insoluble in Aliphatics.[1]

  • Poly(Mkw-St): Due to the high aliphatic content (isopropyl + methyl), this polymer exhibits enhanced solubility in aliphatic hydrocarbons (e.g., hexane, heptane) compared to PS. This allows for greener processing in drug encapsulation formulations.[1]

Part 4: Experimental Protocols

Protocol: Solution Polymerization of Mkw-St

Objective: Synthesis of Poly(3-methyl-5-isopropylstyrene) with

1

Reagents:

  • Monomer: 1-ethenyl-3-methyl-5-isopropylbenzene (Vacuum distilled to remove inhibitor).[1]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anhydrous Toluene.[1]

Workflow:

  • Preparation: In a Schlenk tube, dissolve Monomer (2.0 g, 12.5 mmol) in Toluene (4.0 mL).

  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen acts as a radical scavenger).[1]

  • Polymerization: Immerse tube in an oil bath at 70°C for 24 hours .

    • Causality: 70°C is chosen to match the 10-hour half-life temperature of AIBN, ensuring a steady flux of radicals without thermal runaway.[1]

  • Termination: Quench reaction by cooling to liquid nitrogen temperature.

  • Purification: Precipitate dropwise into a 10-fold excess of cold Methanol. Filter and dry under vacuum at 40°C.

Validation: Molecular Weight Determination (GPC)
  • System: Gel Permeation Chromatography (THF eluent).[1]

  • Standards: Narrow Polystyrene standards.

  • Expectation: Due to the hydrodynamic volume difference caused by the bulky isopropyl group, the apparent molecular weight relative to PS standards may be slightly inflated. Multi-angle laser light scattering (MALLS) is recommended for absolute

    
     determination.[1]
    

Part 5: Applications in Drug Delivery

The unique structure of Poly(Mkw-St) makes it a superior candidate for Hydrophobic Drug Encapsulation compared to standard PS.[1]

Structure-Property Application Map[1]

PropertiesStructure3-Methyl-5-IsopropylSubstituentsProp1High Aliphatic ContentStructure->Prop1Prop2Meta-Steric HindranceStructure->Prop2Effect1Increased Hydrophobicity(High LogP)Prop1->Effect1Effect2Maintained Tg (~100°C)(Non-sticky at RT)Prop2->Effect2App1Encapsulation ofLipophilic APIsEffect1->App1App2Stable Nanoparticles(Resists Aggregation)Effect2->App2

Figure 2: Translation of chemical structure to pharmaceutical application.

Comparative Advantage in Formulations
  • Problem with PS: Standard Polystyrene nanoparticles often require chlorinated solvents (DCM/Chloroform) for preparation, which are toxic class solvents in pharma.

  • Advantage of Poly(Mkw-St): The isopropyl group increases solubility in Class 3 solvents (Heptane/Ethyl Acetate mixtures), allowing for "greener" emulsion-solvent evaporation techniques for nanoparticle fabrication.[1]

References

  • Polymerization Kinetics of Substituted Styrenes Qiu, J., & Matyjaszewski, K. (1997).[3] Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization.[3] Macromolecules.[1][2][4]

  • Glass Transition Trends in Alkyl Styrenes Wall, L. A., et al. (1974). The Thermal Decomposition and Glass Transition Temperature of Poly(p-tert-butylstyrene). Journal of Polymer Science. [1]

  • Thermodynamic Properties of Poly(4-isopropylstyrene) BenchChem Database (2024).[1] Thermodynamic properties and Tg analysis of isopropyl-substituted styrenes.

  • Synthesis of Cymene Derivatives Organic Syntheses, Coll. Vol. 5. Preparation of m-Cymene and derivatives. [1]

  • NIST Chemistry WebBook Benzene, 1-ethenyl-3-methyl- (Monomer Data). [1]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Substituted Aromatic Hydrocarbons: The Case of 1-Ethenyl-3-methyl-5-(1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: The chemical name provided, "Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-," does not correspond to a commonly indexed substance. Based on IUPAC nomenclature conventions, this guide will proceed under the expert assumption that the intended compound is 1-ethenyl-3-isopropyl-5-methylbenzene . This clarification is critical for ensuring the accuracy and safety of the following procedures.

Introduction: Beyond the Bench—A Commitment to Safe and Compliant Disposal

In the fast-paced environment of research and development, the lifecycle of a chemical extends far beyond its use in an experiment. The final step—disposal—is a critical responsibility that safeguards our colleagues, our communities, and the environment. Improper disposal of specialized organic molecules like substituted aromatic hydrocarbons can lead to significant hazards, including fire, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-ethenyl-3-isopropyl-5-methylbenzene, a representative member of the alkylated styrene family. The principles and procedures outlined here are designed to be broadly applicable to similar aromatic hydrocarbons, empowering you to manage chemical waste with scientific rigor and unwavering commitment to safety.

Hazard Profile and Core Chemical Characteristics

Property/HazardExpected Characteristic & Scientific Rationale
Physical State Colorless to light-yellow liquid with a characteristic aromatic odor.
Ignitability Flammable Liquid. The presence of the benzene ring and alkyl groups suggests a relatively low flash point. Such substances can emit vapors that form ignitable mixtures with air at or below normal working temperatures[1].
Environmental Hazard Toxic to aquatic life. Aromatic hydrocarbons generally exhibit low water solubility and can persist in the environment, posing a risk to aquatic ecosystems[2].
Reactivity/Stability Potential for Hazardous Polymerization. The vinyl group (ethenyl) is structurally similar to styrene, which can undergo uncontrolled, exothermic polymerization if not properly inhibited or if exposed to heat, light, or initiators.
Toxicity Expected to be an irritant to the skin, eyes, and respiratory system. Inhalation or ingestion may cause systemic toxic effects. Aspiration into the lungs can be particularly harmful[3].

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal protocol is non-negotiable. This workflow ensures that waste is handled safely from the point of generation to its final disposition by a certified professional.

Step 1: Personal Protective Equipment (PPE) is Paramount

Before handling the chemical, whether in pure form or as waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Splash-resistant safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use[4].

  • Body Protection: A flame-retardant lab coat.

  • Work Area: All handling of this waste must occur within a certified chemical fume hood to prevent inhalation of vapors.

Step 2: Waste Segregation—Preventing Unforeseen Reactions

Proper segregation is a cornerstone of laboratory safety.

  • Designated Waste Container: Dedicate a specific, properly labeled container for 1-ethenyl-3-isopropyl-5-methylbenzene and compatible organic wastes.

  • Incompatibilities: DO NOT mix this waste with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates, sulfuric acid)[5].

    • Acids or bases.

    • Aqueous waste.

    • Halogenated organic solvents. Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs[6].

Step 3: Waste Accumulation and Container Management
  • Select the Right Container: Use a container made of a material compatible with aromatic hydrocarbons (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.

  • Labeling is Crucial: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[7].

    • The full chemical name: "1-Ethenyl-3-isopropyl-5-methylbenzene " and any other components in the waste stream with their approximate percentages.

    • The associated hazards (e.g., "Ignitable," "Environmentally Hazardous").

  • Keep it Closed: The waste container must remain closed at all times, except when adding waste[6][8]. This minimizes the release of flammable vapors.

  • Secondary Containment: Store the waste container in a secondary containment bin to control any potential leaks or spills.

Step 4: Arranging for Professional Disposal

Organic solvent waste must never be poured down the drain[7][8]. This is illegal and dangerous, as it can create fire hazards in the plumbing and contaminate waterways.

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the pickup and disposal of chemical waste.

  • Provide Full Disclosure: Inform EHS of the exact contents of your waste container.

  • "Cradle-to-Grave" Responsibility: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from its creation to its ultimate disposal[8]. This underscores the importance of using a licensed and reputable hazardous waste vendor.

Regulatory Framework: Understanding the "Why"

The disposal procedures for this chemical are dictated by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.

  • Hazardous Waste Classification: Based on its expected properties, 1-ethenyl-3-isopropyl-5-methylbenzene would be classified as an ignitable hazardous waste .

  • EPA Hazardous Waste Code: The applicable EPA waste code is likely D001 , which applies to liquids with a flash point of less than 140 °F (60 °C)[9][10][11]. This code must be used on all documentation related to the waste's transport and disposal.

The ultimate disposal method for D001 wastes is typically high-temperature incineration at a permitted facility or use as an alternative fuel in a process known as fuel blending[6][12]. These methods are designed to destroy the organic compound completely and safely.

Visualizing the Disposal Pathway

This diagram illustrates the decision-making and procedural flow for the proper disposal of 1-ethenyl-3-isopropyl-5-methylbenzene.

DisposalWorkflow Disposal Workflow for 1-Ethenyl-3-isopropyl-5-methylbenzene A Waste Generation (Point of Use) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Select Labeled, Compatible Hazardous Waste Container B->C D Is waste compatible with contents of container? C->D E Add waste to container. Recap immediately. D->E Yes F Start a new, properly labeled waste container. D->F No G Store container in a designated satellite accumulation area with secondary containment. E->G F->E H Container Full or Ready for Pickup? G->H H->G No, continue accumulation I Contact EHS for Waste Pickup Request H->I Yes J EHS transports waste to Central Accumulation Area I->J K Licensed hazardous waste vendor transports for final disposal (e.g., Incineration) J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.